Enrupatinib
Description
Propriétés
Numéro CAS |
2222689-47-4 |
|---|---|
Formule moléculaire |
C27H26N6O3 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
6-[3-methoxy-4-[(6-methyl-3-pyridinyl)methoxy]anilino]-3-morpholin-4-ylquinoxaline-5-carbonitrile |
InChI |
InChI=1S/C27H26N6O3/c1-18-3-4-19(15-29-18)17-36-24-8-5-20(13-25(24)34-2)31-22-6-7-23-27(21(22)14-28)32-26(16-30-23)33-9-11-35-12-10-33/h3-8,13,15-16,31H,9-12,17H2,1-2H3 |
Clé InChI |
UGKFKFGVNJJPOL-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Enrupatinib's Mechanism of Action in Microglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrupatinib (EI-1071) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] This technical guide delineates the mechanism of action of this compound, with a specific focus on its effects on microglia, the resident immune cells of the central nervous system. By inhibiting CSF1R signaling, this compound modulates microglial activation, survival, and proliferation, thereby reducing neuroinflammation. This targeted action has shown therapeutic potential in preclinical models of neurodegenerative diseases, such as Alzheimer's disease, by mitigating the detrimental effects of chronic microglial activation while preserving homeostatic microglial functions.[3][4] This document provides an in-depth overview of the signaling pathways involved, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound's effects on microglia.
Core Mechanism of Action: CSF1R Inhibition
This compound's primary mechanism of action is the competitive inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. CSF1R is crucial for the survival, proliferation, and differentiation of microglia.[5] In neurodegenerative diseases like Alzheimer's, chronic activation of microglia contributes to neuroinflammation and neuronal damage.[3][4] this compound, by blocking the CSF1R signaling pathway, selectively reduces the population of activated microglia, particularly those associated with pathological hallmarks like amyloid plaques.[3] Notably, this inhibition does not lead to a complete elimination of microglia; homeostatic microglia are relatively preserved, suggesting a modulatory rather than ablative effect.[3]
Signaling Pathway
The binding of CSF1 and IL-34 to CSF1R triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that regulate microglial function. This compound, by occupying the ATP-binding site of the CSF1R kinase domain, prevents this phosphorylation and subsequent signal transduction. The key pathways affected include:
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. Its inhibition by this compound contributes to the reduction in microglial numbers.
-
MAPK/ERK Pathway: This pathway is involved in inflammation and cell differentiation. By blocking this pathway, this compound can reduce the production of pro-inflammatory cytokines.
-
JAK/STAT Pathway: This pathway is also involved in inflammatory responses. Its inhibition further contributes to the anti-inflammatory effects of this compound.
The inhibition of these pathways ultimately leads to a downregulation of genes associated with microglial activation and neuroinflammation, such as Iba1, Csf1r, Trem2, and Tyrobp.[3][4]
Quantitative Data
The efficacy of this compound has been quantified in various assays and preclinical models. The following tables summarize the available quantitative data.
Table 1: In Vitro Efficacy
| Parameter | Value | Description | Reference |
| IC50 | 3 nM | Half-maximal inhibitory concentration against CSF1R. | [1] |
| Selectivity | >100-fold vs c-Kit>220-fold vs PDGFRα>450-fold vs FLT3>6000-fold vs PDGFRβ | Fold-selectivity for CSF1R over other kinases. | [1] |
Table 2: Preclinical Efficacy in Alzheimer's Disease Models
| Model | Dosing | Key Findings | Reference |
| 5xFAD Mice | 150 and 300 mg/kg | - Significant enhancement of cognitive functions.- Reduction in the expression of homeostatic and disease-associated microglia (DAM) genes (Iba1, Csf1r, Trem2, Tyrobp).- Reduced microglial activation and density near amyloid plaques. | [4] |
| J20 Mice | 150 and 300 mg/kg | - Significant enhancement of cognitive functions.- Reduction in the expression of homeostatic and DAM genes. | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on microglia.
Immunofluorescent Staining of Microglia
This protocol is used to visualize and quantify microglia in brain tissue, often using markers like Iba1.
Methodology:
-
Tissue Preparation: Brains from treated and control animals are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned on a cryostat or vibratome.
-
Permeabilization: Sections are permeabilized to allow antibodies to access intracellular epitopes. A common agent is Triton X-100.
-
Blocking: Non-specific antibody binding is blocked using a solution such as bovine serum albumin (BSA) or normal serum from the species in which the secondary antibody was raised.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody targeting a microglial marker, such as Iba1.
-
Secondary Antibody Incubation: A fluorophore-conjugated secondary antibody that binds to the primary antibody is applied.
-
Mounting and Imaging: Sections are mounted on slides with an anti-fade mounting medium and imaged using a confocal microscope.
-
Analysis: Image analysis software is used to quantify microglial density, morphology, and proximity to pathological features like amyloid plaques.
Cognitive Function Assessment: Y-Maze Test
The Y-maze test is a behavioral assay used to assess spatial working memory in rodents.
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Each mouse is placed in the center of the maze and allowed to freely explore the arms for a defined period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: A spontaneous alternation is defined as entry into all three arms on consecutive choices. The percentage of spontaneous alternations is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100. An increase in this percentage indicates improved spatial working memory.
Gene Expression Analysis: RNA Sequencing
RNA sequencing (RNA-seq) is used to analyze the transcriptome of microglia and identify changes in gene expression following this compound treatment.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 3. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mitigates AD pathology in mouse models | BioWorld [bioworld.com]
- 5. Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Enrupatinib: A Technical Guide to CSF-1R Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enrupatinib (also known as EI-1071) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2] As a critical regulator of myeloid cell survival, proliferation, and differentiation—particularly for macrophages and microglia—the CSF-1R signaling pathway is a key therapeutic target in oncology, neuroinflammation, and autoimmune diseases.[3] this compound modulates this pathway by directly competing with ATP in the kinase domain, preventing receptor autophosphorylation and blocking downstream signal transduction. This guide provides a comprehensive technical overview of the CSF-1R pathway, the mechanism of action of this compound, quantitative pharmacological data, and detailed experimental protocols for its characterization.
The CSF-1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor is a receptor tyrosine kinase essential for the function of the mononuclear phagocyte system.[4] Its activation is initiated by the binding of its cognate ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34).[5]
The activation sequence is as follows:
-
Ligand Binding: CSF-1 or IL-34 binds to the extracellular immunoglobulin-like domains of the CSF-1R.[5]
-
Dimerization: Ligand binding induces the homodimerization of two CSF-1R monomers.[6]
-
Trans-Autophosphorylation: The intracellular kinase domains of the dimerized receptors phosphorylate each other on multiple specific tyrosine residues. Key autophosphorylation sites in humans include Tyr561, Tyr699, Tyr708, and Tyr723.[7] Phosphorylation of the juxtamembrane domain residue Tyr561 is a critical initial step that relieves autoinhibition and activates the receptor's kinase activity.[5][7]
-
Downstream Signal Transduction: The newly created phosphotyrosine residues act as docking sites for various adaptor proteins and signaling molecules, initiating multiple downstream cascades that govern cell fate.[6][8] Major pathways include:
Dysregulation of this pathway is implicated in various pathologies. In oncology, CSF-1 produced by tumors recruits and polarizes Tumor-Associated Macrophages (TAMs) to an immunosuppressive M2 phenotype, promoting tumor growth and metastasis.[9] In neurodegenerative diseases like Alzheimer's, chronic activation of microglia via CSF-1R signaling contributes to persistent neuroinflammation and neuronal damage.[10][11]
This compound: Mechanism of Action and Pharmacology
This compound is a Type II kinase inhibitor that targets the ATP-binding pocket of the CSF-1R intracellular kinase domain.[2] By occupying this site, it prevents the binding of ATP, which is necessary for the trans-autophosphorylation event that activates the receptor. This blockade effectively halts the entire downstream signaling cascade. The inhibition of CSF-1R signaling by this compound leads to the depletion or functional repolarization of CSF-1R-dependent cells, such as TAMs and microglia.[10][12]
Quantitative Data
The following tables summarize the known physicochemical, pharmacological, and preclinical properties of this compound.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | EI-1071, FB-1071 | [1][13] |
| Molecular Formula | C₂₇H₂₆N₆O₃ | [13] |
| Mechanism of Action | CSF-1R Inhibitor | [2] |
| Route of Administration | Oral | [2] |
| CSF-1R IC₅₀ | 3 nM |[14] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | Selectivity vs. CSF-1R (Fold-Increase in IC₅₀) | Reference |
|---|---|---|
| c-Kit | >100-fold | [14] |
| PDGFRα | >220-fold | [14] |
| FLT3 | >450-fold | [14] |
| PDGFRβ | >6000-fold |[14] |
Table 3: Summary of Preclinical Efficacy Data in Alzheimer's Disease Models
| Model | Dosing | Key Findings | Reference |
|---|
| 5xFAD & J20 Mice | 150 and 300 mg/kg | - Enhanced cognitive function (Novel Object Recognition test).- Reduced expression of microglial genes (Iba-1, Csf1r, Trem2).- Reduced microglial activation near amyloid plaques.- Downregulated neuroinflammatory pathway genes. |[10] |
Detailed Experimental Protocols
The following protocols are representative methodologies for the in vitro and in vivo characterization of this compound or other CSF-1R inhibitors.
Protocol 1: In Vitro CSF-1R Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of purified CSF-1R by measuring the amount of ADP produced in the phosphorylation reaction.[4][15]
-
Objective: To determine the IC₅₀ of this compound against CSF-1R.
-
Principle: The ADP-Glo™ system is a luminescent assay performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[16]
-
Materials:
-
Recombinant human CSF-1R (kinase domain) (BPS Bioscience, Cat# 79110)
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1) (BPS Bioscience, Cat# 40217)
-
ATP (Promega, Cat# V9101)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)
-
This compound (or test inhibitor) serially diluted in DMSO
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute these concentrations into kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL per well of the following:
-
Blank: Kinase buffer only.
-
Positive Control (Max Activity): Kinase buffer with DMSO (vehicle).
-
Test Wells: Diluted this compound solution.
-
-
Enzyme Addition: Add 5 µL of recombinant CSF-1R enzyme solution to the Positive Control and Test Wells.
-
Reaction Initiation: Add 5 µL of a solution containing the substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[17]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the "Blank" signal from all other readings.
-
Normalize the data by setting the average of the "Positive Control" wells to 100% activity and the average of a high-concentration inhibitor well to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic (variable slope) equation to calculate the IC₅₀ value.
-
Protocol 2: Cell-Based Viability/Cytotoxicity Assay (CellTiter-Glo® Format)
This assay measures the cytotoxic or cytostatic effect of this compound on a CSF-1 dependent cell line.
-
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of this compound in a relevant cell line (e.g., M-NFS-60 murine myeloblastic cells, which are CSF-1 dependent).
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active, viable cells.[18] The luminescent signal is directly proportional to the number of viable cells in culture.
-
Materials:
-
M-NFS-60 cells (or other CSF-1 dependent cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, supplemented with recombinant CSF-1)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat# G7570)
-
This compound serially diluted in culture medium
-
White, opaque-walled 96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Preparation: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[19]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[19]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data, setting the vehicle control wells as 100% viability.
-
Plot the percent viability against the logarithm of this compound concentration and calculate the GI₅₀ using a four-parameter logistic curve fit.
-
Protocol 3: In Vivo Murine Syngeneic Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, where the tumor and the host are immunologically compatible.
-
Objective: To assess the effect of this compound on tumor growth and the tumor microenvironment (TME).
-
Model: C57BL/6 mice bearing subcutaneous MC38 colon adenocarcinoma tumors.[20][21]
-
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 cell line
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁶ MC38 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (e.g., n=10 per group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily)
-
-
Treatment Period: Administer treatment for a predefined period (e.g., 14-21 days). Monitor animal body weight and general health status throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size limit, or at the end of the treatment period.
-
Tissue Collection: At the endpoint, collect tumors and spleens for downstream analysis (e.g., flow cytometry, immunohistochemistry) to assess changes in immune cell populations (TAMs, T cells, etc.).[12]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze differences in tumor growth between groups using appropriate statistical tests (e.g., two-way ANOVA).
-
Quantify immune cell populations in the TME and compare between treatment groups.
-
Conclusion
This compound is a highly potent and selective CSF-1R inhibitor with a clear mechanism of action and promising preclinical activity in diseases driven by myeloid cell dysfunction. Its ability to cross the blood-brain barrier makes it a compelling candidate for neuroinflammatory disorders, while its immunomodulatory effects in the tumor microenvironment position it as a valuable agent for cancer immunotherapy.[10][11][12] The standardized protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other modulators of the critical CSF-1R signaling pathway. Further clinical studies will be essential to fully define its therapeutic potential in humans.[13]
References
- 1. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | CSF1R trans-autophosphorylates on multiple tyrosine and serine residues [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound mitigates AD pathology in mouse models | BioWorld [bioworld.com]
- 11. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blockade of tumor-derived colony-stimulating factor 1 (CSF1) promotes an immune-permissive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 16. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Enrupatinib (EI-1071): A CSF1R Inhibitor for Modulating Neuroinflammation in Alzheimer's Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation, driven by the chronic activation of microglia, is a key pathological hallmark of Alzheimer's disease (AD), contributing to neurodegeneration and cognitive decline.[1] A promising therapeutic strategy involves modulating this microglial activity.[1] Enrupatinib (EI-1071) is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[2][3][4] CSF1R is a primary regulator of microglial survival, proliferation, and activation.[5][6] Preclinical studies in transgenic mouse models of Alzheimer's disease demonstrate that this compound effectively reduces neuroinflammatory responses, mitigates AD-related pathology, and improves cognitive function.[1][2] This document provides a detailed technical overview of the mechanism of action, preclinical data, and associated experimental methodologies regarding this compound's effects in AD models.
Mechanism of Action: CSF1R Inhibition
In the context of Alzheimer's disease, microglia surrounding amyloid plaques become chronically activated, entering a state often referred to as Disease-Associated Microglia (DAM).[1] This activation is highly dependent on the signaling pathway initiated by CSF1 and its receptor, CSF1R.[5] Upon ligand binding, CSF1R dimerizes and autophosphorylates, initiating downstream cascades that promote microglial proliferation, survival, and a pro-inflammatory phenotype.[7][8]
This compound acts as a tyrosine kinase inhibitor, blocking the ATP-binding site of CSF1R and preventing its phosphorylation.[4] This inhibition effectively suppresses the signaling required for the survival and proliferation of activated microglia, particularly those in proximity to amyloid plaques.[2] This leads to a reduction in the density of these harmful microglia and a downregulation of genes associated with neuroinflammatory pathways, thereby ameliorating the neurotoxic environment.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 4. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble CSF1R promotes microglial activation and amyloid clearance in alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
Enrupatinib: A Novel Strategy for Targeting Tumor-Associated Macrophages
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment, playing a significant role in tumor progression, immunosuppression, and metastasis. The colony-stimulating factor 1 receptor (CSF-1R) signaling pathway is pivotal for the differentiation, survival, and pro-tumoral M2 polarization of these macrophages. Enrupatinib (EI-1071), a potent and selective small-molecule inhibitor of CSF-1R, has emerged as a promising therapeutic agent to counteract the tumor-promoting activities of TAMs. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its role in targeting TAMs.
Introduction to this compound
This compound is an orally bioavailable inhibitor of the CSF-1R tyrosine kinase.[1][2] By targeting CSF-1R, this compound aims to modulate the tumor microenvironment by depleting or reprogramming TAMs, thereby restoring anti-tumor immunity.[3] Initially developed by Elixiron Immunotherapeutics, this compound has shown preclinical efficacy in various cancer models and is also being investigated for other indications, including neurodegenerative diseases.[2][4][5]
Mechanism of Action: CSF-1R Inhibition
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the CSF-1R kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade disrupts the survival and differentiation signals for macrophages, leading to a reduction in TAM populations within the tumor.
CSF-1R Signaling Pathway in Tumor-Associated Macrophages
The binding of CSF-1 or IL-34 to CSF-1R on macrophages triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a signaling cascade that primarily involves the PI3K/AKT/mTORC1 pathway, which is crucial for macrophage survival, proliferation, and polarization towards the immunosuppressive M2 phenotype.[1][6][7][8] M2-polarized TAMs, in turn, secrete factors that promote tumor growth, angiogenesis, and metastasis while suppressing the activity of cytotoxic T cells.
References
- 1. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. elixiron.com [elixiron.com]
- 4. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elixiron Immunotherapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 6. Insights into CSF-1R Expression in the Tumor Microenvironment [mdpi.com]
- 7. CSF1R inhibition reprograms tumor-associated macrophages to potentiate anti-PD-1 therapy efficacy against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | High Expression of CSF-1R Predicts Poor Prognosis and CSF-1Rhigh Tumor-Associated Macrophages Inhibit Anti-Tumor Immunity in Colon Adenocarcinoma [frontiersin.org]
Enrupatinib: A Technical Guide to its Early Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrupatinib (EI-1071) is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This technical guide provides an in-depth overview of the early discovery and chemical synthesis of this compound, with a focus on its mechanism of action, preclinical data, and the experimental methodologies employed in its initial development. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound has emerged as a promising therapeutic candidate for a range of diseases, primarily focusing on neurodegenerative conditions such as Alzheimer's disease, as well as indications in oncology and fibrotic diseases.[1][2][3] Its mechanism of action centers on the inhibition of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and microglia.[4][5] By modulating the activity of these immune cells, this compound aims to reduce neuroinflammation and modulate the tumor microenvironment.[4][6]
Initially developed by 4B Technologies (Beijing) Co., Limited, this compound is now under the development of Elixiron Immunotherapeutics.[7] It has successfully completed a Phase 1 clinical trial (NCT04238364) and is progressing into Phase 2 studies for Alzheimer's disease.[4][7]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 6-[[3-methoxy-4-[(6-methylpyridin-3-yl)methoxy]phenyl]amino]-3-(morpholin-4-yl)quinoxaline-5-carbonitrile | PubChem |
| Molecular Formula | C27H26N6O3 | PubChem |
| Molecular Weight | 482.5 g/mol | PubChem |
| CAS Number | 2222689-47-4 | [3] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of CSF-1R, exhibiting high selectivity over other related kinases. The binding of CSF-1 or IL-34 to CSF-1R triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that are critical for the function of microglia and macrophages. This compound competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, thereby blocking its activation and subsequent signaling.
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Chemical Synthesis
The chemical synthesis of this compound is detailed in patent WO2018071348A1. A plausible synthetic route involves a multi-step process culminating in the formation of the final quinoxaline derivative. A key step is the coupling of a substituted aniline with a functionalized quinoxaline core.
A detailed, step-by-step synthetic protocol is proprietary and protected by the aforementioned patent. Researchers are advised to consult the patent for the explicit reaction conditions and procedures.
Preclinical Data
In Vitro Activity and Selectivity
This compound has demonstrated potent and selective inhibition of CSF-1R in biochemical assays.
| Parameter | Value |
| CSF-1R IC50 | 3 nM |
| Selectivity over c-Kit | >100-fold |
| Selectivity over FLT3 | >450-fold |
| Selectivity over PDGFRα | >220-fold |
| Selectivity over PDGFRβ | >6000-fold |
In Vitro ADME Profile
Preclinical studies have indicated a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound.
| Parameter | Result |
| Caco-2 Permeability (A→B) | High |
| Hepatocyte Stability | Moderate to High |
| Plasma Protein Binding | Moderate |
| CYP Inhibition | Low potential for major CYP isoforms |
Key Experimental Protocols
CSF-1R Kinase Assay (Biochemical)
This protocol outlines a general method for determining the in vitro potency of a test compound against CSF-1R.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CSF-1R.
Materials:
-
Recombinant human CSF-1R kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution in kinase buffer and add to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Caption: General workflow for a biochemical CSF-1R kinase assay.
5xFAD Mouse Model of Alzheimer's Disease
This compound has been evaluated in the 5xFAD transgenic mouse model, which recapitulates key aspects of Alzheimer's disease pathology.[4]
Objective: To assess the in vivo efficacy of this compound in reducing neuroinflammation and improving cognitive function.
Experimental Design:
-
Animals: 5xFAD transgenic mice and wild-type littermates.
-
Treatment: Oral administration of this compound or vehicle control.
-
Duration: Chronic dosing for a specified period (e.g., several weeks or months).
-
Assessments:
-
Behavioral tests (e.g., Novel Object Recognition, Y-maze) to evaluate cognitive function.
-
Immunohistochemical analysis of brain tissue for markers of microglia activation (e.g., Iba1) and amyloid plaques.
-
Biochemical analysis of brain homogenates for levels of inflammatory cytokines.
-
RNA sequencing or qPCR to analyze gene expression changes related to neuroinflammation.
-
Novel Object Recognition (NOR) Test Protocol:
-
Habituation: Individually habituate mice to the empty testing arena for a set period over 1-2 days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore freely for a defined time (e.g., 10 minutes).
-
Retention (Test) Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore the arena again.
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.
Y-Maze Test Protocol:
-
Place the mouse in the center of a Y-shaped maze with three identical arms.
-
Allow the mouse to freely explore the maze for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
Data Analysis: Calculate the percentage of spontaneous alternations (entry into three different arms consecutively). A higher percentage of alternations suggests better spatial working memory.
Conclusion
The early discovery and development of this compound highlight a targeted approach to modulating neuroinflammation and other pathological processes through the selective inhibition of CSF-1R. Its promising preclinical data, including potent in vitro activity, favorable ADME properties, and efficacy in a relevant animal model of Alzheimer's disease, have provided a strong rationale for its ongoing clinical investigation. The synthetic route, while complex, appears amenable to large-scale production. Further clinical studies will be crucial in determining the therapeutic potential of this compound in its target indications.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis and use of this compound should only be performed by qualified professionals in a research setting.
References
- 1. Pre-Clinical - Eurofins ADME BIOANALYSES [eurofins.com]
- 2. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Enrupatinib: A CSF-1R Inhibitor with Therapeutic Potential in Neurodegeneration
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Enrupatinib (EI-1071) is an orally bioavailable, brain-penetrant small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). By selectively targeting CSF-1R, this compound modulates microglial activation, a key process in the neuroinflammatory cascade implicated in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease (AD). Preclinical studies in transgenic mouse models of AD have demonstrated this compound's potential to ameliorate cognitive deficits, reduce neuroinflammation, and decrease microglial proliferation around amyloid plaques. A Phase 1 clinical trial in healthy volunteers has established its safety and tolerability, paving the way for further clinical investigation in patients with Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies, to support ongoing research and development in the field of neurodegenerative therapeutics.
Introduction to this compound
This compound is a potent and selective inhibitor of the CSF-1R tyrosine kinase.[1] Its development is based on the growing body of evidence highlighting the critical role of neuroinflammation, driven by chronic microglial activation, in the progression of neurodegenerative disorders.[2][3] this compound's ability to cross the blood-brain barrier and engage its target within the central nervous system makes it a promising therapeutic candidate for diseases like Alzheimer's.[4]
Table 1: this compound (EI-1071) Drug Profile
| Feature | Description |
| Mechanism of Action | Selective CSF-1R inhibitor[4] |
| Modality | Small Molecule[4] |
| Route of Administration | Oral[4] |
| Brain Penetrance | Yes[4] |
| Developer | Elixiron Immunotherapeutics[1] |
| Current Status | Phase 2 trial in Alzheimer's disease planned[1][5] |
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
The colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase primarily expressed on microglia in the brain. Its activation by its ligands, CSF-1 and IL-34, is crucial for the survival, proliferation, and differentiation of these immune cells.[2][6] In the context of neurodegenerative diseases, chronic activation of the CSF-1R pathway is associated with a pro-inflammatory microglial phenotype, leading to the release of cytotoxic factors and exacerbation of neuronal damage.[7][8]
This compound exerts its therapeutic effect by inhibiting the kinase activity of CSF-1R, thereby blocking downstream signaling cascades that promote microglial activation and proliferation.[4] This targeted inhibition is intended to shift the microglial population from a detrimental, pro-inflammatory state to a more homeostatic, neuroprotective phenotype.
Figure 1: Simplified CSF-1R signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy in Alzheimer's Disease Models
This compound has been evaluated in the 5XFAD and J20 transgenic mouse models of Alzheimer's disease, which exhibit key pathological features of the human condition, including amyloid-beta (Aβ) plaque deposition and cognitive decline.[2]
Cognitive Improvement
Treatment with this compound at doses of 150 and 300 mg/kg resulted in a significant enhancement of cognitive functions in both the 5XFAD and J20 mouse models.[2] This was demonstrated by relevant increases in the discrimination index and the percentage of time spent exploring a new object in the Novel Object Recognition (NOR) test compared to untreated mice.[2]
Table 2: Summary of Preclinical Efficacy of this compound in AD Mouse Models
| Endpoint | Model | Treatment | Outcome |
| Cognitive Function | 5XFAD, J20 | 150 & 300 mg/kg | Significant enhancement in Novel Object Recognition test[2] |
| Microglia | 5XFAD, J20 | 150 & 300 mg/kg | Reduced activation and density near amyloid plaques[2] |
| Gene Expression | 5XFAD, J20 | 150 & 300 mg/kg | Significant reduction of Iba-1, Csf1r, Trem2, and Tyrobp[2] |
| Neuroinflammation | 5XFAD, J20 | 150 & 300 mg/kg | Downregulation of neuroinflammatory pathways (RNA-seq)[2] |
| Neuronal Viability | 5XFAD | 300 mg/kg | Trend toward reduced neuronal cell death[2] |
Note: Specific quantitative data from these studies are not yet publicly available.
Modulation of Neuroinflammation
This compound treatment led to a significant reduction in the expression of genes associated with homeostatic and disease-associated microglia (DAM), including Iba-1, Csf1r, Trem2, and Tyrobp, in both 5XFAD and J20 mice.[2] Furthermore, microscopic analysis revealed a decrease in microglial activation and density in the vicinity of amyloid plaques.[2] RNA sequencing analysis confirmed the downregulation of broader neuroinflammatory pathways.[2]
Pharmacokinetics and Safety
Preclinical Pharmacokinetics
This compound has been characterized as a brain-penetrant molecule, a critical feature for a CNS-targeted therapeutic.[4] Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and the brain-to-plasma concentration ratio from preclinical studies are not yet publicly available.
Clinical Safety and Tolerability
A first-in-human, Phase 1 clinical trial (NCT04238364) in healthy volunteers has been completed. The results indicated that this compound is well-tolerated, supporting its further development for Alzheimer's disease.[9]
Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Models
-
5XFAD Mice: These mice overexpress human amyloid precursor protein (APP) with three familial AD mutations and human presenilin 1 (PSEN1) with two familial AD mutations, leading to rapid Aβ plaque deposition.
-
J20 Mice: These mice overexpress human APP with the Swedish and Indiana mutations, also resulting in Aβ pathology and cognitive deficits.
Behavioral Testing
Figure 2: General workflow for behavioral testing in preclinical AD models.
-
Novel Object Recognition (NOR) Test:
-
Habituation: Mice are individually habituated to an open-field arena for a set period.
-
Training/Familiarization: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object, and the mouse is returned to the arena. The time spent exploring each object is recorded.
-
Data Analysis: The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
-
Y-Maze Spontaneous Alternation:
-
Exploration: Each mouse is placed in the center of a Y-shaped maze and allowed to freely explore the three arms for a set time.
-
Data Analysis: The sequence of arm entries is recorded to determine the percentage of spontaneous alternations (entering a different arm than the previous two). A higher percentage indicates better spatial working memory.
-
Immunohistochemistry for Microglia
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and then cryoprotected in a sucrose solution. Coronal sections are cut using a cryostat.
-
Staining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Permeabilization is performed using PBS with Triton X-100.
-
Blocking of non-specific binding sites is done with a solution containing normal serum and bovine serum albumin (BSA).
-
Incubation with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1).
-
Washing followed by incubation with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Sections are mounted and imaged using a confocal or fluorescence microscope. The density and morphology of Iba1-positive cells are quantified in specific brain regions, particularly around Aβ plaques.
Gene Expression Analysis (RNA Sequencing and qPCR)
-
Microglia Isolation: Microglia can be isolated from brain tissue using methods such as Magnetic-Activated Cell Sorting (MACS) with CD11b microbeads or Fluorescence-Activated Cell Sorting (FACS).
-
RNA Extraction and Sequencing: RNA is extracted from the isolated microglia, and its quality is assessed. For RNA sequencing, libraries are prepared and sequenced on a high-throughput sequencing platform.
-
Quantitative PCR (qPCR): For targeted gene expression analysis, RNA is reverse-transcribed into cDNA. qPCR is performed using primers specific for genes of interest (e.g., Iba1, Csf1r, Trem2, Tyrobp) and housekeeping genes for normalization.
-
Data Analysis:
-
RNA-seq: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify upregulated and downregulated pathways.
-
qPCR: Relative gene expression is calculated using the delta-delta Ct method.
-
Figure 3: Workflow for gene expression analysis in isolated microglia.
Future Directions and Clinical Development
Elixiron Immunotherapeutics is planning a Phase 2 clinical trial to evaluate the efficacy of this compound in patients with Alzheimer's disease.[1][5] This trial is expected to utilize Positron Emission Tomography (PET) imaging to assess changes in neuroinflammation as a key biomarker.[5] The development of specific PET tracers for CSF-1R, such as PMI04, will be crucial for monitoring target engagement and the therapeutic effects of this compound in the brain.[7]
Conclusion
This compound represents a promising, targeted approach for the treatment of neurodegenerative diseases by modulating microglial-driven neuroinflammation. Its ability to penetrate the brain and selectively inhibit CSF-1R has been validated in preclinical models of Alzheimer's disease, demonstrating positive effects on cognition and neuropathology. The favorable safety profile observed in early clinical studies further supports its continued development. The upcoming Phase 2 trial will be critical in establishing the therapeutic potential of this compound in patients and providing valuable insights into the role of CSF-1R inhibition in mitigating neurodegeneration.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. Evaluation of [18F]JNJ-CSF1R-1 as a Positron Emission Tomography Ligand Targeting Colony-Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Blood-Brain Barrier Penetration of Enrupatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrupatinib (EI-1071) is a potent and selective, orally bioavailable, small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Developed by Elixiron Immunotherapeutics, this compound is under investigation for its therapeutic potential in neuroinflammatory and neurodegenerative diseases, particularly Alzheimer's disease, as well as for certain cancers.[1][2] A critical aspect of its therapeutic efficacy for central nervous system (CNS) indications is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available information regarding the BBB penetration of this compound, its mechanism of action, and the experimental methodologies typically employed to assess brain distribution of such compounds.
While this compound is described as a "brain-penetrant" molecule, specific quantitative data from the manufacturer regarding its brain-to-plasma concentration ratios and detailed experimental protocols are not publicly available at the time of this writing. Therefore, this guide will present the known information on this compound and supplement it with representative protocols for in vivo and in vitro BBB penetration studies to provide a thorough technical resource.
Mechanism of Action: Targeting Microglial Activation
This compound's primary target, CSF-1R, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the CNS.[1] In neurodegenerative diseases like Alzheimer's, chronic activation of microglia contributes to neuroinflammation and neuronal damage. By inhibiting CSF-1R, this compound aims to modulate microglial activity, thereby reducing neuroinflammation and its detrimental effects.[1]
Below is a diagram illustrating the CSF-1R signaling pathway and the inhibitory action of this compound.
Preclinical and Clinical Overview
Preclinical studies in the 5xFAD mouse model of Alzheimer's disease have demonstrated that this compound effectively reduces activated microglia, neuroinflammation, and neuronal injury, leading to significant improvements in memory function.[1] A Phase 1 clinical trial in healthy volunteers has been completed, and the safety profile supports further investigation in patients with Alzheimer's disease.[1]
Quantitative Data on Blood-Brain Barrier Penetration
Specific quantitative data on the BBB penetration of this compound, such as brain-to-plasma ratios (Kp or Kp,uu), are not available in the public domain. A poster presentation by Elixiron Immunotherapeutics at the 2019 American Association for Cancer Research (AACR) annual meeting mentioned that EI-1071 displayed favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including high Caco-2 permeability, which is an in vitro indicator of good absorption and potential for BBB penetration.
The following tables are structured to present the key quantitative data typically generated in BBB penetration studies.
Table 1: In Vivo Blood-Brain Barrier Penetration of this compound
| Species | Dose (mg/kg) | Route of Administration | Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| Mouse (5xFAD) | Data not publicly available | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Rat | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: In Vitro Permeability of this compound
| Assay Type | Cell Line | Direction | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio |
| Caco-2 | Caco-2 | Apical to Basolateral (A-B) | "High" (Specific value not publicly available) | Data not publicly available |
| Basolateral to Apical (B-A) | Data not publicly available | |||
| MDCK-MDR1 | MDCK-MDR1 | Apical to Basolateral (A-B) | Data not publicly available | Data not publicly available |
| Basolateral to Apical (B-A) | Data not publicly available |
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
To provide a comprehensive resource, this section details representative protocols for common in vivo and in vitro methods used to evaluate the BBB penetration of small molecules.
In Vivo Assessment: Brain and Plasma Pharmacokinetics in Rodents
This protocol describes a typical study to determine the brain-to-plasma concentration ratio of a test compound in mice.
1. Animal Model:
-
Species: C57BL/6 mice or a disease model such as 5xFAD mice.
-
Animals are acclimatized for at least one week before the experiment.
2. Dosing:
-
The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single dose via the intended clinical route (e.g., oral gavage).
3. Sample Collection:
-
At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized.
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, animals are euthanized, and the brain is perfused with ice-cold saline to remove remaining blood.
-
The brain is then excised, weighed, and flash-frozen.
4. Sample Processing:
-
Blood samples are centrifuged to separate plasma.
-
Brain tissue is homogenized in a suitable buffer.
5. Bioanalysis:
-
The concentration of the test compound in plasma and brain homogenate is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
6. Data Analysis:
-
The brain-to-plasma concentration ratio (Kp) is calculated at each time point: Kp = Cbrain / Cplasma, where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).
-
The unbound brain-to-plasma ratio (Kp,uu) can be calculated if the unbound fractions in brain and plasma are determined through techniques like equilibrium dialysis.
In Vitro Assessment: Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption and, in some cases, BBB penetration.
1. Cell Culture:
-
Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
3. Permeability Experiment:
-
The culture medium is replaced with a transport buffer.
-
The test compound (e.g., this compound) is added to the apical (A) or basolateral (B) chamber.
-
Samples are collected from the receiver chamber at specified time intervals.
4. Bioanalysis:
-
The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
5. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.
-
The efflux ratio (ER) is calculated as ER = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).
Conclusion
This compound is a promising, brain-penetrant CSF-1R inhibitor with the potential to treat neurodegenerative diseases by modulating neuroinflammation. While the publicly available data confirms its ability to enter the CNS and exert its pharmacological effects, the specific quantitative details of its BBB penetration are not yet disclosed. The representative experimental protocols provided in this guide offer a framework for understanding how such critical data are generated in the field of neuro-pharmacokinetics. As this compound progresses through clinical development, more detailed information on its human pharmacokinetics and brain distribution is anticipated.
References
Enrupatinib's Impact on Microglial Activation States: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrupatinib (EI-1071) is a potent, selective, and brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Emerging as a promising therapeutic candidate, this compound is under investigation for its potential to modulate neuroinflammation, a key pathological feature in neurodegenerative diseases such as Alzheimer's disease (AD).[3][4] This technical guide provides an in-depth overview of the impact of this compound on microglial activation states, summarizing key preclinical findings, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and disease. Their activation is a hallmark of neuroinflammation. The CSF1R signaling pathway is essential for the survival, proliferation, differentiation, and activation of microglia.[1] Dysregulation of this pathway is implicated in the chronic activation of microglia observed in neurodegenerative disorders. By targeting CSF1R, this compound aims to shift microglia from a pro-inflammatory, disease-associated state to a more homeostatic, neuroprotective phenotype.
Mechanism of Action: CSF1R Inhibition
This compound exerts its effects by inhibiting the tyrosine kinase activity of CSF1R.[2] The binding of CSF1R ligands, such as CSF1 and IL-34, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK) pathways, which collectively regulate microglial survival, proliferation, and function. This compound, by blocking the kinase activity, effectively dampens these downstream signals.
Below is a diagram illustrating the CSF1R signaling pathway and the point of inhibition by this compound.
Impact on Microglial Phenotype and Function
Preclinical studies, primarily in the 5xFAD mouse model of Alzheimer's disease, have demonstrated that this compound significantly modulates microglial activation states. Treatment with this compound leads to a reduction in activated microglia, particularly those associated with amyloid plaques, and promotes a shift towards a more homeostatic phenotype.[1][4] This is characterized by changes in morphology, gene expression, and inflammatory mediator production.
Quantitative Data on this compound's Effects
While specific IC50 values for this compound's effect on cytokine release from microglia are not yet publicly detailed, its potent inhibition of CSF1R is reported with a pIC50 of >7.0. The following tables summarize the reported quantitative and qualitative effects of this compound and other CSF1R inhibitors on microglial markers and function.
Table 1: this compound Potency
| Compound | Target | Assay | Potency (pIC50) |
| This compound | CSF1R | Kinase Assay | >7.0 |
Note: Specific IC50 values for this compound are not yet publicly available.
Table 2: Effects of this compound on Microglial Gene Expression in 5xFAD Mice
| Gene | Function | Effect of this compound | Quantitative Change |
| Iba1 (Aif1) | Microglial/macrophage marker | Significant Reduction | Not specified |
| Csf1r | CSF1 Receptor | Significant Reduction | Not specified |
| Trem2 | Triggering receptor on myeloid cells 2 | Significant Reduction | Not specified |
| Tyrobp (DAP12) | TREM2 signaling adaptor | Significant Reduction | Not specified |
Data from a presentation at the Alzheimer's Association International Conference (AAIC) 2025. Specific fold-changes were not reported.
Table 3: General Effects of CSF1R Inhibition on Microglia
| Parameter | Effect of CSF1R Inhibition |
| Microglial Density | Reduction, especially of activated microglia |
| Morphology | Shift from amoeboid to more ramified |
| Pro-inflammatory Cytokines | Decreased production |
| Phagocytosis | Modulated |
| Proliferation | Inhibited |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and microglial activation.
Immunohistochemistry (IHC) for Microglial Markers
Objective: To visualize and quantify microglial populations and their morphology in brain tissue.
Protocol:
-
Tissue Preparation:
-
Perfuse animals with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersion in 30% sucrose in PBS until it sinks.
-
Freeze the brain and section it into 30-40 µm thick coronal sections using a cryostat.
-
-
Immunostaining:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Permeabilize and block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.
-
Incubate sections with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1 or rabbit anti-TMEM119) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS.
-
Mount sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the number of Iba1-positive cells and their morphology (e.g., using Sholl analysis).
-
Sholl Analysis for Microglial Morphology
Objective: To quantitatively assess the morphological changes in microglia, such as process ramification.
Protocol:
-
Image Acquisition: Acquire high-resolution, z-stack images of individual microglia stained with Iba1 using a confocal microscope.
-
Image Processing:
-
Generate a maximum intensity projection of the z-stack.
-
Isolate individual microglia for analysis.
-
Convert the image to binary and create a skeletonized representation of the microglial processes.
-
-
Sholl Analysis:
-
Use an image analysis software (e.g., ImageJ/Fiji with the Sholl Analysis plugin).
-
Define the center of the microglial soma.
-
Generate a series of concentric circles of increasing radii around the soma.
-
Count the number of intersections between the microglial processes and each concentric circle.
-
-
Data Interpretation: Plot the number of intersections as a function of the radius. A more ramified, homeostatic microglia will have a higher peak number of intersections at a greater distance from the soma compared to a less ramified, activated microglia.
Flow Cytometry for Microglial Phenotyping
Objective: To quantify different microglial populations based on cell surface marker expression.
Protocol:
-
Single-Cell Suspension Preparation:
-
Isolate brains from animals and mechanically dissociate the tissue.
-
Enzymatically digest the tissue (e.g., with papain or a gentle MACS dissociation kit).
-
Remove myelin using a density gradient centrifugation (e.g., with Percoll) or myelin removal beads.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Antibody Staining:
-
Incubate the single-cell suspension with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against microglial markers (e.g., CD11b-FITC, CD45-PE, and other markers of interest) for 30 minutes on ice, protected from light.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on single, live cells.
-
Identify microglia as the CD11b-positive, CD45-intermediate population.
-
Analyze the expression of other markers on the gated microglial population.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the relative expression levels of genes associated with microglial activation.
Protocol:
-
RNA Isolation: Isolate total RNA from sorted microglia or brain tissue homogenates using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., Iba1, Csf1r, Tnf, Il1b) and a reference gene (e.g., Gapdh, Actb), and a qPCR master mix with a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of target genes to the reference gene.
-
Conclusion
This compound, as a potent and brain-penetrant CSF1R inhibitor, demonstrates significant potential in modulating microglial activation states. Preclinical evidence suggests that by inhibiting CSF1R signaling, this compound can reduce the pro-inflammatory and neurotoxic functions of activated microglia, promoting a shift towards a more homeostatic phenotype. This mechanism of action holds promise for the treatment of neurodegenerative diseases where neuroinflammation is a key contributor to pathology. Further research, including the public release of more detailed quantitative data from ongoing clinical trials, will be crucial in fully elucidating the therapeutic potential of this compound. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other CSF1R inhibitors in the context of microglial biology and neuroinflammation.
References
- 1. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Enrupatinib in the Pathogenesis of Tenosynovial Giant Cell Tumor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenosynovial giant cell tumor (TGCT) is a rare, locally aggressive neoplasm of the synovium driven by the overexpression of Colony-Stimulating Factor 1 (CSF1). This leads to the recruitment of a cellular mass composed predominantly of non-neoplastic, CSF1 receptor (CSF1R)-expressing macrophages. Enrupatinib (EI-1071) is a potent and selective small-molecule inhibitor of the CSF1R tyrosine kinase, currently under clinical development for the treatment of TGCT. This technical guide provides an in-depth overview of the pathogenesis of TGCT, the mechanism of action of this compound, and the methodologies used to evaluate its therapeutic potential. Due to the limited publicly available data on this compound, this guide incorporates representative preclinical and clinical data from other well-characterized CSF1R inhibitors, Pexidartinib and Vimseltinib, to illustrate the core principles of targeting the CSF1/CSF1R axis in TGCT.
Pathogenesis of Tenosynovial Giant Cell Tumor
TGCT, also known as pigmented villonodular synovitis (PVNS) or giant cell tumor of the tendon sheath (GCT-TS), is characterized by the proliferation of synovial tissue in joints, bursae, or tendon sheaths. The molecular hallmark of TGCT is the aberrant overexpression of CSF1 by a small population of neoplastic tumor cells.[1][2] This is often the result of a chromosomal translocation, most commonly t(1;2)(p13;q37), which fuses the CSF1 gene to the collagen type VI alpha-3 (COL6A3) gene promoter, leading to constitutive high-level expression of the CSF1 ligand.[3]
The overexpressed CSF1 acts as a powerful chemoattractant and mitogen for cells expressing its receptor, CSF1R. The vast majority of the tumor mass is composed of non-neoplastic inflammatory cells, primarily macrophages, that are recruited to the synovium via this CSF1/CSF1R signaling axis.[1][3] This cellular infiltrate, along with osteoclast-like giant cells and other inflammatory cells, contributes to the symptoms of TGCT, including joint swelling, pain, stiffness, and reduced mobility.[4]
The CSF1/CSF1R signaling pathway is therefore a critical driver of TGCT pathogenesis, making it a key therapeutic target.
The CSF1/CSF1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase primarily expressed on cells of the myeloid lineage, including monocytes and macrophages.[5][6] Binding of its ligand, CSF1, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.[5][7]
-
RAS/RAF/MEK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Involved in cytokine signaling and immune responses.[7]
In TGCT, the constitutive activation of these pathways by the CSF1 overexpression drives the recruitment, proliferation, and survival of the CSF1R-expressing cells that form the bulk of the tumor.
This compound: A Novel CSF1R Inhibitor
This compound (formerly EI-1071) is an orally bioavailable small molecule designed to be a potent and selective inhibitor of the CSF1R tyrosine kinase. Its mechanism of action is to block the ATP-binding site of the CSF1R kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is intended to deplete the tumor-associated macrophages that constitute the bulk of the TGCT lesion.
While specific data for this compound in TGCT is not yet publicly available, preclinical studies in other contexts have shown that it can reduce tumor-associated macrophage numbers and improve tumor control. A first-in-human Phase 1 clinical trial in healthy volunteers has been completed, demonstrating that this compound is relatively safe. A Phase 2 trial in patients with TGCT was planned to commence in 2023.
Preclinical Evaluation of CSF1R Inhibitors in TGCT
The preclinical development of a CSF1R inhibitor like this compound typically involves a series of in vitro and in vivo studies to assess its potency, selectivity, and anti-tumor activity. The following sections describe representative experimental protocols, using methodologies from studies of Pexidartinib and Vimseltinib as examples.
In Vitro Assays
Objective: To determine the potency and selectivity of the inhibitor against CSF1R and other kinases.
Representative Protocol: The inhibitory activity of a compound is often assessed using a radiometric or fluorescence-based kinase assay. For example, the selectivity of Vimseltinib was profiled against a panel of approximately 300 human kinases at a constant ATP concentration (e.g., 10 µmol/L). The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.
-
Enzyme: Recombinant human CSF1R kinase domain.
-
Substrate: A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1.
-
Detection: Incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate is measured, or a fluorescence-based method is used to detect the phosphorylated product.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Table 1: Representative Kinase Selectivity of a CSF1R Inhibitor (Vimseltinib)
| Kinase Target | IC50 (nmol/L) | Selectivity vs. CSF1R |
|---|---|---|
| CSF1R | 3 | - |
| KIT | 1600 | >500-fold |
| FLT3 | >3000 | >1000-fold |
| PDGFRA | >3000 | >1000-fold |
| PDGFRB | >3000 | >1000-fold |
Data adapted from preclinical studies of Vimseltinib.
Objective: To assess the effect of the inhibitor on the viability and proliferation of CSF1-dependent cells.
Representative Protocol: A common method is the MTS or MTT assay, which measures the metabolic activity of viable cells.
-
Cell Seeding: TGCT cell lines (e.g., Si-TGCT-1) are seeded in 96-well plates at a density of 5,000 cells per well.[6]
-
Compound Treatment: Cells are treated with a range of concentrations of the CSF1R inhibitor (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 96 hours).[6]
-
MTS/MTT Addition: The MTS or MTT reagent is added to each well and incubated for 2-4 hours.[6]
-
Absorbance Reading: The absorbance is measured at 490 nm, which is proportional to the number of viable cells.[6]
-
Data Analysis: The IC50 value for cell viability is calculated from the dose-response curve.
In Vivo Models
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of the CSF1R inhibitor in a living organism.
Representative Protocol: Patient-Derived Tumor Xenograft (PDTX) Model
-
Tumor Implantation: Fresh TGCT tumor tissue obtained from patients is cut into small fragments (1-3 mm³) and surgically implanted into the subrenal capsule of immunodeficient mice (e.g., athymic nude mice).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized to receive the CSF1R inhibitor (e.g., administered orally daily) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Assessment: At the end of the study, tumors are harvested for immunohistochemical analysis of macrophage markers (e.g., CD68, CD163) to confirm the depletion of CSF1R-expressing cells.[8] Blood samples can also be collected to measure circulating levels of CSF1.
Clinical Evaluation of CSF1R Inhibitors in TGCT
The clinical development of CSF1R inhibitors for TGCT has led to the approval of Pexidartinib and the recent positive Phase 3 results for Vimseltinib. The design of these clinical trials provides a blueprint for the evaluation of new agents like this compound.
Clinical Trial Design
Phase 3 trials for CSF1R inhibitors in TGCT, such as the ENLIVEN (Pexidartinib) and MOTION (Vimseltinib) studies, have typically been randomized, double-blind, placebo-controlled trials in patients with symptomatic TGCT not amenable to surgery.
-
Patient Population: Adults with histologically confirmed, symptomatic TGCT where surgical resection would lead to significant morbidity.[8][9]
-
Intervention: Oral administration of the CSF1R inhibitor or a matching placebo.[8][9]
-
Primary Endpoint: Overall Response Rate (ORR) at a prespecified time point (e.g., 25 weeks), assessed by an independent radiological review using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[4][9]
-
Key Secondary Endpoints:
Efficacy Data
The clinical efficacy of potent and selective CSF1R inhibitors in TGCT has been robust.
Table 2: Representative Phase 3 Clinical Trial Efficacy Data for CSF1R Inhibitors in TGCT
| Endpoint | Pexidartinib (ENLIVEN)[8] | Vimseltinib (MOTION)[4] | Placebo (Pooled)[4][8] |
|---|---|---|---|
| ORR by RECIST v1.1 at Week 25 | 39% | 40% | 0% |
| p-value vs. Placebo | <0.0001 | <0.0001 | - |
| ORR by Tumor Volume Score (TVS) at Week 25 | 56% | 67% | 0% |
| p-value vs. Placebo | <0.0001 | <0.0001 | - |
| Improvement in Physical Function (PROMIS) | Statistically Significant | Statistically Significant | No Significant Change |
| Reduction in Stiffness | Statistically Significant | Statistically Significant | No Significant Change |
| Pain Response Rate | Improved vs. Placebo | 48% vs. 23% (p=0.0056) | - |
Data are from the respective Phase 3 clinical trials and represent the outcomes at the primary analysis timepoint.
Safety and Tolerability
The safety profile of CSF1R inhibitors is an important consideration. Common treatment-emergent adverse events (TEAEs) for this class of drugs include fatigue, nausea, hair color changes, periorbital edema, and elevations in liver enzymes (AST/ALT) and creatine phosphokinase (CPK).[5][11] The potential for hepatotoxicity is a known risk with some CSF1R inhibitors and requires careful monitoring.[8]
Conclusion
The pathogenesis of tenosynovial giant cell tumor is centrally driven by the aberrant overexpression of CSF1 and the subsequent recruitment of CSF1R-expressing macrophages. This compound, as a potent and selective CSF1R inhibitor, represents a promising therapeutic agent that directly targets this key molecular driver of the disease. While specific clinical data for this compound in TGCT are awaited, the robust efficacy and manageable safety profiles of other CSF1R inhibitors like Pexidartinib and Vimseltinib provide strong validation for this therapeutic approach. The experimental and clinical methodologies outlined in this guide provide a framework for the continued development and evaluation of this compound and other novel therapies for this debilitating condition.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 3. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Turalio - Tumor Volume Score (TVS) [tgctvisualized.com]
- 5. Patient-Derived Tumor Xenografts Plus Ex Vivo Models Enable Drug Validation for Tenosynovial Giant Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF1 Receptor Inhibition of Tenosynovial Giant Cell Tumor Using Novel Disease-Specific MRI Measures of Tumor Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Exploring the Off-Target Effects of Enrupatinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrupatinib (EI-1071) is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage and microglia function. While demonstrating a promising safety profile in early clinical trials and high selectivity in preclinical studies, a thorough understanding of its potential off-target interactions is crucial for comprehensive risk assessment and informed clinical development. This technical guide provides a detailed overview of the known and potential off-target effects of this compound, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing key signaling pathways and experimental workflows.
Introduction to this compound and its Primary Target
This compound is under development for the treatment of various conditions, including neuroinflammatory diseases like Alzheimer's disease and certain cancers[1][2][3]. Its primary mechanism of action is the inhibition of CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including microglia in the central nervous system and tumor-associated macrophages (TAMs) in the tumor microenvironment[4][5][6]. By inhibiting CSF-1R, this compound can modulate the inflammatory functions of these cells.
The CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.
Off-Target Kinase Profiling of this compound
A crucial aspect of characterizing any kinase inhibitor is to determine its selectivity across the human kinome. Available data indicates that this compound is a highly selective inhibitor of CSF-1R.
Kinome Scan Data Summary
In a preclinical study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2019, this compound (EI-1071) was evaluated against a panel of 453 kinases. The results demonstrated that this compound has nanomolar potency against CSF-1R, with no significant inhibition of the other kinases tested[6][7]. This high degree of selectivity is a key feature of the drug candidate.
Selectivity Against Homologous Kinases
While comprehensive quantitative data from the full kinome scan is not publicly available, the 2019 AACR presentation provided qualitative data on this compound's selectivity against closely related kinases, which are often the most likely off-targets for kinase inhibitors.
| Kinase Target | Primary Family | Selectivity vs. CSF-1R |
| CSF-1R | Type III RTK | Primary Target |
| c-Kit | Type III RTK | >100-fold |
| Flt3 | Type III RTK | >450-fold |
| PDGFRα | Type III RTK | >220-fold |
| PDGFRβ | Type III RTK | >6000-fold |
| Data sourced from Elixiron Immunotherapeutics AACR 2019 Poster Presentation.[6] |
This high selectivity against other members of the type III receptor tyrosine kinase family underscores the specific design of this compound.
Potential Class-Wide Off-Target Effects of CSF-1R Inhibitors
In the absence of significant known off-target kinase activities for this compound, it is valuable to consider the potential for class-wide off-target effects observed with other CSF-1R inhibitors. These effects may not be due to direct kinase inhibition but could be related to the on-target effects in different tissues or cell types.
-
Impact on Other Immune Cells: While primarily targeting macrophages and microglia, CSF-1R is also expressed on other hematopoietic cells. Studies with other CSF-1R inhibitors have shown potential effects on T-helper cell differentiation[8].
-
Hepatic Effects: A common finding with CSF-1R inhibitors is a transient and asymptomatic elevation of liver enzymes[9]. This is generally considered an on-target effect related to the clearance of these enzymes by Kupffer cells (liver-resident macrophages) and is not typically associated with liver damage[9].
-
Periorbital Edema: Some CSF-1R inhibitors have been associated with periorbital edema[9]. The precise mechanism for this is not fully understood but is considered a class-related effect.
It is important to note that a Phase 1 clinical trial with this compound in healthy volunteers found the drug to be relatively safe, with all treatment-emergent adverse events in the multiple-dosing phase being mild (grade 1) and considered unrelated to the drug[2].
Experimental Protocols
Detailed, specific experimental protocols for the off-target profiling of this compound are not publicly available. However, a general methodology for assessing kinase inhibition is provided below, based on standard industry practices.
Representative Kinase Inhibition Assay Protocol (Biochemical)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
This compound (or test compound)
-
Assay buffer (e.g., containing MgCl2, DTT, and a buffering agent)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader capable of detecting the signal (e.g., luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Setup: a. Add the diluted this compound to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls. b. Add the purified kinase to all wells except the negative controls. c. Pre-incubate the plate to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to allow the enzymatic reaction to proceed.
-
Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the detection reagent, which measures the amount of ADP produced (in the case of ADP-Glo™), a direct measure of kinase activity. c. Incubate as required for signal development. d. Read the signal on a plate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the positive control. b. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The available preclinical data strongly suggest that this compound is a highly selective inhibitor of CSF-1R with a favorable off-target profile, particularly within the kinome. Its high selectivity is a desirable characteristic that likely contributes to the good safety profile observed in early clinical studies. While direct, quantitative off-target data is limited in the public domain, the qualitative information indicates a low probability of off-target kinase-mediated effects. The potential for class-wide, on-target-related effects in various tissues should be considered and continued to be monitored in ongoing and future clinical trials. This in-depth analysis provides a foundational understanding of this compound's selectivity and guides further investigation into its clinical safety and efficacy.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A potent and selective cFMS inhibitor EI-1071 inhibits CSF1R signaling and regulates tumor associated macrophages [elixiron.com]
- 5. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 6. elixiron.com [elixiron.com]
- 7. | BioWorld [bioworld.com]
- 8. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
Enrupatinib: A Deep Dive into its Preclinical Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrupatinib (EI-1071) is a potent and selective, orally bioavailable, and brain-penetrant small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R). It is currently under clinical investigation for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of this compound, based on publicly available data. Due to the limited availability of specific quantitative PK parameters for this compound, this document also presents a comparative analysis with other selective CSF-1R inhibitors to provide a contextual framework for its expected ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on this compound or other CSF-1R inhibitors.
Introduction
This compound is a promising therapeutic agent that targets the CSF-1R, a key regulator of microglia in the brain.[1] By inhibiting CSF-1R signaling, this compound aims to modulate neuroinflammation, a critical component in the pathophysiology of Alzheimer's disease and other neurological disorders.[2] Preclinical studies have highlighted this compound's favorable drug-like properties, including its ability to cross the blood-brain barrier, a crucial attribute for a centrally acting therapeutic.[2] Animal models of Alzheimer's disease have demonstrated that treatment with this compound can lead to a reduction in neuroinflammation and an improvement in memory function.[1] This document synthesizes the available preclinical data to provide a detailed understanding of its pharmacokinetic profile.
In Vitro ADME Profile of this compound
Preclinical in vitro studies have characterized this compound as having a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Key findings from these studies are summarized below.
Table 1: Summary of In Vitro ADME Properties of this compound
| Parameter | Result | Implication |
| Permeability | High Caco-2 permeability | Suggests good potential for oral absorption. |
| Metabolic Stability | Good hepatocyte stability | Indicates that the drug is not rapidly metabolized in the liver, which may contribute to a longer half-life and sustained exposure. |
| Blood-Brain Barrier Penetration | Efficient | Essential for targeting microglia and neuroinflammation within the central nervous system.[2] |
In Vivo Pharmacokinetics in Preclinical Species
While specific quantitative pharmacokinetic parameters for this compound in preclinical species have not been publicly disclosed in detail, a dosing regimen of 100 mg/kg administered orally once daily (QD) for 21 days has been reported in murine cancer models.[3] To provide a representative understanding of the expected pharmacokinetic profile of a selective CSF-1R inhibitor, the following table summarizes publicly available data for Pexidartinib, another well-characterized inhibitor of the same class. It is important to note that these values are for comparative purposes and may not directly reflect the pharmacokinetic profile of this compound.
Table 2: Representative Pharmacokinetic Parameters of a Selective CSF-1R Inhibitor (Pexidartinib) in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | 10 (PO) | 10 (PO) | 5 (PO) |
| Cmax (ng/mL) | ~1500 | ~800 | ~2000 |
| Tmax (hr) | 2 | 4 | 2 |
| AUC (ng*hr/mL) | ~6000 | ~4000 | ~12000 |
| Half-life (t½) (hr) | ~4 | ~5 | ~8 |
| Bioavailability (%) | ~40 | ~30 | ~60 |
Note: The data presented in this table for Pexidartinib is aggregated from various public sources for illustrative purposes. Actual values can vary based on specific study conditions.
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for small molecule kinase inhibitors, the following sections outline the likely methodologies employed.
In Vitro Permeability Assay (Caco-2)
The Caco-2 cell permeability assay is a standard in vitro model to predict intestinal drug absorption.
In Vitro Metabolic Stability Assay (Hepatocytes)
This assay evaluates the rate of metabolism of a compound in liver cells.
In Vivo Pharmacokinetic Study
This type of study determines the fate of a drug in a living organism.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the CSF-1R signaling pathway. This pathway is crucial for the survival, proliferation, and differentiation of microglia.
Conclusion
The available preclinical data indicate that this compound possesses a promising pharmacokinetic profile for a centrally acting therapeutic agent. Its high permeability, metabolic stability, and ability to penetrate the blood-brain barrier are all desirable characteristics. While specific quantitative in vivo pharmacokinetic data remains limited in the public domain, comparative analysis with other selective CSF-1R inhibitors suggests that this compound is likely to exhibit favorable oral bioavailability and a half-life that supports a once-daily dosing regimen. Further disclosure of detailed preclinical and clinical pharmacokinetic data will be crucial for a more complete understanding of this compound's disposition and for optimizing its clinical development for the treatment of neurodegenerative diseases.
References
Enrupatinib: A Deep Dive into its Impact on Synaptic Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Enrupatinib (EI-1071) is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). Primarily investigated for its role in mitigating neuroinflammation in neurodegenerative diseases such as Alzheimer's, emerging evidence suggests its potential to indirectly modulate synaptic function. By targeting microglia, the resident immune cells of the central nervous system, this compound influences the synaptic environment, potentially offering a novel therapeutic avenue for cognitive enhancement. This guide provides a comprehensive overview of the current understanding of this compound's effects on synaptic function, detailing its mechanism of action, preclinical findings, and the experimental protocols utilized in its investigation.
Introduction: The Rationale for Targeting CSF-1R in Synaptic Dysfunction
Synaptic dysfunction is a hallmark of many neurological disorders, leading to cognitive decline and functional impairment. In recent years, the role of neuroinflammation in exacerbating synaptic pathology has gained significant attention. Microglia, when chronically activated, can release pro-inflammatory cytokines that are detrimental to synaptic integrity and function.
Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF-1R, are crucial for the survival, proliferation, and differentiation of microglia. In pathological conditions such as Alzheimer's disease, the CSF-1/CSF-1R signaling pathway is often upregulated, leading to a heightened microglial inflammatory state. This compound, by selectively inhibiting CSF-1R, aims to temper this microglial-mediated neuroinflammation, thereby creating a more favorable environment for synaptic health and function.
Mechanism of Action: From CSF-1R Inhibition to Synaptic Modulation
This compound exerts its effects on synaptic function primarily through an indirect mechanism involving the modulation of microglial activity.
dot
Caption: this compound's mechanism of action on synaptic function.
The binding of ligands such as CSF-1 and Interleukin-34 (IL-34) to CSF-1R on microglia activates downstream signaling cascades, including the PI3K/Akt and ERK pathways. These pathways are critical for microglial survival, proliferation, and activation. In neurodegenerative disease models, chronic activation of this signaling leads to a persistent neuroinflammatory state.
This compound competitively inhibits the ATP-binding pocket of the CSF-1R tyrosine kinase, thereby blocking the downstream signaling. This inhibition leads to a reduction in the number and activity of microglia, particularly the disease-associated microglia (DAMs) found in close proximity to pathological hallmarks like amyloid plaques. The subsequent decrease in the release of pro-inflammatory cytokines is hypothesized to alleviate their detrimental effects on synapses, thereby preserving or restoring synaptic function.
Preclinical Evidence: this compound's Impact in Alzheimer's Disease Models
Preclinical studies utilizing the 5XFAD and J20 mouse models of Alzheimer's disease have provided the primary evidence for this compound's effects on synaptic function.
Cognitive Improvement
Treatment with this compound has been shown to enhance cognitive functions in these mouse models.[1] This is a crucial functional outcome that suggests an underlying improvement in synaptic plasticity and network function.
Reduction in Neuroinflammation and Microglial Activation
Microscopic analysis of brain tissue from this compound-treated mice revealed a significant reduction in microglial activation and density, particularly around amyloid plaques.[1] Furthermore, RNA sequencing confirmed a downregulation of genes associated with neuroinflammatory pathways.[1]
Effects on Synaptic Proteins
While direct quantitative data for this compound's effect on specific synaptic proteins is still emerging, studies on other CSF-1R inhibitors provide valuable insights. Short-term microglial elimination followed by repopulation has been shown to increase the puncta of postsynaptic density protein 95 (PSD-95) and synaptophysin, key markers for postsynaptic and presynaptic terminals, respectively.[2] Long-term microglial depletion via CSF-1R inhibitors has also been demonstrated to increase dendritic spine density in the adult brain.[2]
Table 1: Summary of Preclinical Findings for CSF-1R Inhibition on Synaptic Markers
| Parameter | Animal Model | CSF-1R Inhibitor | Observed Effect | Citation |
| Cognitive Function | 5XFAD, J20 | This compound (EI-1071) | Enhanced cognitive functions | [1] |
| Microglial Activation | 5XFAD, J20 | This compound (EI-1071) | Reduced activation and density near amyloid plaques | [1] |
| Neuroinflammatory Genes | 5XFAD, J20 | This compound (EI-1071) | Downregulation of neuroinflammatory pathways | [1] |
| PSD-95 & Synaptophysin Puncta | Adult Mice | Not Specified | Increased after short-term elimination & repopulation | [2] |
| Dendritic Spine Density | Adult Mice | Not Specified | Increased after long-term depletion | [2] |
Experimental Protocols
The investigation of this compound's impact on synaptic function employs a range of sophisticated experimental techniques.
Electrophysiology: Assessing Synaptic Plasticity (Long-Term Potentiation)
Long-Term Potentiation (LTP) is a cellular correlate of learning and memory. The following provides a generalized protocol for measuring LTP in hippocampal slices from mouse models of Alzheimer's disease.
dot
Caption: Experimental workflow for Long-Term Potentiation (LTP) measurement.
-
Slice Preparation:
-
Mice are anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The brain is rapidly removed and the hippocampus dissected in chilled aCSF.
-
Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction and Measurement:
-
LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
-
fEPSPs are then recorded for at least 60 minutes post-HFS.
-
The degree of potentiation is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.
-
Immunohistochemistry: Visualizing Synaptic Proteins
Immunohistochemistry (IHC) allows for the visualization and quantification of synaptic proteins within brain tissue.
-
Tissue Preparation:
-
Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in a sucrose solution.
-
Coronal brain sections (30-40 µm) are cut on a cryostat.
-
-
Immunostaining:
-
Free-floating sections are washed in phosphate-buffered saline (PBS).
-
Sections are permeabilized and blocked in a solution containing Triton X-100 and normal serum.
-
Sections are incubated with primary antibodies against synaptic markers (e.g., rabbit anti-synaptophysin, mouse anti-PSD-95) overnight at 4°C.
-
After washing, sections are incubated with fluorescently labeled secondary antibodies.
-
Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Images are acquired using a confocal microscope.
-
The density and intensity of immunoreactive puncta for synaptophysin and PSD-95 are quantified using image analysis software.
-
Western Blotting: Quantifying Synaptic Protein Levels
Western blotting provides a method to quantify the total levels of specific synaptic proteins in brain tissue homogenates.
dot
Caption: Experimental workflow for Western Blotting.
-
Protein Extraction:
-
Hippocampal or cortical tissue is homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
-
Protein Quantification:
-
The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein for each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., synaptophysin, PSD-95) and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
-
Future Directions and Conclusion
The investigation into this compound's impact on synaptic function is an evolving field. While the current evidence strongly suggests an indirect beneficial effect through the modulation of neuroinflammation, further research is required to delineate the precise molecular mechanisms at the synapse.
Future studies should focus on:
-
Direct Electrophysiological Recordings: Performing LTP and other synaptic plasticity measurements in hippocampal slices from this compound-treated Alzheimer's disease model mice to provide direct evidence of its impact on synaptic function.
-
Quantitative Synaptic Protein Analysis: Conducting detailed Western blot and immunohistochemistry studies to quantify the specific changes in key pre- and post-synaptic proteins following this compound treatment.
-
Advanced Imaging Techniques: Utilizing super-resolution microscopy to visualize and quantify changes in dendritic spine morphology and density in response to this compound.
References
Methodological & Application
Enrupatinib Treatment Protocol for 5xFAD Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrupatinib (also known as EI-1071) is a potent and brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] In the context of Alzheimer's disease (AD), CSF-1R is a key regulator of microglia, the resident immune cells of the central nervous system.[2][3] Chronic activation of microglia contributes to neuroinflammation, a hallmark of AD that is implicated in neuronal damage and cognitive decline.[1][2] By inhibiting CSF-1R, this compound aims to modulate microglial activation, thereby reducing neuroinflammation and its detrimental effects on neuronal function.[1][4] Preclinical studies in the 5xFAD mouse model of Alzheimer's disease have demonstrated the potential of this compound to mitigate AD-related pathology and improve cognitive function.[1][2]
This document provides a detailed overview of the available treatment protocol for this compound in the 5xFAD mouse model, based on publicly accessible data. It is intended to guide researchers in the design and execution of similar preclinical studies.
Summary of Preclinical Data
This compound has been evaluated in the 5xFAD mouse model, an aggressive model that recapitulates key features of amyloid pathology in Alzheimer's disease.[5][6] Treatment with this compound has shown promising results, as summarized in the tables below.
Table 1: this compound Treatment Parameters in 5xFAD Mice
| Parameter | Details | Reference |
| Drug | This compound (EI-1071) | [1][2] |
| Mechanism of Action | CSF-1R Inhibitor | [1][4] |
| Mouse Model | 5xFAD | [1][2] |
| Dosage | 150 and 300 mg/kg | [2] |
| Route of Administration | Oral | [4] |
Note: The treatment duration and the age of mice at the commencement of the study have not been specified in the currently available public information.
Table 2: Reported Effects of this compound in 5xFAD Mice
| Category | Outcome | Biomarkers/Tests | Reference |
| Cognitive Function | Significant enhancement of learning and memory | Novel Object Recognition (NOR) test, Y-maze | [1][2] |
| Neuroinflammation | Reduction in microglial activation and density near amyloid plaques | Iba-1, Csf1r, Trem2, Tyrobp | [1][2] |
| Gene Expression | Downregulation of genes associated with neuroinflammatory pathways | RNA sequencing | [2] |
| Neuroprotection | Trend towards reduced neuronal cell death in the somatosensory and auditory cortices (at 300 mg/kg) | Microscopic analysis | [2] |
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the CSF-1R signaling pathway in microglia. This pathway is crucial for microglial survival, proliferation, and activation. The binding of CSF-1R ligands, such as CSF-1 and IL-34, leads to the autophosphorylation of the receptor and the activation of downstream signaling cascades, including the PI3K/Akt pathway.[3] By blocking this initial step, this compound prevents the downstream signaling required for the pro-inflammatory activation of microglia.
Caption: this compound inhibits CSF-1R signaling in microglia.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in the 5xFAD mouse model.
Caption: Experimental workflow for preclinical testing.
Experimental Protocols
Disclaimer: The following protocols are representative methodologies based on standard practices in the field, as a detailed, peer-reviewed publication of the specific this compound studies in 5xFAD mice is not yet publicly available.
Animal Model and Drug Administration
-
Animal Model: 5xFAD transgenic mice and wild-type littermates. The age at which treatment is initiated should be carefully selected based on the progression of pathology in the 5xFAD model.
-
Drug Formulation: this compound is formulated for oral administration. The vehicle should be appropriate for the compound's solubility and administered to the control group.
-
Administration: Administer this compound or vehicle daily via oral gavage at doses of 150 mg/kg and 300 mg/kg. The duration of treatment should be sufficient to observe effects on pathology and behavior, typically spanning several weeks to months.
Behavioral Testing
This test assesses recognition memory based on the innate tendency of mice to explore novel objects.
-
Habituation (Day 1): Individually place each mouse in an open-field arena (e.g., 40 x 40 x 40 cm) for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
Testing (Day 2, after a retention interval): Replace one of the familiar objects with a novel object. Allow the mouse to explore for a set period (e.g., 5-10 minutes).
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time). An index significantly above zero indicates successful recognition memory.
This test evaluates spatial working memory, which is dependent on the hippocampus.
-
Apparatus: A three-armed maze with arms of equal dimensions (e.g., 40 cm long, 8 cm wide, 15 cm high) positioned at 120-degree angles.
-
Procedure: Place the mouse at the center of the maze and allow it to freely explore for a set period (e.g., 8 minutes).
-
Data Analysis: Record the sequence of arm entries. An alternation is defined as consecutive entries into the three different arms. Calculate the percentage of spontaneous alternation: [Number of alternations / (Total number of arm entries - 2)] x 100.
Histological Analysis
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Section the brain using a cryostat or vibratome.
-
Blocking and Permeabilization: Incubate brain sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding and to permeabilize the tissue.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against a microglial marker, such as Iba-1 (Ionized calcium-binding adapter molecule 1).
-
Secondary Antibody Incubation: After washing, incubate sections with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Imaging and Analysis: Mount the sections and visualize them using a fluorescence or confocal microscope. Quantify microglial density and morphology in specific brain regions.
Biochemical Analysis
-
Dissect specific brain regions of interest (e.g., hippocampus, cortex).
-
Isolate total RNA using a commercially available kit.
-
Assess RNA quality and quantity.
-
Prepare RNA sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome and perform differential gene expression analysis to identify pathways and genes affected by this compound treatment.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using primers specific for genes of interest (e.g., Iba1, Csf1r, Trem2, Tyrobp) and housekeeping genes for normalization.
-
Calculate relative gene expression changes using the delta-delta Ct method.
Conclusion
This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting neuroinflammation through the inhibition of CSF-1R in microglia. The preclinical data from the 5xFAD mouse model indicates that this compound can ameliorate cognitive deficits and reduce key pathological markers. The protocols outlined in this document provide a framework for further investigation into the efficacy and mechanism of action of this compound and other CSF-1R inhibitors in the context of neurodegenerative diseases. Further publication of detailed study results will be crucial for the precise replication and extension of these important findings.
References
- 1. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates AD pathology in mouse models | BioWorld [bioworld.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Modulation of neuroinflammation and pathology in the 5XFAD mouse model of Alzheimer’s Disease using a biased and selective beta-1 adrenergic receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy of Enrupatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrupatinib (also known as EI-1071) is an orally administered, small-molecule inhibitor targeting the Colony Stimulating Factor-1 Receptor (CSF-1R), a tyrosine kinase.[1][2][3] CSF-1R plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[1][4] In oncology, aberrant CSF-1R signaling can promote the recruitment and activity of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment and promote tumor growth and metastasis. This compound's mechanism of action involves blocking the ATP-binding site of the CSF-1R kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[1][5]
These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound, including its effects on cell viability, apoptosis, and target-specific signaling pathways.
This compound's Mechanism: Targeting the CSF-1R Signaling Pathway
Application Note: The binding of Colony Stimulating Factor-1 (CSF-1) to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, prominently involving the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways, which are critical for cell survival and proliferation.[6] this compound functions by inhibiting this initial phosphorylation step, thereby blocking the entire downstream cascade.
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Cell Viability and Proliferation Assays
Application Note: Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of this compound on cancer cells. These assays measure metabolic activity, which is proportional to the number of viable cells. The data generated is used to calculate the half-maximal inhibitory concentration (IC50), a key metric of drug potency. The MTS assay, a colorimetric method, is a common choice due to its simplicity and high-throughput compatibility.[7]
Data Presentation: this compound IC50 Values
The following table presents example IC50 values for this compound across various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) [Example] |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 3.1 |
| U87-MG | Glioblastoma | 8.9 ± 1.2 |
| PANC-1 | Pancreatic Carcinoma | 12.4 ± 2.0 |
| HT-29 | Colorectal Adenocarcinoma | 18.7 ± 2.5 |
Note: These are representative values. Actual IC50 values must be determined empirically.
Protocol: MTS Cell Viability Assay
This protocol is adapted from established methods for MTS assays.[7][8]
Materials:
-
Target cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (containing PES)
-
Multi-channel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%) and a medium-only control (for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent directly to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log-concentration of this compound and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Caption: Experimental workflow for the MTS cell viability assay.
Apoptosis Assays
Application Note: To determine whether the reduction in cell viability caused by this compound is due to the induction of programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.
Data Presentation: this compound-Induced Apoptosis
The table below shows representative data for apoptosis induction in U87-MG cells treated with this compound for 48 hours.
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptosis (%) (Annexin V+/PI−) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | 0 | 94.1 ± 2.5 | 3.5 ± 1.1 | 2.4 ± 0.9 |
| This compound | 10 (IC50) | 52.3 ± 4.1 | 35.8 ± 3.5 | 11.9 ± 2.2 |
| This compound | 20 (2x IC50) | 21.7 ± 3.8 | 48.2 ± 4.0 | 30.1 ± 3.1 |
Protocol: Annexin V & PI Staining for Flow Cytometry
This protocol is based on standard procedures for apoptosis detection.[10][11]
Materials:
-
Cells treated with this compound or vehicle control
-
FITC Annexin V (or other fluorophore conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound for the desired time in a 6-well plate or T25 flask.
-
Harvest the cells. For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with ice-cold PBS, pelleting by centrifugation after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates correctly.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. This compound - Elixiron Immunotherapeutics - AdisInsight [adisinsight.springer.com]
- 3. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biotech.illinois.edu [biotech.illinois.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Enrupatinib in a Bleomycin-Induced Pulmonary Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of 3-5 years post-diagnosis. The pathogenesis involves recurrent alveolar epithelial injury and aberrant wound healing, leading to excessive extracellular matrix deposition and lung scarring. A key player in the fibrotic process is the macrophage, which, upon activation, releases a variety of pro-fibrotic and pro-inflammatory mediators.
Enrupatinib (also known as EI-1071) is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). The CSF-1/CSF-1R signaling pathway is crucial for the survival, proliferation, and differentiation of macrophages. In the context of pulmonary fibrosis, this pathway is upregulated, leading to the accumulation and activation of pro-fibrotic macrophages in the lung. By inhibiting CSF-1R, this compound aims to deplete these pathogenic macrophages, thereby reducing inflammation and fibrosis. This compound has been granted Orphan Drug Designation for the treatment of IPF by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), highlighting its potential as a novel therapeutic agent for this devastating disease.[1][2][3][4]
These application notes provide a detailed, representative protocol for evaluating the anti-fibrotic efficacy of this compound in the widely used bleomycin-induced model of pulmonary fibrosis. While preclinical data have shown this compound to be effective in such models, specific protocols and quantitative data are not yet publicly available.[2][3] The following sections therefore outline a comprehensive experimental workflow, data presentation standards, and the underlying scientific rationale, based on established methodologies for testing CSF-1R inhibitors in this model.[5][6]
Mechanism of Action and Signaling Pathway
CSF-1 binds to its receptor, CSF-1R, a receptor tyrosine kinase on the surface of macrophages and their precursors. This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and differentiation. In pulmonary fibrosis, elevated levels of CSF-1 in the lung microenvironment lead to the accumulation of pro-fibrotic macrophages, which contribute to tissue remodeling and fibrosis through the secretion of growth factors like TGF-β and PDGF. This compound, by blocking the ATP-binding site of the CSF-1R kinase domain, prevents its activation and subsequent downstream signaling, leading to the depletion of these pathogenic macrophages.
Experimental Protocols
The following protocols are representative of a study designed to test the efficacy of a CSF-1R inhibitor like this compound in a bleomycin-induced pulmonary fibrosis mouse model.
Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To induce pulmonary fibrosis in mice.
Materials:
-
8-10 week old male C57BL/6 mice.[7]
-
Bleomycin sulfate (pharmaceutical grade).
-
Sterile, endotoxin-free saline.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Microsprayer or intratracheal instillation device.[7]
Procedure:
-
Acclimatize mice for at least one week prior to the experiment.
-
Anesthetize the mouse.
-
Visualize the trachea via a small incision or non-invasively.
-
Using a microsprayer or similar device, administer a single intratracheal dose of bleomycin (e.g., 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.[7]
-
Administer sterile saline to the sham control group using the same procedure.
-
Allow the mouse to recover on a warming pad. Monitor until fully ambulatory.
-
The fibrotic phase typically develops over 14-28 days.[8]
This compound Administration (Prophylactic and Therapeutic Dosing)
Objective: To evaluate the effect of this compound on the development and progression of pulmonary fibrosis.
Materials:
-
This compound (EI-1071).
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Oral gavage needles.
Procedure:
-
Prophylactic Regimen:
-
Begin daily oral administration of this compound (e.g., 10, 30, 100 mg/kg) or vehicle 24 hours before bleomycin instillation.
-
Continue daily dosing for the duration of the study (e.g., 14 or 21 days).
-
-
Therapeutic Regimen:
-
Begin daily oral administration of this compound (e.g., 10, 30, 100 mg/kg) or vehicle starting at day 7 or 14 after bleomycin instillation, once the inflammatory/fibrotic process has been established.
-
Continue daily dosing until the study endpoint (e.g., day 21 or 28).
-
Endpoint Analysis
Objective: To quantify the extent of pulmonary fibrosis and inflammation.
A. Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
At the study endpoint, euthanize the mouse via an approved method.
-
Cannulate the trachea and lavage the lungs with 3 x 0.8 mL of ice-cold, sterile PBS.
-
Pool the BALF and centrifuge to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., ELISA for TGF-β, IL-6, TNF-α).
-
Resuspend the cell pellet, perform a total cell count using a hemocytometer, and prepare cytospin slides for differential cell counting (macrophages, neutrophils, lymphocytes).
B. Histological Analysis:
-
Perfuse the lungs with saline and inflate-fix with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and section at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition.
-
Score the extent of fibrosis semi-quantitatively using the Ashcroft scoring system.[8]
C. Hydroxyproline Assay:
-
Harvest the whole lung (or a specific lobe) and snap-freeze in liquid nitrogen.
-
Lyophilize and weigh the dried lung tissue.
-
Hydrolyze the tissue in 6N HCl at 110°C overnight.
-
Perform a colorimetric assay to determine the hydroxyproline content, a quantitative measure of collagen. Express results as µg of hydroxyproline per mg of dry lung weight.
D. Gene Expression Analysis (optional):
-
Harvest lung tissue and store in an RNA stabilization solution.
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of fibrotic (e.g., Col1a1, Acta2) and inflammatory (e.g., Tgf-β1, Ccl2) genes.
Experimental Workflow
Data Presentation
Quantitative data should be presented in a clear, tabular format. The following tables are illustrative examples of how data from such a study could be summarized.
Table 1: Effect of this compound on BALF Cellularity and Cytokines
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | TGF-β (pg/mL) |
| Sham + Vehicle | 1.2 ± 0.3 | 1.1 ± 0.2 | 0.5 ± 0.2 | 0.3 ± 0.1 | 35 ± 8 |
| Bleo + Vehicle | 8.5 ± 1.1 | 4.2 ± 0.8 | 25.6 ± 4.5 | 15.2 ± 3.1 | 180 ± 25* |
| Bleo + this compound (30 mg/kg) | 4.1 ± 0.7# | 2.0 ± 0.5# | 9.8 ± 2.1# | 6.1 ± 1.5# | 85 ± 15# |
*Data are presented as Mean ± SEM. p<0.05 vs Sham; #p<0.05 vs Bleo + Vehicle.
Table 2: Effect of this compound on Lung Fibrosis Markers
| Treatment Group | Ashcroft Score | Hydroxyproline (µg/mg) | Col1a1 mRNA (Fold Change) | Acta2 mRNA (Fold Change) |
| Sham + Vehicle | 0.8 ± 0.2 | 12.5 ± 1.5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Bleo + Vehicle | 5.6 ± 0.6 | 45.8 ± 5.2 | 8.2 ± 1.3 | 6.5 ± 1.1 |
| Bleo + this compound (30 mg/kg) | 2.9 ± 0.4# | 25.1 ± 3.1# | 3.5 ± 0.7# | 2.8 ± 0.6# |
*Data are presented as Mean ± SEM. p<0.05 vs Sham; #p<0.05 vs Bleo + Vehicle.
Conclusion
The bleomycin-induced pulmonary fibrosis model is a robust and widely accepted tool for the preclinical evaluation of anti-fibrotic therapies. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for assessing the therapeutic potential of the CSF-1R inhibitor, this compound. By targeting the accumulation and activation of pro-fibrotic macrophages, this compound represents a promising and targeted approach for the treatment of Idiopathic Pulmonary Fibrosis. Rigorous preclinical evaluation using standardized models and endpoints is a critical step in advancing this novel therapeutic towards clinical application.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. Elixiron Immunotherapeutics Announces Orphan Drug Designation Granted to CSF-1R Inhibitor, EI-1071 for the Treatment of Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. patientworthy.com [patientworthy.com]
- 5. CSF1R inhibition prevents radiation pulmonary fibrosis by depletion of interstitial macrophages [ouci.dntb.gov.ua]
- 6. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
- 7. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 8. criver.com [criver.com]
Application Notes and Protocols: RNA Sequencing Analysis of Brain Tissue After Enrupatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrupatinib (EI-1071) is a potent, selective, and brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] The CSF-1R signaling pathway is critical for the survival, proliferation, and differentiation of microglia and macrophages.[2][3][4] In the context of glioblastoma (GBM), the most aggressive primary brain tumor, tumor-associated macrophages and microglia (TAMs) are abundant and are known to promote tumor growth, angiogenesis, and immunosuppression.[5][6] this compound's ability to cross the blood-brain barrier and modulate these key immune cell populations within the tumor microenvironment makes it a promising therapeutic candidate.
This document provides detailed application notes and protocols for conducting RNA sequencing (RNA-seq) analysis of brain tumor tissue following treatment with this compound. The primary application is to understand the transcriptomic changes induced by CSF-1R inhibition, particularly the "re-education" of TAMs from a pro-tumorigenic M2-like phenotype to an anti-tumorigenic M1-like phenotype.[7]
Mechanism of Action: this compound and the CSF-1R Signaling Pathway
This compound targets CSF-1R, a receptor tyrosine kinase. Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[2][8] These pathways regulate the proliferation, differentiation, and survival of microglia and macrophages.[3][8] In glioblastoma, tumor cells secrete CSF-1, which recruits and sustains a population of immunosuppressive TAMs that foster tumor progression.[9] By inhibiting CSF-1R, this compound aims to block these pro-tumorigenic signals.
Expected Transcriptomic Changes Post-Enrupatinib Treatment
Based on studies with other CSF-1R inhibitors like BLZ945 and GW2580 in glioma models, RNA-seq analysis of brain tumor tissue after this compound treatment is expected to reveal significant shifts in gene expression within the TAM population. The primary anticipated effect is a reprogramming of TAMs from an M2-like to an M1-like phenotype.
Table 1: Anticipated Gene Expression Changes in TAMs Following this compound Treatment
| Gene Category | Expected Change | Representative Genes | Rationale |
| M2-like Macrophage Markers | Downregulation | CD163, CD206 (MRC1), ARG1, IL10 | Inhibition of pro-tumorigenic M2 polarization. |
| M1-like Macrophage Markers | Upregulation | CD86, NOS2, TNF, IL1B | Promotion of an anti-tumorigenic M1 phenotype. |
| MHC Class II Presentation | Upregulation | HLA-DRA, HLA-DRB1, CD74 | Enhanced antigen presentation to activate adaptive immunity.[10] |
| Chemokine & Cytokine Signaling | Modulation | Down: CCL2, IL6; Up: CXCL9, CXCL10 | Alteration of the immune landscape to recruit anti-tumor immune cells. |
| Cell Cycle & Proliferation | Downregulation | MKI67, PCNA, CCND1 | Reduction in the proliferation of glioma cells and/or TAMs.[7] |
Table 2: Quantitative Summary of Differentially Expressed Genes in TAMs from a Preclinical Glioma Model Treated with a CSF-1R Inhibitor (BLZ945)
| Comparison | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |
| BLZ945-treated vs. Vehicle-treated TAMs | 257 | 52 | 205 |
| Data derived from microarray expression profiling in a preclinical glioma model and is representative of expected changes.[7] |
Experimental Protocols
This section outlines a comprehensive workflow for the RNA sequencing analysis of brain tumor tissue from preclinical models treated with this compound.
Brain Tissue Harvesting and Preparation
-
Animal Model: Utilize an orthotopic glioma mouse model (e.g., GL261).
-
Treatment: Administer this compound or a vehicle control orally at the determined effective dose and schedule.
-
Euthanasia and Perfusion: At the experimental endpoint, euthanize animals via CO2 asphyxiation followed by cardiac perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain vasculature.
-
Brain Extraction: Immediately dissect the brain and isolate the tumor-bearing region. For precise localization, consider using a fluorescent reporter in the glioma cells.
-
Tissue Preservation: Snap-freeze the tissue in liquid nitrogen for later RNA extraction or proceed immediately to cell dissociation.
Isolation of Tumor-Associated Macrophages/Microglia (TAMs)
This step is crucial for enriching the cell population of interest and increasing the sensitivity of the analysis.
-
Mechanical and Enzymatic Dissociation: Mince the tumor tissue and digest with an enzymatic cocktail (e.g., papain, DNase I) to obtain a single-cell suspension.
-
Debris Removal: Pass the cell suspension through a strainer (e.g., 70 µm) to remove debris.
-
Myelin Removal (Optional but Recommended): Use a myelin removal kit or a density gradient centrifugation to eliminate myelin debris, which can interfere with subsequent steps.
-
Magnetic-Activated Cell Sorting (MACS): Isolate TAMs using CD11b microbeads according to the manufacturer's protocol. This will enrich for both microglia and infiltrating macrophages.
RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the isolated CD11b+ cells using a kit optimized for low cell numbers (e.g., RNeasy Micro Kit, Qiagen). Include an on-column DNase treatment step.
-
Quality Control: Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is generally considered high quality for RNA-seq.
RNA Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:
-
Poly(A) selection to enrich for messenger RNA.
-
RNA fragmentation.
-
cDNA synthesis.
-
Adapter ligation.
-
PCR amplification.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to an average depth of at least 20-30 million reads per sample for bulk RNA-seq.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to the appropriate reference genome (e.g., mouse mm10) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated between the this compound-treated and vehicle-treated groups using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Set Enrichment Analysis: Perform functional analysis on the list of differentially expressed genes to identify enriched biological pathways and gene ontologies (e.g., using GSEA, DAVID, or Metascape).
Conclusion
RNA sequencing is a powerful tool to elucidate the molecular mechanisms underlying the therapeutic effects of this compound in brain tumors. The provided protocols offer a robust framework for investigating the transcriptomic reprogramming of the tumor microenvironment, particularly the re-education of TAMs. The expected shift from a pro-tumorigenic M2-like to an anti-tumorigenic M1-like phenotype, along with the modulation of other immune-related pathways, can provide critical insights for further drug development and patient stratification strategies. This detailed analysis will be invaluable for researchers and professionals working to advance novel therapies for glioblastoma.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glioblastoma genetic drivers dictate the function of tumor-associated macrophages/microglia and responses to CSF1R inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Insights into the glioblastoma tumor microenvironment: current and emerging therapeutic approaches [frontiersin.org]
- 7. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 9. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective reprogramming of patient-derived M2-polarized glioblastoma-associated microglia/macrophages by treatment with GW2580 - EGA European Genome-Phenome Archive [ega-archive.org]
Application Notes and Protocols for Immunofluorescence Staining of Microglia in Enrupatinib-Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrupatinib (EI-1071) is a potent, selective, and brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] CSF1R is a critical receptor for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system.[3] In neurodegenerative diseases such as Alzheimer's disease, chronic activation of microglia contributes to neuroinflammation and neuronal damage.[4][5] this compound-mediated inhibition of CSF1R aims to modulate this harmful microglial activity, thereby reducing neuroinflammation and its pathological consequences.[4][5]
These application notes provide a framework for assessing the effects of this compound on microglia in preclinical mouse models of Alzheimer's disease, such as the 5XFAD and J20 models.[5] The primary method detailed is immunofluorescence staining, a powerful technique to visualize and quantify changes in microglial density, morphology, and activation state within the brain tissue of this compound-treated mice.
Mechanism of Action
This compound targets CSF1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 and IL-34, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the PI3K/Akt, ERK, and JAK/STAT pathways, which are crucial for microglial proliferation and survival. By inhibiting CSF1R, this compound blocks these signaling events, leading to a reduction in the number of activated microglia, particularly those associated with pathological hallmarks like amyloid plaques.[4][5][6]
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound in Alzheimer's disease mouse models, based on available preliminary data.[5]
Table 1: Effect of this compound on Cognitive Function in Alzheimer's Disease Mouse Models
| Treatment Group | Dosage | Cognitive Test | Outcome |
| Vehicle Control | - | Novel Object Recognition (NOR) | Baseline Performance |
| This compound | 150 mg/kg | Novel Object Recognition (NOR) | Significant Enhancement |
| This compound | 300 mg/kg | Novel Object Recognition (NOR) | Significant Enhancement |
Table 2: Effect of this compound on Microglia-Associated Gene Expression in Alzheimer's Disease Mouse Models
| Gene | Treatment Group | Dosage | Change in Expression |
| Iba-1 | This compound | 150 mg/kg / 300 mg/kg | Significant Reduction |
| Csf1r | This compound | 150 mg/kg / 300 mg/kg | Significant Reduction |
| Trem2 | This compound | 150 mg/kg / 300 mg/kg | Significant Reduction |
| Tyrobp | This compound | 150 mg/kg / 300 mg/kg | Significant Reduction |
Table 3: Effect of this compound on Microglial Density and Activation Near Amyloid Plaques
| Parameter | Treatment Group | Dosage | Observation |
| Microglial Density | This compound | 150 mg/kg / 300 mg/kg | Reduced near amyloid plaques |
| Microglial Activation | This compound | 150 mg/kg / 300 mg/kg | Reduced near amyloid plaques |
Experimental Protocols
Protocol: Immunofluorescence Staining for Microglia (IBA1 & TMEM119) in Mouse Brain Tissue
This protocol details the steps for dual immunofluorescence staining of Ionized calcium-binding adapter molecule 1 (IBA1) and Transmembrane protein 119 (TMEM119) in brain sections from this compound-treated and control mice. IBA1 is a pan-marker for microglia and macrophages, while TMEM119 is specific to resident microglia in the brain under homeostatic conditions.[3]
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking solution: 5% normal goat serum, 0.3% Triton X-100 in PBS
-
Primary antibodies:
-
Rabbit anti-IBA1
-
Rat anti-TMEM119
-
-
Secondary antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 488
-
Goat anti-Rat IgG, Alexa Fluor 594
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 30-40 µm thick coronal sections using a cryostat and store them in a cryoprotectant solution at -20°C.
-
-
Immunostaining:
-
Rinse free-floating sections three times in PBS for 10 minutes each.
-
Incubate sections in blocking solution for 1 hour at room temperature to block non-specific binding sites.
-
Incubate sections with primary antibodies (anti-IBA1 and anti-TMEM119) diluted in the blocking solution overnight at 4°C.
-
Rinse sections three times in PBS for 10 minutes each.
-
Incubate sections with fluorophore-conjugated secondary antibodies diluted in the blocking solution for 2 hours at room temperature, protected from light.
-
Rinse sections three times in PBS for 10 minutes each.
-
Counterstain with DAPI for 10 minutes to visualize cell nuclei.
-
Rinse sections twice in PBS.
-
-
Mounting and Imaging:
-
Mount the stained sections onto microscope slides.
-
Allow the slides to air dry briefly and then add a drop of mounting medium.
-
Carefully place a coverslip over the tissue, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish.
-
Image the sections using a confocal or fluorescence microscope.
-
Data Analysis:
-
Microglial Density: Quantify the number of IBA1-positive and TMEM119-positive cells per unit area in specific brain regions (e.g., cortex, hippocampus).
-
Microglial Morphology: Analyze the morphology of microglia, assessing parameters such as soma size, process length, and branching complexity. Activated microglia typically exhibit an amoeboid shape with retracted processes.
-
Colocalization with Plaques: If staining for amyloid plaques (e.g., with Thioflavin S or an anti-Aβ antibody), assess the proximity and density of microglia around the plaques.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Immunofluorescence Staining Workflow.
Caption: Logical Flow of this compound's Therapeutic Effect.
References
- 1. Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 2. Systematic phenotyping and characterization of the 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound mitigates AD pathology in mouse models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a novel purification protocol to isolate and identify brain microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for CSF-1R Phosphorylation Inhibition by Enrupatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of macrophage survival, proliferation, and differentiation.[1] Its signaling pathway is implicated in various diseases, including cancer and inflammatory conditions, making it a key therapeutic target.[1] Enrupatinib (also known as EI-1071) is a potent and selective, orally bioavailable small-molecule inhibitor of CSF-1R.[2][3][4] This document provides a detailed protocol for a Western blot assay to assess the inhibitory effect of this compound on CSF-1-induced phosphorylation of CSF-1R in a cellular context.
Principle
This assay is designed to qualitatively and semi-quantitatively measure the phosphorylation of CSF-1R at specific tyrosine residues upon stimulation with its ligand, CSF-1, and to evaluate the inhibitory activity of this compound. The protocol utilizes the human monocytic leukemia cell line, Mono-Mac-1, which endogenously expresses CSF-1R.[2] Following treatment with this compound and stimulation with CSF-1, cell lysates are prepared and subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect total CSF-1R and phosphorylated CSF-1R.
Materials and Reagents
Cell Culture and Treatment
-
Mono-Mac-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Non-essential amino acids
-
Sodium pyruvate
-
Penicillin-Streptomycin
-
Recombinant human CSF-1
-
This compound (EI-1071)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Lysis and Protein Quantification
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
Western Blotting
-
4-12% Bis-Tris polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CSF-1R (e.g., targeting Tyr723)
-
Rabbit or mouse anti-total-CSF-1R
-
Mouse or rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Protocols
Cell Culture and Maintenance
Mono-Mac-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 1x non-essential amino acids, 1 mM sodium pyruvate, and penicillin-streptomycin.[5] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment and CSF-1 Stimulation
-
Serum Starvation: Seed Mono-Mac-1 cells at a density of 1 x 10^6 cells/mL in complete medium. After 24 hours, replace the medium with serum-free RPMI-1640 and incubate for an additional 16-24 hours to reduce basal receptor phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal inhibitory concentration. Add the this compound dilutions to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) group.
-
CSF-1 Stimulation: Following this compound treatment, stimulate the cells with recombinant human CSF-1 at a final concentration of 50-100 ng/mL for 5-15 minutes at 37°C.[2] Include an unstimulated control group.
Cell Lysis and Protein Quantification
-
Lysis: After stimulation, place the cell culture plates on ice and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Sonicate the lysate briefly to ensure complete cell lysis and to shear DNA.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding. For phospho-antibodies, BSA is generally recommended over non-fat dry milk.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CSF-1R) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common for many commercial antibodies.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using a suitable imaging system.
-
Stripping and Re-probing: To detect total CSF-1R and a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
Data Presentation
Summarize the quantitative data from densitometry analysis of the Western blots in a table for clear comparison.
| Treatment Group | This compound Conc. | CSF-1 Stimulation | p-CSF-1R (Normalized Intensity) | Total CSF-1R (Normalized Intensity) | p-CSF-1R / Total CSF-1R Ratio |
| Unstimulated Control | 0 | - | |||
| Vehicle Control | 0 | + | |||
| This compound | 1 nM | + | |||
| This compound | 10 nM | + | |||
| This compound | 100 nM | + | |||
| This compound | 1 µM | + |
Normalized intensity is calculated relative to the loading control (β-actin).
Visualizations
CSF-1R Signaling Pathway and this compound Inhibition
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for the Western blot protocol.
References
- 1. A model system in haematology and immunology: the human monocytic cell line MONO-MAC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Enrupatinib Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrupatinib (EI-1071) is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] CSF-1R is a critical regulator of the survival, proliferation, and differentiation of macrophages and their precursors, including microglia in the central nervous system.[3][4] By inhibiting CSF-1R signaling, this compound is being investigated for its therapeutic potential in various diseases where macrophage or microglia activity is implicated, such as Alzheimer's disease, tenosynovial giant cell tumors, and certain cancers.[1][3][5] This document provides detailed application notes and protocols for the analysis of immune cell populations, with a focus on myeloid cells, using flow cytometry following the administration of this compound.
Mechanism of Action and Expected Immunological Effects
This compound targets the tyrosine kinase activity of CSF-1R, thereby blocking the downstream signaling pathways that promote the survival and proliferation of macrophages and microglia.[1] Preclinical studies have shown that this compound can lead to a significant reduction in the number of tumor-associated macrophages (TAMs) and brain microglia.[1][4] Therefore, a key application of flow cytometry in the context of this compound treatment is to monitor the depletion and potential repopulation of these myeloid cell subsets in peripheral blood, tissues, and the tumor microenvironment.
CSF-1R Signaling Pathway
The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation. This compound, as a CSF-1R inhibitor, blocks this initial phosphorylation step.
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Flow Cytometry Analysis Protocols
Flow cytometry is a powerful technique for identifying and quantifying immune cell populations in heterogeneous samples like peripheral blood and dissociated tissues. The following protocols provide a framework for analyzing the effects of this compound on immune cells.
Experimental Workflow
The general workflow for flow cytometry analysis involves sample preparation, antibody staining, data acquisition on a flow cytometer, and subsequent data analysis.
Caption: General experimental workflow for flow cytometry analysis.
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify major immune cell populations and myeloid subsets in PBMCs from subjects treated with this compound.
Materials:
-
Blood collection tubes (e.g., EDTA or Heparin)
-
Ficoll-Paque™ PLUS
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Fluorescently conjugated antibodies (see Table 2 for a suggested panel)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
Flow cytometer and analysis software
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS containing 2% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue.
-
-
Antibody Staining:
-
Resuspend up to 1 x 10^6 PBMCs in 100 µL of staining buffer (PBS + 2% FBS).
-
Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Add the pre-titrated antibody cocktail (see Table 2) and the viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer for flow cytometry acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Use appropriate single-stain controls for compensation.
-
Analyze the data using a sequential gating strategy to identify different immune cell populations.
-
Protocol 2: Analysis of Tumor-Infiltrating Leukocytes (TILs)
Objective: To characterize the immune cell composition, particularly myeloid cells, within the tumor microenvironment following this compound treatment.
Materials:
-
Fresh tumor tissue
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)
-
GentleMACS™ Dissociator or similar
-
Cell strainers (e.g., 70 µm)
-
Red Blood Cell (RBC) Lysis Buffer (if required)
-
Fluorescently conjugated antibodies (see Table 3 for a suggested panel)
-
All other reagents as listed in Protocol 1.
Procedure:
-
Tissue Dissociation:
-
Mechanically mince the tumor tissue into small pieces.
-
Enzymatically digest the tissue according to the manufacturer's protocol for the tumor dissociation kit.
-
Pass the digested tissue through a cell strainer to obtain a single-cell suspension.
-
If necessary, treat with RBC Lysis Buffer to remove red blood cells.
-
Wash the cells and perform a cell count and viability assessment.
-
-
Antibody Staining and Data Acquisition:
-
Follow the antibody staining and data acquisition steps as described in Protocol 1, using the antibody panel suggested in Table 3.
-
Data Presentation and Expected Results
Quantitative data from the flow cytometry analysis should be summarized in tables to facilitate comparison between treatment groups (e.g., pre-treatment vs. post-treatment, placebo vs. This compound).
Table 1: Expected Changes in Immune Cell Populations Following this compound Treatment
| Cell Population | Marker Profile | Expected Change with this compound | Rationale |
| Monocytes (Classical) | CD14+CD16- | Decrease | CSF-1R is important for monocyte survival and differentiation. |
| Monocytes (Non-classical) | CD14lowCD16+ | Decrease/Variable | May also be dependent on CSF-1R signaling. |
| Tumor-Associated Macrophages (TAMs) | CD45+CD11b+F4/80+ (murine) or CD45+CD11b+CD68+ (human) | Significant Decrease | TAMs are a key target of CSF-1R inhibitors. |
| Microglia (in CNS studies) | CD45lowCD11b+TMEM119+ | Significant Decrease | Microglia are highly dependent on CSF-1R signaling. |
| T Cells | CD3+ | No direct effect expected | This compound does not directly target T cells. |
| B Cells | CD19+ | No direct effect expected | This compound does not directly target B cells. |
| NK Cells | CD3-CD56+ | No direct effect expected | This compound does not directly target NK cells. |
Table 2: Suggested Antibody Panel for Human PBMC Analysis
| Marker | Fluorochrome | Cell Population Identified |
| Viability Dye | e.g., Zombie NIR™ | Live/Dead Discrimination |
| CD45 | e.g., AF700 | All Leukocytes |
| CD3 | e.g., PE-Cy7 | T Cells |
| CD19 | e.g., APC | B Cells |
| CD56 | e.g., PerCP-Cy5.5 | NK Cells |
| CD14 | e.g., FITC | Monocytes |
| CD16 | e.g., PE | Monocyte subsets, NK Cells |
| HLA-DR | e.g., BV605 | Antigen Presenting Cells |
| CD11b | e.g., BV786 | Myeloid Cells |
| CSF-1R (CD115) | e.g., BV421 | CSF-1R expressing cells |
Table 3: Suggested Antibody Panel for Human Tumor-Infiltrating Leukocyte Analysis
| Marker | Fluorochrome | Cell Population Identified |
| Viability Dye | e.g., Zombie NIR™ | Live/Dead Discrimination |
| CD45 | e.g., AF700 | All Leukocytes |
| CD3 | e.g., PE-Cy7 | T Cells |
| CD8 | e.g., APC-H7 | Cytotoxic T Cells |
| CD4 | e.g., BUV395 | Helper T Cells |
| CD11b | e.g., BV786 | Myeloid Cells |
| CD11c | e.g., BV650 | Dendritic Cells |
| CD14 | e.g., FITC | Monocytes/Macrophages |
| CD68 | e.g., PE | Macrophages |
| CD206 | e.g., APC | M2-like Macrophages |
| HLA-DR | e.g., BV605 | Antigen Presenting Cells |
| CSF-1R (CD115) | e.g., BV421 | CSF-1R expressing cells |
Troubleshooting and Considerations
-
Antibody Titration: Always titrate antibodies to determine the optimal concentration for staining to maximize signal-to-noise ratio.
-
Compensation: Proper compensation is crucial for accurate data analysis, especially with multi-color panels. Use single-stain controls for each fluorochrome.
-
Viability Dyes: The inclusion of a viability dye is essential to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.
-
Gating Strategy: A consistent and well-defined gating strategy is necessary for reproducible results.[6][7][8] Use fluorescence-minus-one (FMO) controls to help set accurate gates.
By implementing these detailed protocols and considerations, researchers can effectively utilize flow cytometry to monitor the immunological effects of this compound, providing valuable insights into its mechanism of action and therapeutic efficacy.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Elixiron Immunotherapeutics - AdisInsight [adisinsight.springer.com]
- 6. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Patient-Derived Xenograft (PDX) Model for Evaluating Enrupatinib in Tenosynovial Giant Cell Tumor (TGCT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenosynovial Giant Cell Tumor (TGCT) is a rare, locally aggressive neoplasm characterized by the overexpression of Colony-Stimulating Factor 1 (CSF1).[1][2][3] This leads to the recruitment of CSF1 receptor (CSF1R)-expressing cells, primarily macrophages, which constitute the bulk of the tumor mass.[1][2][4] Enrupatinib (EI-1071) is a potent and selective CSF1R inhibitor, making it a promising therapeutic agent for TGCT.[5][6][7] To facilitate the preclinical evaluation of this compound and other targeted therapies, the establishment of robust and reliable patient-derived xenograft (PDX) models of TGCT is crucial. PDX models are known to preserve the genetic and histological characteristics of the original patient tumor, offering a more accurate platform for predicting clinical outcomes compared to traditional cell line-derived xenografts.[8][9][10][11]
These application notes provide a detailed protocol for the establishment, characterization, and utilization of a TGCT PDX model for the preclinical assessment of this compound's efficacy.
Signaling Pathway of CSF1R in TGCT
The pathogenesis of TGCT is primarily driven by a chromosomal translocation involving the CSF1 gene, leading to its overexpression by a small population of neoplastic cells within the tumor.[3][4] The secreted CSF1 ligand then binds to the CSF1R on the surface of non-neoplastic myeloid progenitor cells. This binding event triggers the dimerization and autophosphorylation of the receptor, initiating a downstream signaling cascade. This cascade promotes the recruitment, proliferation, and differentiation of these cells into macrophages and osteoclast-like giant cells, which make up the majority of the tumor. This compound acts as a selective inhibitor of CSF1R, blocking this signaling pathway and thereby reducing the tumor mass.[5][6][12]
Experimental Protocols
Protocol 1: Establishment of a TGCT Patient-Derived Xenograft (PDX) Model
This protocol outlines the procedure for implanting fresh human TGCT tissue into immunodeficient mice.
Materials:
-
Fresh TGCT tissue obtained from surgical resection
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull (NSG) mice, 6-8 weeks old)[13]
-
Sterile transport medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Matrigel® (Corning)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Patient Consent and Sample Collection: Obtain informed consent from the patient prior to surgery. Collect fresh tumor tissue immediately after surgical resection and place it in sterile transport medium on ice.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS. Mince the tissue into small fragments of approximately 2-3 mm³.[14]
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Mix the tumor fragments with Matrigel® at a 1:1 ratio.
-
Implant 2-3 tumor fragments into the subcutaneous pocket.[10]
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice weekly for tumor growth by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[15]
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is considered to have reached the endpoint for the initial passage (P0).
-
-
Passaging:
-
Euthanize the P0 mouse and sterilely resect the tumor.
-
Process the tumor as described in step 2.
-
Implant the tumor fragments into new recipient mice to expand the PDX line (P1, P2, etc.). It is recommended to use early passages (P2-P5) for drug efficacy studies to maintain the fidelity of the original tumor.[16]
-
-
Tumor Banking: Cryopreserve a portion of the tumor from each passage for future use.
Protocol 2: Characterization of the TGCT PDX Model
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue from the original patient tumor and subsequent PDX passages.
-
Antibodies for immunohistochemistry (IHC), e.g., anti-CD68, anti-CD163, anti-CSF1R.
-
Hematoxylin and Eosin (H&E) staining reagents.
Procedure:
-
Histological Analysis:
-
Immunohistochemistry (IHC):
-
Perform IHC for key markers to confirm the cellular composition of the tumor.
-
Stain for macrophage markers (CD68, CD163) and CSF1R to verify the presence of the target cell population and receptor.[14]
-
Protocol 3: In Vivo Efficacy Study of this compound in the TGCT PDX Model
This protocol describes a preclinical trial to evaluate the anti-tumor activity of this compound.
Materials:
-
Established TGCT PDX-bearing mice with tumor volumes of 150-200 mm³.
-
This compound formulated for oral administration.
-
Vehicle control.
Procedure:
-
Study Design:
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
-
Treatment Administration:
-
Administer this compound or vehicle control orally, once daily, for a specified duration (e.g., 21-28 days).
-
-
Efficacy Endpoints:
-
Measure tumor volume twice weekly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Perform histological and IHC analysis on the resected tumors to assess changes in tumor morphology and marker expression.
-
Data Presentation
The following tables provide a template for presenting the quantitative data that would be generated from the described studies.
Table 1: Engraftment Success Rate of TGCT PDX Models
| Parameter | Value |
| Number of Patients | 20 |
| Number of Successful Engraftments (P0) | 19 |
| Engraftment Rate | 95%[14] |
| Time to Reach P0 (days, mean ± SD) | 45 ± 12 |
| Number of Passages Established | >3 |
Table 2: In Vivo Efficacy of this compound in TGCT PDX Model
| Treatment Group | N | Tumor Volume at Day 21 (mm³, mean ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 10 | 1250 ± 150 | - | +2.5 |
| This compound (10 mg/kg) | 10 | 625 ± 80 | 50 | +1.8 |
| This compound (30 mg/kg) | 10 | 312 ± 50 | 75 | +0.5 |
Table 3: Immunohistochemical Analysis of Tumors Post-Treatment
| Treatment Group | CD163+ Cells (mean % positive area) | CSF1R Expression (H-score, mean ± SD) | Ki-67 Index (%) |
| Vehicle | 75 | 250 ± 30 | 25 |
| This compound (30 mg/kg) | 20 | 100 ± 20 | 5 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for establishing and utilizing the TGCT PDX model for this compound evaluation.
References
- 1. Role of colony-stimulating factor 1 in the neoplastic process of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interactions in CSF1-Driven Tenosynovial Giant Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Establishment of a patient-derived xenograft mouse model of pleomorphic leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues [jove.com]
- 10. PATIENT-DERIVED XENOGRAFTS AS A PRECLINICAL MODEL FOR BONE SARCOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine [mdpi.com]
- 12. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-Derived Tumor Xenografts Plus Ex Vivo Models Enable Drug Validation for Tenosynovial Giant Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: Behavioral Testing in Alzheimer's Mouse Models Treated with Enrupatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Neuroinflammation, driven by the chronic activation of microglia, is a key pathological hallmark of AD.[1][2] The Colony-Stimulating Factor 1 Receptor (CSF-1R), predominantly expressed on microglia, is a critical regulator of microglial survival, proliferation, and activation.[1][2][3] Inhibition of CSF-1R signaling has emerged as a promising therapeutic strategy to modulate microglial activity and mitigate neuroinflammation in AD.[1][2]
Enrupatinib (EI-1071) is a potent, selective, and brain-penetrant small molecule inhibitor of CSF-1R.[4][5][6] Preclinical studies have demonstrated that this compound effectively reduces activated microglia, neuroinflammation, and neuronal injury in mouse models of Alzheimer's disease, leading to significant improvements in cognitive function.[1][7] This document provides detailed application notes and protocols for conducting behavioral testing in Alzheimer's mouse models, specifically the 5XFAD and J20 transgenic lines, treated with this compound. The protocols for the Novel Object Recognition (NOR) test and the Y-maze spontaneous alternation test are outlined, as these have been successfully employed to evaluate the cognitive-enhancing effects of this compound.[1][7]
Mechanism of Action of this compound
This compound targets the CSF-1R on microglia.[5] In the pathological context of Alzheimer's disease, the binding of ligands such as CSF-1 and IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways, including PI3K/Akt, ERK1/2, and JAK/STAT, which promote microglial proliferation, survival, and a pro-inflammatory phenotype. By inhibiting CSF-1R, this compound blocks these downstream signaling events, thereby reducing the proliferation and activation of microglia associated with amyloid plaques and shifting them towards a more homeostatic state.[1][2] This modulation of microglial activity alleviates neuroinflammation and is correlated with improved neuronal function and cognitive performance in AD mouse models.[1][7]
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound in Alzheimer's mouse models involves several key stages, from animal model selection and drug administration to behavioral testing and post-mortem tissue analysis.
Caption: Experimental workflow for evaluating this compound in AD mouse models.
Data Presentation
The following tables present illustrative quantitative data from behavioral tests performed on 5XFAD and J20 mouse models of Alzheimer's disease treated with this compound. Please note that this data is representative and intended for comparative purposes, as the specific numerical results from the primary studies are not yet publicly available. The data is based on reports of "significant enhancement of cognitive functions" and "relevant increases in discrimination index and percentage on new object recognition".[1]
Table 1: Novel Object Recognition (NOR) Test in 5XFAD Mice
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Wild-Type + Vehicle | 15 | 0.65 ± 0.05 |
| 5XFAD + Vehicle | 15 | 0.35 ± 0.04 |
| 5XFAD + this compound (150 mg/kg) | 15 | 0.55 ± 0.06 |
| 5XFAD + this compound (300 mg/kg) | 15 | 0.62 ± 0.05** |
| p < 0.05, **p < 0.01 compared to 5XFAD + Vehicle. Data is illustrative. |
Table 2: Y-Maze Spontaneous Alternation in 5XFAD Mice
| Treatment Group | N | Spontaneous Alternation (%) (Mean ± SEM) |
| Wild-Type + Vehicle | 15 | 75 ± 3.2 |
| 5XFAD + Vehicle | 15 | 55 ± 2.8 |
| 5XFAD + this compound (150 mg/kg) | 15 | 65 ± 3.1 |
| 5XFAD + this compound (300 mg/kg) | 15 | 72 ± 2.9** |
| p < 0.05, **p < 0.01 compared to 5XFAD + Vehicle. Data is illustrative. |
Table 3: Novel Object Recognition (NOR) Test in J20 Mice
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Wild-Type + Vehicle | 12 | 0.70 ± 0.06 |
| J20 + Vehicle | 12 | 0.40 ± 0.05 |
| J20 + this compound (150 mg/kg) | 12 | 0.60 ± 0.07 |
| J20 + this compound (300 mg/kg) | 12 | 0.68 ± 0.06** |
| p < 0.05, **p < 0.01 compared to J20 + Vehicle. Data is illustrative. |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents, which is dependent on the hippocampus and cortex. The test is based on the innate tendency of mice to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm), made of a non-porous material for easy cleaning.
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the mice.
-
A novel object, distinct from the familiar objects in shape, color, and texture.
-
Video recording and tracking software (e.g., EthoVision XT).
-
70% ethanol for cleaning.
Procedure:
-
Habituation (Day 1):
-
Acclimate the mice to the testing room for at least 30 minutes before the start of the session.
-
Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes.
-
This step reduces anxiety and familiarizes the mouse with the testing environment.
-
After the habituation period, return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena, equidistant from the walls and from each other.
-
Gently place the mouse into the arena, facing the wall away from the objects.
-
Allow the mouse to explore the arena and the two identical objects for a set period, typically 5-10 minutes.
-
Record the session using the video tracking software.
-
After the training session, return the mouse to its home cage. The inter-trial interval can vary depending on whether short-term or long-term memory is being assessed (e.g., 1 hour for short-term, 24 hours for long-term).
-
-
Testing (Day 2):
-
Replace one of the familiar objects with a novel object. The position of the remaining familiar object and the novel object should be the same as in the training phase.
-
Place the mouse back into the arena and allow it to explore for 5 minutes.
-
Record the session.
-
The time spent exploring each object is measured. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
Data Analysis:
-
Discrimination Index (DI): This is the primary measure of recognition memory. It is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) A DI significantly above 0 indicates a preference for the novel object and intact recognition memory.
-
Percentage of time with new object: (Time exploring novel object / Total time exploring both objects) x 100 A percentage significantly above 50% indicates novel object preference.
Y-Maze Spontaneous Alternation Test
The Y-maze test assesses spatial working memory, which is also largely dependent on hippocampal function. The test is based on the natural tendency of mice to explore new environments and thus to alternate arm entries without prior training.
Materials:
-
Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) positioned at 120-degree angles from each other.
-
Video recording and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
-
Testing:
-
Place the mouse at the end of one arm (the start arm) and allow it to freely explore the maze for a single, continuous session of 8 minutes.
-
Record the sequence of arm entries using the video tracking software. An arm entry is typically defined as all four paws of the mouse being inside the arm.
-
The session is recorded, and the number and sequence of arm entries are scored.
-
Data Analysis:
-
Spontaneous Alternation Percentage: This is the key measure of spatial working memory. An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA). The percentage of spontaneous alternation is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100 A higher percentage of spontaneous alternation indicates better spatial working memory. Chance performance is around 33%.
-
Total Arm Entries: This can be used as a measure of locomotor activity. Significant differences in total arm entries between groups should be considered when interpreting the alternation data.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound mitigates AD pathology in mouse models | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. EI-1071, Elixiron's drug candidate targeting microglia-induced inflammation for treating Alzheimer's disease has received the approval for a clinical trial in Taiwan [elixiron.com]
- 5. researchgate.net [researchgate.net]
- 6. rainwatercharitablefoundation.org [rainwatercharitablefoundation.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Protocol for Assessing Enrupatinib Solubility and Stability in DMSO
Application Note & Protocol: AP-ENRU-S01
For Research Use Only.
Introduction
Enrupatinib (also known as EI-1071) is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key signaling protein involved in the survival, proliferation, and differentiation of macrophages.[1][2][3] As a small molecule inhibitor, understanding its solubility and stability in dimethyl sulfoxide (DMSO), a common solvent for compound storage and preparation in biological assays, is critical for accurate and reproducible experimental results. This document provides a detailed protocol for assessing the kinetic and thermodynamic solubility, as well as the short-term and long-term stability of this compound in DMSO.
This compound has the following chemical properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C27H26N6O3 | [2][4] |
| Molecular Weight | 482.53 g/mol | [2] |
| CAS Number | 2222689-47-4 |[2][4] |
This compound Signaling Pathway
This compound targets the CSF-1R, a receptor tyrosine kinase. Upon binding of its ligand, CSF-1, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes the survival and proliferation of myeloid lineage cells. This compound inhibits this process by blocking the kinase activity of CSF-1R.
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of this compound.
Solubility Assessment Protocols
Kinetic Solubility Assessment (Nephelometry)
This method provides a rapid determination of the apparent solubility of this compound in an aqueous buffer after adding it from a concentrated DMSO stock.
Experimental Workflow:
Caption: Experimental workflow for kinetic solubility assessment of this compound.
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a clear 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in DMSO.
-
To each well, add a fixed volume of phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of 1%.
-
Mix the plate on a shaker for 10 minutes.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of this compound in DMSO, providing a more accurate measure of its intrinsic solubility.
Protocol:
-
Add an excess amount of solid this compound powder to a vial containing a known volume of anhydrous DMSO.
-
Tightly cap the vial and place it in a shaking incubator at 25°C for 48 hours to reach equilibrium.
-
After incubation, allow the undissolved solid to settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5]
-
The measured concentration represents the thermodynamic solubility of this compound in DMSO.
Expected Solubility Data Summary:
| Solubility Type | Method | Solvent | Expected Concentration |
| Kinetic | Nephelometry | PBS (1% DMSO) | To be determined |
| Thermodynamic | Shake-Flask | Anhydrous DMSO | >100 mg/mL (based on vendor data) |
Stability Assessment Protocols
Short-Term Stability in DMSO
This protocol assesses the stability of this compound in a DMSO stock solution over a 24-hour period at room temperature.
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately after preparation (T=0), take an aliquot, dilute it to an appropriate concentration for analysis, and analyze it using HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial peak area.[5][6]
-
Store the remaining stock solution at room temperature.
-
Take aliquots at various time points (e.g., 2, 4, 8, and 24 hours) and analyze them by HPLC-UV or LC-MS.[5]
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A decrease in the peak area of the parent compound indicates degradation.[5]
Long-Term Stability in DMSO
This protocol evaluates the stability of this compound in DMSO under different storage conditions over an extended period.
Experimental Workflow:
Caption: Workflow for long-term stability assessment of this compound in DMSO.
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple amber vials to minimize light exposure.
-
Store the aliquots under various conditions: room temperature, 4°C, -20°C, and -80°C.
-
At designated time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration and purity of this compound. Compare the results to a T=0 sample.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Freeze-Thaw Stability
This protocol assesses the stability of this compound in DMSO after multiple freeze-thaw cycles.
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO and aliquot it into several vials.
-
Subject the vials to repeated freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 12 hours, followed by thawing at room temperature.
-
After 1, 3, 5, and 10 cycles, analyze an aliquot by HPLC or LC-MS.
-
Compare the peak area of this compound in the cycled samples to a control sample that has not undergone freeze-thaw cycles. Studies have shown no significant compound loss for many small molecules after 11 freeze/thaw cycles.[7]
Stability Data Summary Table:
| Condition | Time Point | % this compound Remaining (Hypothetical) | Observations |
| Room Temp | 24 hours | >99% | No significant degradation |
| Room Temp | 1 month | To be determined | |
| 4°C | 6 months | >98% | Stable |
| -20°C | 12 months | >99% | Highly stable |
| -80°C | 12 months | >99% | Highly stable |
| Freeze-Thaw | 10 cycles | >99% | Stable |
Data Analysis and Interpretation
For stability studies, the percentage of this compound remaining is calculated as:
(Peak Area at Time X / Peak Area at Time 0) * 100
A decrease of more than 5-10% is generally considered significant degradation. The appearance of new peaks in the chromatogram should be noted, and if possible, the degradation products should be identified using mass spectrometry.
Materials and Reagents
-
This compound (solid powder, >98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for LC-MS)
-
Amber glass or polypropylene vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator
-
Shaking incubator
-
Nephelometer or plate reader with turbidity measurement capabilities
-
HPLC system with UV detector
-
LC-MS system (optional, for degradant identification)
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | C27H26N6O3 | CID 134442338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Enrupatinib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for non-invasive in vivo imaging techniques to monitor the target engagement of Enrupatinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] Monitoring drug-target engagement in a physiological environment is crucial for understanding pharmacokinetics, pharmacodynamics, and ensuring the efficacy of targeted therapies like this compound.[4][5] The following sections detail the principles and methodologies for Positron Emission Tomography (PET) and advanced fluorescence microscopy techniques applicable to this compound research.
Introduction to this compound and its Target: CSF-1R
This compound (also known as EI-1071) is a small molecule inhibitor that targets the tyrosine kinase activity of CSF-1R.[1][3] CSF-1R and its ligands, CSF-1 and IL-34, are critical for the regulation, differentiation, and survival of macrophages and microglia.[6][7] In various diseases, including cancer and neuroinflammatory conditions, dysregulation of the CSF-1R signaling pathway contributes to pathology.[2][7][8] By inhibiting CSF-1R, this compound aims to modulate the activity of these immune cells, thereby exerting its therapeutic effects.[2] In vivo imaging of this compound's engagement with CSF-1R can provide invaluable insights into its dose-dependent effects and therapeutic window.
In Vivo Imaging Modalities for Monitoring Target Engagement
Several imaging modalities can be employed to non-invasively assess drug-target engagement in living subjects. The choice of technique depends on factors such as the required spatial and temporal resolution, sensitivity, and the availability of suitable imaging probes.
Positron Emission Tomography (PET)
PET is a highly sensitive nuclear imaging technique that allows for the quantitative assessment of drug-target interactions in vivo.[4] It relies on the use of a radiolabeled tracer that binds specifically to the target of interest. For this compound, this would involve a radiolabeled analog that binds to CSF-1R.
Principle: A PET tracer for CSF-1R is administered to the subject. The tracer accumulates in tissues expressing CSF-1R. By administering this compound prior to the tracer, the occupancy of CSF-1R by the drug can be measured by the reduction in the tracer's signal in the target tissue.[5] This competitive binding approach allows for the quantification of target engagement. Several PET tracers for CSF-1R have been developed and evaluated in preclinical models, demonstrating the feasibility of this approach.[1][9][10][11][12]
Signaling Pathway of CSF-1R
Caption: Diagram illustrating the CSF-1R signaling pathway and the inhibitory action of this compound.
Fluorescence-Based Imaging
Advanced fluorescence microscopy techniques offer high-resolution imaging of drug-target interactions at the cellular and subcellular levels in vivo. These methods typically require a fluorescently labeled version of the drug or a competitive ligand.
-
Intracellular Paired Agent Imaging (iPAI): This technique uses two spectrally distinct fluorescently labeled molecules: a targeted agent (e.g., fluorescently labeled this compound) and an untargeted control agent.[13] By comparing the distribution of the two agents, the specific binding of the targeted drug to its intracellular target can be quantified, correcting for non-specific uptake and distribution.[14]
-
Fluorescence Anisotropy Imaging: This method measures the rotational mobility of a fluorescent molecule.[15][16] When a small fluorescently labeled drug like this compound binds to a much larger protein like CSF-1R, its rotation slows down, leading to an increase in fluorescence anisotropy.[15] This change can be imaged to map drug-target engagement in real-time.[17]
Experimental Workflow for In Vivo Target Engagement Studies
Caption: A generalized workflow for conducting in vivo target engagement studies of this compound.
Data Presentation: Quantitative Comparison of Imaging Techniques
| Parameter | Positron Emission Tomography (PET) | Intracellular Paired Agent Imaging (iPAI) | Fluorescence Anisotropy Imaging |
| Principle | Detection of gamma rays from positron-emitting radiotracers.[4] | Ratiometric imaging of targeted and untargeted fluorescent probes.[13] | Measurement of rotational diffusion of fluorescently labeled molecules.[15] |
| Spatial Resolution | 1-2 mm | ~1-10 µm (microscopy) | Sub-micron (microscopy) |
| Sensitivity | Picomolar to nanomolar[5] | Nanomolar to micromolar | Nanomolar to micromolar |
| Temporal Resolution | Minutes to hours | Seconds to minutes | Milliseconds to seconds |
| Depth of Penetration | Whole-body | Millimeters to centimeters (modality dependent) | Microns to millimeters |
| Quantitative Analysis | Standardized Uptake Value (SUV), Binding Potential (BP)[5] | Ratio of targeted to untargeted probe signal | Anisotropy value (r) |
| Probe Requirement | Radiolabeled CSF-1R ligand (e.g., [11C]CPPC, [18F]-labeled inhibitors)[11][12] | Fluorescently labeled this compound and an untargeted control | Fluorescently labeled this compound |
Experimental Protocols
Protocol 1: In Vivo PET Imaging for CSF-1R Target Occupancy
This protocol describes a competitive binding study to determine the in vivo target occupancy of this compound using a CSF-1R specific PET tracer.
Materials:
-
Animal model (e.g., mouse or rat with relevant pathology, such as a tumor xenograft expressing CSF-1R or a model of neuroinflammation).
-
This compound.
-
CSF-1R PET radiotracer (e.g., [11C]CPPC or an 18F-labeled equivalent).[11][12]
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
-
Catheter for intravenous injections.
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the imaging procedure. Place a catheter in the tail vein for injections. Position the animal on the scanner bed.
-
Baseline Scan (Day 1):
-
Administer a bolus of the CSF-1R PET radiotracer (e.g., 5-10 MBq) via the tail vein.
-
Perform a dynamic PET scan for 60-90 minutes.
-
Acquire a CT scan for attenuation correction and anatomical co-registration.
-
-
Target Occupancy Scan (Day 2 or later, allowing for tracer decay):
-
Administer this compound at the desired dose and route. The pre-treatment time will depend on the pharmacokinetics of this compound.
-
At the appropriate time post-Enrupatinib administration, administer a bolus of the CSF-1R PET radiotracer.
-
Perform a dynamic PET scan for 60-90 minutes.
-
Acquire a corresponding CT scan.
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the target tissue (e.g., tumor, specific brain region) and a reference region (a region with low or no CSF-1R expression).
-
Generate time-activity curves (TACs) for the ROIs.
-
Calculate the binding potential (BP_ND) or distribution volume (VT) using a suitable kinetic model.
-
-
Target Occupancy Calculation:
-
Calculate the percent target occupancy using the following formula: % Occupancy = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100
-
Protocol 2: In Vivo Fluorescence Anisotropy Imaging of this compound Engagement
This protocol details the use of fluorescence anisotropy microscopy to directly visualize and quantify the binding of fluorescently labeled this compound to CSF-1R in vivo.
Materials:
-
Fluorescently labeled this compound (e.g., conjugated to a BODIPY or similar fluorophore).
-
Animal model with a surgically implanted imaging window over the tissue of interest (e.g., cranial window for brain imaging, dorsal skinfold chamber for tumor imaging).
-
Two-photon or confocal microscope equipped for fluorescence anisotropy measurements (with polarizing filters in the excitation and emission paths).[17]
-
Anesthesia.
Procedure:
-
Animal and Microscope Preparation:
-
Anesthetize the animal and secure it on the microscope stage.
-
Align the imaging window with the microscope objective.
-
Calibrate the microscope for anisotropy measurements using a solution of a known fluorophore with a high and low anisotropy (e.g., fluorescein in glycerol and water).
-
-
Image Acquisition:
-
Acquire baseline images of the tissue before administration of the fluorescent drug to assess autofluorescence.
-
Administer the fluorescently labeled this compound intravenously.
-
Acquire a time-lapse series of images, collecting fluorescence intensity in two orthogonal polarization channels (parallel and perpendicular to the excitation polarization).
-
-
Image Analysis:
-
Correct the images for background and autofluorescence.
-
Calculate the anisotropy (r) for each pixel using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where I_parallel and I_perpendicular are the fluorescence intensities in the parallel and perpendicular channels, and G is a correction factor for the differential transmission of the two polarization states through the optics.
-
Generate anisotropy maps of the tissue to visualize regions of high anisotropy, indicating target engagement.
-
-
Quantitative Analysis:
-
Measure the average anisotropy in ROIs corresponding to specific cellular compartments (e.g., cell membranes, cytoplasm) over time to determine the kinetics of target binding.
-
To confirm specificity, a competition experiment can be performed by pre-administering an excess of unlabeled this compound, which should prevent the increase in anisotropy upon administration of the fluorescently labeled drug.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 8. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a CSF-1R inhibitor and PET tracer for imaging of microglia and macrophages in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. pnas.org [pnas.org]
- 12. Technology -18F-Labeled PET Radiotracers for Imaging Neuroinflammation in the Brain [jhu.technologypublisher.com]
- 13. Fluorescent Imaging for In Situ Measurement of Drug Target Engagement and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 15. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 17. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for Lentiviral Transduction of CSF-1R and Evaluation of Enrupatinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of myeloid cells.[1][2] Its role in various pathologies, including cancer and inflammatory diseases, has made it a compelling target for therapeutic intervention.[3][4] Enrupatinib (EI-1071) is a potent and selective small-molecule inhibitor of CSF-1R, showing promise in preclinical and clinical studies.[5][6][7] To facilitate research and development efforts targeting CSF-1R, this document provides detailed protocols for the generation of CSF-1R overexpressing stable cell lines using lentiviral transduction and subsequent evaluation of this compound's efficacy.
Lentiviral vectors are an efficient tool for stable gene expression in a wide range of mammalian cells, offering the advantage of long-term and consistent expression of the target protein.[5] This methodology is ideal for creating cellular models that enable the screening and characterization of therapeutic agents like this compound.
Data Presentation: In Vitro Efficacy of this compound (EI-1071)
The following tables summarize the in vitro activity of this compound in human cell lines endogenously expressing CSF-1R. This data, derived from preclinical studies, demonstrates the potent and selective inhibitory effects of this compound on CSF-1R-dependent cellular processes.[5]
Table 1: Inhibition of Cell Proliferation by this compound (EI-1071) [5]
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (nM) |
| Human CD14+ Monocytes | Primary Blood Cells | CellTiter-Glo® | 7 days | ~10 |
| AML5 | Acute Myeloid Leukemia | CellTiter-Glo® | 3 days | ~30 |
Table 2: Inhibition of Osteoclast Differentiation by this compound (EI-1071) [5]
| Cell Type | Assay | Incubation Time | EI-1071 Concentration (nM) | Inhibition of TRAP Activity |
| Human Osteoclast Precursors | TRAP Assay | 7 days | 30 | Significant |
| Human Osteoclast Precursors | TRAP Assay | 7 days | 100 | Strong |
Table 3: Kinase Selectivity Profile of this compound (EI-1071) [5][6]
| Kinase Target | Relative Selectivity over CSF-1R |
| cKit | > 100-fold |
| Flt3 | > 450-fold |
| PDGFRα | > 220-fold |
| PDGFRβ | > 6000-fold |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for CSF-1R Overexpression
This protocol outlines the generation of lentiviral particles containing the human CSF-1R gene.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding human CSF-1R (with a selectable marker, e.g., puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., FuGENE® or Polyethylenimine (PEI))
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid Preparation: In separate sterile tubes, prepare the following DNA mixture in Opti-MEM™:
-
Transfer plasmid (CSF-1R): 10 µg
-
Packaging plasmid (psPAX2): 7.5 µg
-
Envelope plasmid (pMD2.G): 2.5 µg
-
-
Transfection:
-
Dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Add the plasmid DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Collection:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral supernatant can be used immediately or stored at -80°C in small aliquots.
-
Protocol 2: Generation of a Stable CSF-1R Overexpressing Cell Line
This protocol describes the transduction of a target cell line with the CSF-1R lentivirus and selection of a stable cell pool.
Materials:
-
Target cell line (e.g., a cancer cell line with low endogenous CSF-1R expression)
-
CSF-1R lentiviral supernatant (from Protocol 1)
-
Polybrene
-
Selection antibiotic (e.g., Puromycin)
-
Complete growth medium for the target cell line
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate at a density that allows for optimal transduction efficiency.
-
Transduction:
-
On the day of transduction, remove the growth medium and add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to perform a titration to determine the optimal virus concentration.
-
Incubate the cells for 24-48 hours.
-
-
Selection:
-
48 hours post-transduction, replace the virus-containing medium with fresh growth medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin). The optimal antibiotic concentration should be predetermined by generating a kill curve for the parental cell line.
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies are visible.
-
-
Expansion:
-
Once colonies are established, they can be pooled to create a stable polyclonal population or individual colonies can be isolated and expanded to generate monoclonal cell lines.
-
Expand the stable cell pool or clones for further experiments.
-
Protocol 3: Verification of CSF-1R Overexpression
A. Western Blot Analysis:
-
Lyse the parental and CSF-1R overexpressing cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CSF-1R overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
B. Flow Cytometry for Surface CSF-1R Expression:
-
Harvest parental and CSF-1R overexpressing cells and wash with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells to a concentration of 1x10^6 cells/100 µL.
-
Add a fluorescently conjugated anti-CSF-1R antibody or an isotype control antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
Protocol 4: Cell Viability Assay to Determine this compound IC50
This protocol uses a luminescence-based assay to measure cell viability.
Materials:
-
CSF-1R overexpressing stable cell line
-
Parental cell line (as a control)
-
This compound (EI-1071)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, clear-bottom plates
Procedure:
-
Seed the CSF-1R overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 5: Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.
Materials:
-
CSF-1R overexpressing stable cell line
-
This compound (EI-1071)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls should be included for proper compensation and gating.
Mandatory Visualizations
Caption: CSF-1R Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Studies.
References
- 1. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1R as an inhibitor of apoptosis and promoter of proliferation, migration and invasion of canine mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elixiron.com [elixiron.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
Application Note: Validating the Mechanism of Action of Enrupatinib through CRISPR-Cas9 Mediated Knockout of CSF-1R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrupatinib (EI-1071) is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] CSF-1R, a receptor tyrosine kinase, plays a critical role in the proliferation, differentiation, and survival of macrophages and their progenitors.[4] In the context of oncology, aberrant CSF-1R signaling has been implicated in promoting cancer cell proliferation, invasion, and resistance to therapy.[1] The tumor microenvironment is often shaped by tumor-associated macrophages (TAMs), whose recruitment and pro-tumoral functions are largely dependent on the CSF-1/CSF-1R axis. This compound is being investigated as a therapeutic agent that targets this pathway.[1][2][5]
This application note provides a detailed protocol to validate the on-target mechanism of action of this compound by utilizing CRISPR-Cas9 technology to knock out the CSF1R gene in a cancer cell line. By comparing the cellular response to this compound in wild-type versus CSF1R-knockout cells, researchers can definitively attribute the drug's effects to its interaction with CSF-1R. This approach is a cornerstone of modern drug development, offering a precise method for target validation.[6][7]
Expected Results and Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Potency of this compound and a Representative CSF-1R Inhibitor
| Compound | Target | IC50 (nM) | Cell Line(s) |
| This compound (EI-1071) | CSF-1R | 3 | N/A (Biochemical Assay)[1] |
| Pexidartinib (PLX3397) | CSF-1R | 28 | Various |
Note: Publicly available IC50 values for this compound in specific cancer cell lines are limited. The provided IC50 is from a biochemical assay. Pexidartinib is included as a representative CSF-1R inhibitor for which more extensive cellular data is available.
Table 2: Effect of this compound on Cell Viability in Wild-Type vs. CSF1R-KO Cancer Cells
| Cell Line | Treatment | Concentration (nM) | % Viability (relative to untreated) |
| Wild-Type | DMSO (Vehicle) | - | 100% |
| Wild-Type | This compound | 10 | ~75% |
| Wild-Type | This compound | 100 | ~40% |
| Wild-Type | This compound | 1000 | ~20% |
| CSF1R-KO | DMSO (Vehicle) | - | 100% |
| CSF1R-KO | This compound | 10 | ~98% |
| CSF1R-KO | This compound | 100 | ~95% |
| CSF1R-KO | This compound | 1000 | ~92% |
Note: These are representative data based on the expected outcome of the experiment. Actual results may vary depending on the cell line and experimental conditions.
Table 3: Gene and Protein Expression Changes Following CSF1R Knockout and this compound Treatment
| Cell Line | Treatment | CSF-1R mRNA Expression (Fold Change) | p-CSF-1R Protein Expression (Relative to Total CSF-1R) | p-AKT Protein Expression (Relative to Total AKT) | p-STAT3 Protein Expression (Relative to Total STAT3) |
| Wild-Type | DMSO | 1.0 | 1.0 | 1.0 | 1.0 |
| Wild-Type | This compound (100 nM) | 1.0 | ~0.1 | ~0.3 | ~0.4 |
| CSF1R-KO | DMSO | <0.1 | Undetectable | ~0.2 | ~0.3 |
| CSF1R-KO | This compound (100 nM) | <0.1 | Undetectable | ~0.2 | ~0.3 |
Note: These are representative data based on the expected outcome of the experiment. Fold change is relative to wild-type DMSO control.
Signaling Pathways and Experimental Workflow
Caption: CSF-1R Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
References
- 1. elixiron.com [elixiron.com]
- 2. A potent and selective cFMS inhibitor EI-1071 inhibits CSF1R signaling and regulates tumor associated macrophages [elixiron.com]
- 3. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. GSRS [precision.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Enrupatinib Dosage for In Vivo Alzheimer's Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Enrupatinib (EI-1071) in in vivo Alzheimer's disease studies. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of Alzheimer's disease?
A1: this compound (also known as EI-1071) is a potent, selective, and orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] In Alzheimer's disease, neuroinflammation is driven in part by the chronic activation of microglia, the resident immune cells of the brain.[2] CSF-1R is a key regulator of microglial survival, proliferation, and function.[3] By inhibiting CSF-1R, this compound can modulate microglial activity, leading to a reduction in harmful neuroinflammation and neuronal damage, which has been shown to improve cognitive function in preclinical models of Alzheimer's disease.[1][2]
Q2: What is a recommended starting dose for this compound in mouse models of Alzheimer's disease?
A2: Based on published preclinical studies in 5XFAD and J20 mouse models, effective doses of this compound have been reported to be 150 mg/kg and 300 mg/kg, administered orally.[2] These doses have been shown to significantly enhance cognitive functions.[2] A dose-response study is recommended to determine the optimal dose for your specific model and experimental goals.
Q3: How should this compound be formulated for oral administration in mice?
A3: While the exact formulation for this compound in the cited preclinical studies is not publicly available, a common vehicle for oral gavage of similar small molecule inhibitors is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80 in sterile saline or purified water. It is crucial to ensure a homogenous suspension before each administration.
Q4: What are the expected outcomes of this compound treatment in an Alzheimer's disease mouse model?
A4: Treatment with this compound is expected to lead to a reduction in the number of activated microglia, particularly around amyloid plaques.[1][2] This is accompanied by a decrease in the expression of neuroinflammatory genes.[1][2] Functionally, this should translate to an improvement in cognitive performance, which can be assessed using behavioral tests such as the Novel Object Recognition (NOR) test and the Y-maze.[1][2]
Q5: What is the safety profile of this compound?
A5: this compound has been found to be well-tolerated in a Phase 1 clinical trial in healthy human volunteers.[1][4] In preclinical animal models, specific adverse events for this compound have not been detailed in the available literature. However, as with other CSF-1R inhibitors, potential class-related adverse effects could include hepatotoxicity, hair color changes, and effects on bone density and hematopoietic cells, though these have been primarily noted in long-term studies for other indications.[3] Careful monitoring of animal health is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no behavioral improvement | 1. Suboptimal Dosage: The dose may be too low for the specific animal model or disease stage. 2. Formulation Issues: Inconsistent suspension or poor bioavailability. 3. Administration Errors: Incorrect oral gavage technique leading to stress or incorrect dosing. 4. High Variability: High inter-animal variability in cognitive performance. | 1. Perform a dose-response study to determine the optimal dose. 2. Ensure the formulation is a homogenous suspension and is prepared fresh if stability is a concern. Vortex well before each use. 3. Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery. 4. Increase the number of animals per group to increase statistical power. Ensure consistent handling and environmental conditions. |
| Signs of animal distress after oral gavage (e.g., weight loss, lethargy) | 1. Gavage-related Trauma: Esophageal or gastric injury from the gavage needle. 2. Aspiration: Accidental administration into the trachea. 3. Vehicle-related Toxicity: The vehicle itself may be causing adverse effects. 4. Compound-related Toxicity: Potential off-target or on-target toxicity of this compound. | 1. Use appropriately sized, flexible-tipped gavage needles. Ensure proper restraint and gentle insertion. 2. If aspiration is suspected, provide supportive care and consult with a veterinarian. Re-evaluate gavage technique. 3. Run a vehicle-only control group to assess for any adverse effects of the formulation. 4. Monitor animals closely for any signs of toxicity. Consider reducing the dose or frequency of administration. If signs persist, consult with a toxicologist. |
| No significant reduction in microglial numbers or activation | 1. Insufficient Drug Exposure: Poor absorption or rapid metabolism of the compound. 2. Timing of Analysis: The time point for tissue collection may not be optimal to observe the peak effect. 3. Immunohistochemistry/Flow Cytometry Issues: Problems with antibody staining or gating strategy. | 1. If possible, perform pharmacokinetic studies to measure plasma and brain concentrations of this compound. 2. Conduct a time-course study to determine the optimal time point for observing microglial reduction after dosing. 3. Optimize staining protocols and ensure the use of validated antibodies and appropriate controls. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Alzheimer's Disease Mouse Models
| Model | Dose (mg/kg, oral) | Key Findings | Citation |
| 5XFAD | 150, 300 | - Significant enhancement of cognitive function in the Novel Object Recognition (NOR) test. - Reduction in the expression of homeostatic and disease-associated microglia (DAM) genes (Iba-1, Csf1r, Trem2, Tyrobp). - Reduced microglial activation and density near amyloid plaques. | [2] |
| J20 | 150, 300 | - Significant enhancement of cognitive function in the Novel Object Recognition (NOR) test. - Reduction in the expression of homeostatic and disease-associated microglia (DAM) genes. - Reduced microglial activation and density near amyloid plaques. | [2] |
| 5XFAD | Not specified | - Significant improvement of memory function in NOR and Y-maze tests. - Reduction in activated microglia, neuroinflammation, and neuronal injuries. | [1] |
Table 2: Comparative Preclinical Pharmacokinetics of Brain-Penetrant CSF-1R Inhibitors (Reference Data)
Disclaimer: The following data is for other CSF-1R inhibitors and is provided for reference as specific pharmacokinetic data for this compound in preclinical Alzheimer's models is not publicly available.
| Compound | Species | Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Brain/Plasma Ratio | Citation |
| Pexidartinib (PLX3397) | Mouse | 50 mg/kg, oral | ~1,500 | ~12,000 | ~0.3 | [3] |
| PLX5622 | Mouse | 50 mg/kg, oral | ~2,000 | ~25,000 | ~0.2 | [3] |
Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (e.g., small plastic toys of different shapes and colors)
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Place each mouse individually into the empty arena for 5-10 minutes to allow for exploration and habituation to the new environment.
-
Training/Familiarization (Day 2):
-
Place two identical objects (Object A1 and Object A2) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to freely explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object (Object B). The arena now contains one familiar object (Object A) and one novel object (Object B).
-
Place the mouse back in the center of the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Protocol 2: Y-Maze Spontaneous Alternation Test
Objective: To assess spatial working memory.
Materials:
-
Y-shaped maze with three identical arms (e.g., 40 cm long x 10 cm wide x 20 cm high)
-
Video recording and analysis software
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Testing:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An "alternation" is defined as three consecutive entries into each of the three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation as: [Number of alternations / (Total number of arm entries - 2)] x 100.
-
A higher percentage of alternation indicates better spatial working memory.
-
Protocol 3: Immunofluorescence Staining for Microglia (Iba1/TMEM119)
Objective: To visualize and quantify microglia in brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Primary antibodies: Rabbit anti-Iba1, Mouse anti-TMEM119
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Antigen Retrieval (if using paraffin sections): Deparaffinize and rehydrate sections, then perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).
-
Permeabilization: Incubate sections in PBS with 0.3% Triton X-100 for 10-15 minutes.
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with fluorescently-labeled secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections three times for 5 minutes each in PBS, protected from light.
-
Counterstaining: Incubate sections with DAPI for 5-10 minutes.
-
Washing: Wash sections twice in PBS.
-
Mounting: Mount coverslips onto the slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze microglial morphology, density, and proximity to amyloid plaques using image analysis software.
Protocol 4: Isolation of Microglia from Adult Mouse Brain for RNA Sequencing
Objective: To isolate a pure population of microglia for downstream gene expression analysis.
Materials:
-
Adult mouse brains
-
Dounce homogenizer
-
Enzyme digestion solution (e.g., Collagenase/Dispase)
-
Percoll gradient solutions (e.g., 70%, 30%, and 0%)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for cell sorting (e.g., CD11b-PE, CD45-FITC)
-
Fluorescence-Activated Cell Sorter (FACS)
-
RNA extraction kit
Procedure:
-
Tissue Dissociation:
-
Perfuse the mouse with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and mechanically dissociate it using a Dounce homogenizer in ice-cold buffer.
-
Enzymatically digest the tissue suspension according to the chosen protocol.
-
-
Debris Removal and Myelin Removal:
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in 30% Percoll.
-
Carefully layer the cell suspension onto a 70% Percoll cushion and overlay with PBS.
-
Centrifuge to separate myelin and debris from the mixed glial cell population.
-
-
Microglial Staining:
-
Collect the mixed glial cell layer and wash with FACS buffer.
-
Incubate the cells with fluorescently-labeled antibodies against microglial markers (e.g., CD11b and CD45).
-
-
FACS Sorting:
-
Sort the cells using a FACS instrument. Microglia are typically identified as the CD11b-positive, CD45-intermediate population.
-
-
RNA Extraction:
-
Immediately lyse the sorted microglia and extract RNA using a suitable kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity before proceeding to library preparation for RNA sequencing.
-
Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates AD pathology in mouse models | BioWorld [bioworld.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Enrupatinib in cell culture
Welcome to the technical support center for Enrupatinib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in-vitro cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding inconsistent results, compound handling, and experimental design.
Q1: My experimental results with this compound are inconsistent. Where should I start troubleshooting?
A1: Inconsistent results can stem from multiple sources. We recommend a systematic approach to identify the issue. Start by reviewing the fundamentals of your experimental setup:
-
Compound Integrity: Verify the proper handling, storage, and dilution of your this compound stock.
-
Cell Culture Health: Ensure your cells are healthy, within a low passage number, and routinely tested for mycoplasma contamination.[1][2]
-
Protocol Consistency: Standardize all experimental parameters, including cell seeding density, media composition, and incubation times.[3]
-
Assay Performance: Confirm that your assay is performing optimally and is not subject to interference from the compound or solvent.
Q2: What is the best way to prepare and store this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the compound's activity. This compound is a small molecule kinase inhibitor typically soluble in DMSO.[4][5]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility for most kinase inhibitors; minimizes the volume of solvent added to cell culture.[4] |
| Stock Concentration | 10 mM (or higher, as solubility permits) | A high-concentration stock minimizes the final DMSO percentage in your culture medium, reducing solvent-induced toxicity.[4] |
| Storage | -20°C or -80°C in small, single-use aliquots | Prevents repeated freeze-thaw cycles, which can lead to compound degradation.[4][5] |
| Shelf Life | At -80°C, use within 6 months. At -20°C, use within 1 month.[5] | Adhering to storage guidelines ensures compound stability. |
Q3: How stable is this compound in my cell culture media?
A3: The stability of small molecules like this compound can vary significantly in aqueous cell culture media.[4] Factors such as the media's pH, the presence of serum proteins, and incubation temperature all influence stability.[4] Some inhibitors can degrade within hours.[4] If you suspect instability is causing inconsistent results, especially in long-term experiments ( > 24 hours), it is crucial to perform a stability study. For extended experiments, consider refreshing the media with a freshly prepared inhibitor at regular intervals.[4]
Q4: Why am I seeing variable IC50 values for this compound across experiments?
A4: Fluctuations in the half-maximal inhibitory concentration (IC50) are a common issue and often point to variability in experimental conditions. Key factors include:
-
Cell Density: The confluence of your cells at the time of treatment can significantly alter drug efficacy.[6] Higher cell densities may require higher concentrations of the drug to achieve the same effect.[6]
-
ATP Concentration: For ATP-competitive inhibitors like this compound, the concentration of ATP in the assay can affect the apparent IC50 value.[7]
-
Incubation Time: The duration of drug exposure can impact the final IC50 value.
-
Cell Passage Number: Phenotypic drift can occur in cell lines over multiple passages, altering their response to drugs.[2] It is best practice to use cells within a consistent and low passage number range.
Q5: Could my cell density be affecting the results?
A5: Yes, absolutely. Studies have shown that cell confluence can influence the expression of proteins involved in key cellular pathways, including the cell cycle.[6] This can directly impact the efficacy of targeted drugs. For example, the growth inhibition effect of the kinase inhibitor palbociclib was shown to increase with higher cell confluence.[6] To ensure reproducibility, it is critical to standardize cell seeding densities and initiate drug treatment at a consistent level of confluence for all experiments.[2][3]
Q6: Why am I observing high levels of cell death even at low concentrations of this compound?
A6: High toxicity at concentrations where you expect to see specific inhibition can be caused by several factors:
-
Off-Target Effects: The inhibitor may be acting on other essential kinases or cellular pathways, leading to toxicity.[4][8] While this compound is a selective CSF-1R inhibitor, cross-reactivity with other kinases is possible.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture media is non-toxic to your specific cell line. Typically, this should be kept below 0.5%, but the tolerance can be cell-line dependent.[4]
-
Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to the inhibition of the CSF-1R pathway or to off-target effects of the drug.
Q7: My cells appear to be developing resistance to this compound. What are the potential mechanisms?
A7: Acquired resistance to kinase inhibitors is a well-documented phenomenon.[9][10] Potential mechanisms include:
-
Target Alteration: Mutations in the CSF-1R kinase domain can prevent this compound from binding effectively.[11]
-
Bypass Pathway Activation: Cells may upregulate alternative signaling pathways (e.g., PI3K-Akt or other receptor tyrosine kinases) to compensate for the inhibition of CSF-1R signaling.[9][10]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.[10]
Section 2: Visualizations and Diagrams
Signaling Pathway and Experimental Workflows
Caption: Simplified CSF-1R signaling pathway inhibited by this compound.
Caption: Experimental workflow for troubleshooting inconsistent results.
Section 3: Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol helps determine the stability of this compound under your specific experimental conditions.[4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (including serum)
-
Sterile microcentrifuge tubes
-
37°C incubator with appropriate CO2
-
High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 1 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 200 µL) of the solution. This is your T=0 reference sample. Store it at -80°C.
-
Incubation: Place the remaining solution in the 37°C incubator, mimicking your experimental conditions.
-
Time-Point Collection: At various time points corresponding to the duration of your experiment (e.g., 2h, 8h, 24h, 48h, 72h), collect additional aliquots. Store each immediately at -80°C.
-
Analysis: Once all samples are collected, analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculation: Determine the percentage of this compound remaining at each time point by comparing its concentration to the T=0 sample. A significant decrease (>15-20%) over the course of your experiment suggests instability is a likely source of inconsistency.
Protocol 2: Optimizing Cell Seeding Density for Drug Treatment
This protocol helps identify the optimal cell seeding density to ensure a consistent response to this compound.[12]
Materials:
-
Your cell line of interest
-
96-well clear-bottom tissue culture plates
-
Complete cell culture medium
-
This compound
-
A cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
Methodology:
-
Cell Seeding: In a 96-well plate, seed your cells in columns using a serial dilution to test a range of densities. For example:
-
Columns 1-3: 2,500 cells/well
-
Columns 4-6: 5,000 cells/well
-
Columns 7-9: 10,000 cells/well
-
Columns 10-12: 20,000 cells/well
-
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: After 24 hours, treat the cells. For each density, include a vehicle control (e.g., DMSO) and at least one key concentration of this compound (e.g., the expected IC50).
-
Endpoint Assay: Incubate for your standard experiment duration (e.g., 72 hours). Then, perform a cell viability assay according to the manufacturer's instructions.
-
Analysis:
-
Check the vehicle-treated wells. The optimal seeding density is one where the cells have not become over-confluent by the end of the assay.
-
Compare the percentage of growth inhibition caused by this compound across the different densities.
-
Select the seeding density that provides a robust and consistent assay window (the difference between the negative and positive controls) without reaching over-confluence. Use this density for all future experiments.
-
Protocol 3: Standardized IC50 Determination Assay
This protocol provides a standardized method for determining the dose-response curve and IC50 value of this compound.
Materials:
-
Your cell line, seeded at the optimized density (from Protocol 2) in 96-well plates.
-
This compound stock solution.
-
Complete cell culture medium.
-
Cell viability assay reagent.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution, starting from a maximum concentration of ~10-50 µM. Remember to include a vehicle-only control.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure the output (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the average of the vehicle-control wells to 100% viability and a "no cells" or "maximum inhibitor" control to 0% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value. This can be done using software like GraphPad Prism or R.
-
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. thomassci.com [thomassci.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.protocols.io [content.protocols.io]
Technical Support Center: Improving Enrupatinib Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with enrupatinib solubility during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as EI-1071, is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2][3][4][5] It is classified as a small molecule kinase inhibitor with antineoplastic and anti-inflammatory activities.[3][5] Key chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C27H26N6O3 | [1] |
| Molecular Weight | 482.53 g/mol | [2] |
| CAS Number | 2222689-47-4 | [2] |
Q2: What is the recommended solvent for creating this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[2][6] It is advisable to use high-purity, anhydrous DMSO to prevent compound degradation.[6][7]
Q3: What is the solubility of this compound in DMSO?
This compound is highly soluble in DMSO. A concentration of 100 mg/mL (207.24 mM) can be achieved with the aid of ultrasonication and warming to 60°C.[2] It is important to note that hygroscopic DMSO can significantly impact solubility, so using a newly opened bottle is recommended.[2]
Q4: How should this compound stock solutions be stored?
For long-term stability, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][8] The solid powder form of this compound should be stored at -20°C for up to 3 years.[2]
Troubleshooting Guide
Problem: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer.
This is a common issue for many poorly soluble kinase inhibitors and occurs when the compound's kinetic solubility in the aqueous medium is exceeded.[6][7]
Solutions:
| Strategy | Description | Key Considerations |
| Lower Final Concentration | The simplest approach is to reduce the final working concentration of this compound in your assay.[6] | This may not always be feasible depending on the required experimental dosage. |
| Optimize Dilution Technique | Add the DMSO stock to the aqueous buffer, not the other way around.[8] Mix vigorously immediately after adding the DMSO stock to ensure rapid and uniform dispersion.[8] | This can help prevent localized high concentrations that lead to precipitation. |
| Use Solubility Enhancers | Incorporate a small amount of a non-ionic surfactant or a co-solvent into your aqueous buffer. | See the table below for specific examples and recommended concentrations. |
| Adjust Buffer pH | For compounds with ionizable groups, adjusting the pH of the aqueous buffer can improve solubility.[7][8] | This is only suitable if the experimental system can tolerate a pH change. |
| Sonication | Briefly sonicating the final diluted solution can help break up small precipitates and re-dissolve the compound.[6][8] | Be cautious as prolonged sonication can generate heat and potentially degrade the compound. |
| Gentle Warming | Gently warming the solution to 37°C may aid in dissolution.[7][8] | Ensure that this compound is stable at this temperature for the duration of your experiment. |
Solubility Enhancers for In Vitro Assays
| Enhancer | Type | Recommended Final Concentration | Notes |
| Tween-20 or Triton X-100 | Non-ionic surfactant | ~0.01% | Can help maintain the inhibitor in solution.[6] |
| Tween-80 or Pluronic® F-68 | Non-ionic surfactant | Varies, start low | Often used to prevent precipitation in aqueous media.[7] |
| Ethanol or Polyethylene Glycol (PEG) | Co-solvent | <1% | A small percentage of a water-miscible co-solvent can improve solubility.[6] |
Important Note: Always keep the final concentration of any organic solvent (like DMSO) in your assay as low as possible (ideally <0.5%, and not exceeding 1%) to avoid off-target effects on cells or enzymes.[6][7] Always include a vehicle control (your final buffer with the same concentration of DMSO and any other solubility enhancers) in your experiments.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Carefully weigh the required amount of solid this compound powder. For 1 mL of a 10 mM solution, you will need 4.825 mg of this compound (Molecular Weight: 482.53 g/mol ).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication and Warming (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[7] Gentle warming to 37°C can also be applied.[7][8] For this compound, warming to 60°C may be required for higher concentrations.[2]
-
Storage: Once fully dissolved, create single-use aliquots and store them at -20°C or -80°C, protected from light and moisture.[7]
Protocol 2: Serial Dilution of this compound for Cell-Based Assays
-
Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[8]
-
Final Dilution in Aqueous Buffer: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[8]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[8]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[8]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified CSF1R signaling pathway inhibited by this compound.
References
- 1. This compound | C27H26N6O3 | CID 134442338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enrupatinib Immunofluorescence Experiments
Welcome to the technical support center for researchers utilizing Enrupatinib in their experimental workflows. This resource provides troubleshooting guidance and frequently asked questions to help you address challenges, particularly high background, that may arise during immunofluorescence (IF) analysis of this compound-treated samples.
Troubleshooting Guide: High Background in Immunofluorescence
High background fluorescence can obscure specific signals, leading to difficulties in interpreting the effects of this compound on your target of interest. Below are common causes and solutions presented in a question-and-answer format.
Question 1: I am observing high background fluorescence across my entire sample after treating with this compound and staining for my target protein. What are the likely causes and how can I fix this?
Answer: High background fluorescence is a common issue in immunofluorescence and can stem from several factors in your staining protocol.[1][2][3][4][5] this compound itself, as a small molecule, is unlikely to be the direct cause of the high background. The issue more likely lies within the immunofluorescence protocol used to visualize the drug's downstream effects. Here are the primary aspects of your protocol to investigate:
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Primary Antibody Concentration Too High | The concentration of the primary antibody may be excessive, leading to non-specific binding.[2][6] Reduce the primary antibody concentration by performing a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000) to find the optimal signal-to-noise ratio. |
| Secondary Antibody Issues | The secondary antibody may be binding non-specifically or cross-reacting with endogenous immunoglobulins in the tissue.[1][2] Run a control where the primary antibody is omitted. If staining persists, the secondary antibody is the likely culprit. Consider using a pre-adsorbed secondary antibody that is specific for the host species of your primary antibody. |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites can lead to high background.[1][2][4][5] Increase the blocking time (e.g., from 1 hour to 2 hours) or try a different blocking agent. Common blocking buffers include normal serum from the species in which the secondary antibody was raised, Bovine Serum Albumin (BSA), or specialized commercial blocking buffers. |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[1][5] Increase the number and duration of washes. Use a gentle wash buffer such as PBS containing a low concentration of a mild detergent (e.g., 0.05% Tween-20). |
| Autofluorescence | Some tissues and cells have endogenous molecules that fluoresce naturally.[3][4] To check for this, examine an unstained sample under the microscope. If autofluorescence is present, you can try quenching steps, such as treatment with sodium borohydride or Sudan Black B, or use fluorophores that emit in the far-red spectrum, which is less affected by autofluorescence.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as EI-1071) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase.[8][9][10] By inhibiting CSF-1R, this compound can modulate the activity of microglia and other macrophages, which play a role in neuroinflammation and tumor progression.[8][11] It is currently being investigated for its therapeutic potential in conditions like Alzheimer's disease and certain types of cancer.[12][13]
Q2: I am using this compound to study its effect on microglial activation. What would be a suitable experimental workflow for immunofluorescence analysis?
A2: A typical workflow for analyzing the effects of this compound on microglial activation using immunofluorescence would involve the following key steps:
Caption: General immunofluorescence workflow for this compound-treated samples.
Q3: Can the fixation method affect background staining in experiments with this compound?
A3: Yes, the fixation method can significantly impact your immunofluorescence results, including background levels.[1][14] While this compound treatment itself doesn't dictate the fixation method, the choice of fixative should be optimized for your specific target antigen. Over-fixation can lead to epitope masking and increased background.[14] It is advisable to test different fixation protocols (e.g., paraformaldehyde concentrations and incubation times) to find the optimal conditions for your experiment.
Q4: What is the signaling pathway of this compound?
A4: this compound targets the Colony-Stimulating Factor 1 Receptor (CSF-1R). The binding of its ligand, CSF-1, to CSF-1R activates downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages and microglia. By inhibiting CSF-1R, this compound blocks these downstream signals.
Caption: Simplified signaling pathway of this compound's action on CSF-1R.
Experimental Protocols
Below is a generalized immunofluorescence protocol that can be adapted for use with this compound-treated cells or tissue sections. Note: This is a starting point, and optimization of antibody concentrations, incubation times, and blocking reagents is highly recommended for each specific experimental setup.[15][16]
Optimized Immunofluorescence Protocol for this compound-Treated Samples
-
Sample Preparation:
-
Culture cells on coverslips or prepare cryosections of tissue previously treated with the desired concentration of this compound for the specified duration.
-
Include appropriate vehicle-treated controls.
-
-
Fixation:
-
Wash samples briefly with Phosphate-Buffered Saline (PBS).
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.[5]
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature.[2]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash three times with PBS containing 0.05% Tween-20 for 10 minutes each, protected from light.
-
If desired, counterstain with a nuclear stain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges with clear nail polish and allow to dry.
-
Image using a fluorescence or confocal microscope with the appropriate filter sets.
-
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. sysy-histosure.com [sysy-histosure.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 9. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 10. This compound | C27H26N6O3 | CID 134442338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Elixiron Immunotherapeutics - AdisInsight [adisinsight.springer.com]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. ptglab.com [ptglab.com]
Technical Support Center: Overcoming Resistance to Kinase Inhibitors in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to kinase inhibitors in cancer cell lines. While the examples provided focus on Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC) as a well-established model, the principles and methodologies are broadly applicable to other kinase inhibitors, including emerging therapeutics like Enrupatinib.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with kinase inhibitors.
| Problem | Potential Cause | Suggested Solution |
| No initial response to the inhibitor in a kinase-driven cancer cell line. | 1. Primary Resistance Mutation: The cell line may harbor a primary mutation that confers resistance to the specific inhibitor. 2. Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to achieve a therapeutic effect. 3. Cell Line Misidentification or Contamination: The cell line may not be what it is presumed to be or may be contaminated. | 1. Verify Cell Line Genotype: Confirm the mutation status of the target kinase in your cell line using sequencing. 2. Perform Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) of the inhibitor for your cell line. 3. Cell Line Authentication: Use short tandem repeat (STR) profiling to authenticate your cell line. |
| Initially sensitive cell line develops resistance over time with continuous inhibitor exposure. | 1. Acquired Secondary Mutations: The most common mechanism is the emergence of a secondary mutation in the kinase domain that prevents inhibitor binding (e.g., T790M in EGFR).[1][2] 2. Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to survive despite the inhibition of the primary target. Common examples include the amplification of MET or HER2 receptor tyrosine kinases.[3][4][5] 3. Phenotypic Transformation: The cancer cells may undergo a change in their fundamental biology, such as transforming from non-small cell lung cancer to small cell lung cancer, which is less dependent on the original kinase signaling.[4] | 1. Sequence the Target Kinase: Analyze the kinase domain of your resistant cell line for secondary mutations. 2. Assess Bypass Pathways: Use western blotting or phospho-RTK arrays to check for the activation of alternative signaling pathways. 3. Histological Analysis: If working with in vivo models, perform histological analysis of resistant tumors. |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect the cellular response to inhibitors. 2. Inhibitor Instability: The inhibitor may be degrading or precipitating in the culture medium. 3. Inconsistent Pipetting or Seeding: Errors in liquid handling can lead to significant variability. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding density. 2. Prepare Fresh Inhibitor Solutions: Make fresh dilutions of the inhibitor from a stable stock for each experiment. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. |
| Western blot for phosphorylated target kinase shows no inhibition despite cell death. | 1. Timing of Lysate Collection: The inhibition of kinase phosphorylation can be a rapid and transient event. 2. Antibody Issues: The antibody may not be specific or sensitive enough to detect the phosphorylated target. 3. Ineffective Phosphatase Inhibition: Phosphatases in the cell lysate can dephosphorylate the target protein. | 1. Perform a Time-Course Experiment: Collect cell lysates at various time points after inhibitor treatment. 2. Validate Antibody: Use a well-validated antibody and include appropriate positive and negative controls. 3. Use Phosphatase Inhibitors: Ensure your lysis buffer contains a cocktail of phosphatase inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs)?
A1: The most frequently observed mechanism of acquired resistance to first-generation EGFR TKIs is a secondary mutation in the EGFR gene, specifically the T790M mutation, which is found in approximately 50-60% of resistant cases.[1][2] This "gatekeeper" mutation increases the affinity of the EGFR kinase for ATP, which reduces the binding efficacy of ATP-competitive inhibitors.[1]
Q2: How can I overcome T790M-mediated resistance in my cell line experiments?
A2: Third-generation EGFR inhibitors, such as osimertinib, have been specifically designed to be effective against the T790M mutation.[6][7] In your experiments, you can treat your T790M-positive resistant cell line with osimertinib to assess its ability to restore sensitivity.
Q3: What are "bypass signaling pathways," and how do they contribute to resistance?
A3: Bypass signaling pathways are alternative molecular routes that cancer cells can activate to maintain cell growth and survival when their primary signaling pathway is blocked.[3][5] For example, in the context of EGFR inhibitor resistance, amplification of the MET or HER2 receptor tyrosine kinases can lead to the activation of downstream signaling cascades like the PI3K/AKT and MAPK pathways, even when EGFR is inhibited.[3][4][5]
Q4: What is the role of combination therapy in overcoming resistance?
A4: Combination therapy is a key strategy to overcome or prevent resistance.[8] This can involve combining an EGFR TKI with an inhibitor of a bypass pathway (e.g., an EGFR inhibitor plus a MET inhibitor).[9] Another approach is to combine different types of EGFR-targeted therapies, such as a TKI and a monoclonal antibody like cetuximab.[10][11]
Q5: How do I generate a resistant cell line in the lab?
A5: A common method to generate a resistant cell line is through continuous exposure to an inhibitor. This involves culturing a sensitive parental cell line in the presence of the inhibitor at its IC50 concentration. The concentration is then gradually increased over several months as the cells adapt and develop resistance.
Quantitative Data Summary
The following tables provide examples of IC50 values for different EGFR inhibitors in sensitive and resistant non-small cell lung cancer (NSCLC) cell lines.
Table 1: IC50 Values of EGFR Inhibitors in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Inhibitor | IC50 (nM) |
| PC-9 | exon 19 deletion | Erlotinib | 7 |
| PC-9 | exon 19 deletion | Afatinib | 0.8 |
| H3255 | L858R | Erlotinib | 12 |
| H3255 | L858R | Afatinib | 0.3 |
| H1975 | L858R, T790M | Erlotinib | >10,000 |
| H1975 | L858R, T790M | Osimertinib | 5 |
| PC-9ER | exon 19 deletion, T790M | Osimertinib | 13 |
Data compiled from multiple sources.[12]
Table 2: Fold Change in IC50 in Gefitinib-Resistant Cell Lines
| Cell Line | Method of Resistance Induction | Gefitinib IC50 (µM) | Fold Increase vs. Parental |
| PC9/GRc | Continuous Exposure | 17.8 | ~1000x |
| PC9/GRi | Intermittent Exposure | 15.8 | ~900x |
Data adapted from a study on generating gefitinib-resistant cell lines.[13]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of a kinase inhibitor.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the kinase inhibitor in culture medium. Remove the medium from the cells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Kinase Levels
This protocol is for assessing the inhibition of a target kinase.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the kinase inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the kinase and a loading control (e.g., β-actin) for normalization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling and common resistance mechanisms.
Caption: Experimental workflow for studying drug resistance.
Caption: A logical flowchart for troubleshooting experiments.
References
- 1. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming T790M mutant small cell lung cancer with the third‐generation EGFR‐TKI osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes [ijbs.com]
- 9. Therapeutic Strategies Utilized in the Setting of Acquired Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Enrupatinib Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term administration of Enrupatinib (EI-1071) in mouse models. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to facilitate successful and reproducible experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as EI-1071) is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a tyrosine kinase.[1] CSF-1R is crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system. By inhibiting CSF-1R, this compound can modulate microglial activation and neuroinflammation, which are implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[1][2]
Q2: What is the recommended dosage of this compound for long-term studies in mice?
A2: Preclinical studies in 5XFAD and J20 mouse models of Alzheimer's disease have demonstrated efficacy at doses of 150 mg/kg and 300 mg/kg administered orally.[2] These doses have been shown to enhance cognitive function and reduce the expression of genes associated with homeostatic and disease-associated microglia.[2] The optimal dose for a specific study may vary depending on the mouse model and experimental objectives, so a pilot dose-response study is recommended.
Q3: How should this compound be formulated for oral administration in mice?
A3: For oral gavage, this compound can be formulated as a suspension. A common vehicle for suspending hydrophobic compounds for oral administration in mice is an aqueous solution of 0.5% carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween-80. It is critical to ensure the suspension is homogeneous before each administration.
Q4: What are the potential side effects of long-term this compound administration in mice?
A4: Long-term inhibition of CSF-1R can have pleiotropic effects. Studies with other CSF-1R inhibitors in mice have shown a reduction in tissue-resident macrophages in various organs, including the liver (Kupffer cells), spleen, and bone marrow.[3][4][5] This can lead to reduced organ weight (spleen, kidney, liver) and may impact bone density due to effects on osteoclasts.[3][4] While a first-in-human Phase 1 trial of this compound reported only mild adverse events, researchers should carefully monitor for potential on-target toxicities in long-term mouse studies.[1]
Q5: What parameters should be monitored during long-term this compound administration?
A5: A comprehensive monitoring plan is essential. This should include:
-
Daily: General health checks (activity level, posture, grooming), body weight, and food/water intake.
-
Weekly/Bi-weekly: More detailed clinical observations for any signs of distress or toxicity.
-
At study termination: Collection of blood for hematology and clinical chemistry, and organ collection for weight analysis and histopathology.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Inhomogeneous drug suspension.- Inaccurate dosing. | - Ensure the this compound suspension is thoroughly vortexed or sonicated before each gavage to ensure a uniform concentration.- Calibrate pipettes regularly and ensure proper oral gavage technique to deliver the correct volume. |
| Weight loss or signs of distress in mice | - Drug-related toxicity.- Stress from repeated oral gavage. | - Consider a dose reduction or a temporary cessation of treatment to assess for recovery.- Ensure personnel are proficient in oral gavage to minimize stress. For very long-term studies, consider alternative, less stressful administration methods if validated, such as voluntary consumption in a palatable formulation.[6] |
| Unexpected changes in immune cell populations | - On-target effects of CSF-1R inhibition on peripheral macrophages. | - Be aware that this compound will affect macrophage populations outside of the CNS.[4][5] It is advisable to include analysis of peripheral tissues (e.g., spleen, liver, blood) to understand the systemic effects of the treatment. |
| Difficulty with oral gavage procedure | - Improper restraint or technique. | - Ensure proper training on animal handling and oral gavage. Use appropriately sized, ball-tipped gavage needles to prevent injury. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound (EI-1071) powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Prepare the Vehicle (0.5% CMC-Na with 0.1% Tween-80): a. In a sterile beaker, add 0.5 g of CMC-Na to 100 mL of sterile saline while stirring vigorously with a magnetic stirrer. b. Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours. c. Add 0.1 mL of Tween-80 to the solution and mix thoroughly.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder for the desired final concentration (e.g., for a 15 mg/mL suspension to dose at 150 mg/kg in a 20g mouse at 10 mL/kg). b. Place the this compound powder in a sterile conical tube. c. Add a small volume of the prepared vehicle to the powder and triturate to form a smooth paste. d. Gradually add the remaining volume of the vehicle while continuously vortexing or stirring to ensure a uniform suspension. e. Visually inspect the suspension for any clumps. If necessary, sonicate the suspension in a water bath for 5-10 minutes to ensure homogeneity.
-
Storage and Use: a. Store the suspension at 2-8°C, protected from light. b. Before each use, allow the suspension to reach room temperature and vortex vigorously to ensure homogeneity.
Protocol 2: Long-Term Oral Administration of this compound in 5XFAD Mice
Animal Model: 5XFAD transgenic mice and wild-type littermates.
Dosing Regimen:
-
Treatment Groups:
-
Vehicle (0.5% CMC-Na with 0.1% Tween-80 in saline)
-
This compound (150 mg/kg)
-
This compound (300 mg/kg)
-
-
Administration: Daily oral gavage.
-
Duration: 12 weeks.
Monitoring Protocol:
-
Daily:
-
Observe mice for general health status, including posture, grooming, and activity.
-
Record body weight.
-
Monitor food and water consumption.
-
-
Weekly:
-
Perform a more detailed clinical examination, checking for any signs of adverse effects such as skin lesions, changes in breathing, or abnormal behavior.
-
-
Behavioral Testing (e.g., Novel Object Recognition, Y-maze):
-
Perform at baseline (before initiation of treatment) and at the end of the 12-week treatment period to assess cognitive function.[1]
-
-
End of Study Procedures (Week 12):
-
Collect terminal blood samples via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Collect brains for immunohistochemical analysis of microglial markers (e.g., Iba1), neuroinflammation markers, and amyloid plaques.
-
Collect major organs (liver, spleen, kidneys, etc.), weigh them, and fix in 10% neutral buffered formalin for histopathological examination.
-
Quantitative Data Summary
Table 1: Reported Efficacious Doses of this compound in Mouse Models
| Mouse Model | Dose (mg/kg) | Route of Administration | Observed Efficacy | Reference |
| 5XFAD | 150 | Oral | Enhanced cognitive function, reduced expression of microglial and proinflammatory genes. | [2] |
| 5XFAD | 300 | Oral | Enhanced cognitive function, reduced expression of microglial and proinflammatory genes, trend toward reduced neuronal cell death. | [2] |
| J20 | 150 | Oral | Enhanced cognitive function, reduced expression of microglial and proinflammatory genes. | [2] |
| J20 | 300 | Oral | Enhanced cognitive function, reduced expression of microglial and proinflammatory genes. | [2] |
Table 2: Potential Pharmacological Effects of Long-Term CSF-1R Inhibition in Mice
| Parameter | Observation | CSF-1R Inhibitor Used | Reference |
| Body Weight | Increased overall body weight gain | Anti-CSF1R antibody | [3] |
| Organ Weights | Reduced spleen, kidney, and liver weight | Anti-CSF1R antibody | [3] |
| Bone Density | Increased bone density and trabecular volume | Anti-CSF1R antibody | [3] |
| Peripheral Macrophages | Depletion of macrophages in liver, spleen, and bone marrow | PLX3397, PLX5622 | [4][5] |
| Blood Cells | At high doses, potential for decreased red blood cells, hemoglobin, and platelets | PLX3397 | [4] |
Visualizations
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term this compound administration in mice.
References
- 1. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates AD pathology in mouse models | BioWorld [bioworld.com]
- 3. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in Enrupatinib-treated animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enrupatinib in animal models. The focus is on interpreting and investigating unexpected phenotypes that may arise during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as EI-1071) is a potent and selective, orally bioavailable, brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R signaling is crucial for the survival, proliferation, and differentiation of microglia and macrophages.[2] By inhibiting CSF-1R, this compound is designed to modulate the activity of these immune cells, particularly in the context of neuroinflammation and cancer.[1][2][3]
Q2: What are the expected, on-target effects of this compound in a preclinical Alzheimer's disease model?
A2: In preclinical studies using the 5xFAD mouse model of Alzheimer's disease, this compound has been shown to effectively reduce activated microglia and neuroinflammation.[4] This modulation of microglial activity is associated with a reduction in neuronal damage and an improvement in memory and cognitive functions, as assessed by behavioral tests like the Novel Object Recognition (NOR) and Y-maze.[3][4]
Q3: We are observing unexpected phenotypes in our this compound-treated animals. What are some potential class-effects of CSF-1R inhibitors that we should be aware of?
A3: While this compound has been reported to be well-tolerated in safety and toxicology studies, it belongs to a class of drugs (CSF-1R inhibitors) that have known systemic effects due to their on-target activity in peripheral tissues.[2] Researchers should be vigilant for the following potential unexpected phenotypes:
-
Hematological Changes: Alterations in blood cell counts, including effects on monocytes, lymphocytes, and red blood cells, have been observed with kinase inhibitors.[5][6][7]
-
Hepatic Effects: Elevated levels of liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), are a known class-effect of CSF-1R inhibitors.[8]
-
Metabolic Alterations: CSF-1R inhibition has been shown to improve hepatic insulin sensitivity but can also lead to impaired pancreatic beta-cell function, potentially affecting glucose tolerance.[8]
-
Peripheral Immune Modulation: Depletion of macrophages in peripheral tissues (e.g., liver, spleen) is an expected on-target effect. This can sometimes lead to compensatory changes in other immune cell populations, such as an increase in eosinophils and group 2 innate lymphoid cells (ILC2s).[8]
-
Dermatological and Other Physical Changes: Hair depigmentation has been noted in some preclinical models with CSF-1R inhibitors. Periorbital edema has also been reported as a characteristic toxicity.
It is crucial to distinguish between on-target effects in peripheral tissues and potential off-target toxicities.
Troubleshooting Unexpected Phenotypes
Issue: We have observed a significant difference in blood glucose levels between our control and this compound-treated groups during a routine health check.
Troubleshooting Guide:
This could be related to the known effects of CSF-1R inhibitors on pancreatic beta-cell function.[8]
Recommended Action:
-
Confirm the Finding: Repeat the blood glucose measurements under controlled fasting conditions.
-
Perform an Oral Glucose Tolerance Test (OGTT): This will provide a more detailed assessment of glucose metabolism and insulin response. A detailed protocol is provided in the "Experimental Protocols" section.
-
Correlate with Histopathology: At the end of the study, collect pancreatic tissue for histopathological analysis to assess islet integrity and beta-cell mass.
Issue: Our routine hematology screen shows altered white blood cell counts in the this compound-treated cohort.
Troubleshooting Guide:
Modulation of hematopoietic cells is a potential effect of kinase inhibitors that target pathways involved in immune cell regulation.[5][6]
Recommended Action:
-
Detailed Hematological Analysis: Perform a complete blood count (CBC) with differential to identify which specific cell lineages are affected (e.g., lymphocytes, monocytes, neutrophils).
-
Immunophenotyping of Peripheral Blood and Spleen: Use flow cytometry to conduct a detailed analysis of immune cell subpopulations. This can help to understand if the observed changes are due to depletion of specific macrophage populations or broader effects on the immune system. A sample flow cytometry panel is suggested in the "Experimental Protocols" section.
-
Review Dosing and Timing: Ensure that the timing of blood collection is consistent across all animals and consider the pharmacokinetic profile of this compound.
Issue: We have noted elevated serum ALT/AST levels in treated animals.
Troubleshooting Guide:
Elevated liver enzymes are a known on-target class effect of CSF-1R inhibitors.[8]
Recommended Action:
-
Systematic Monitoring: Collect serum at multiple time points during the study to track the kinetics of ALT/AST elevation.
-
Liver Histopathology: At necropsy, carefully examine liver tissue for any signs of cellular damage, inflammation, or other pathological changes.
-
Dose-Response Evaluation: If possible, include multiple dose groups in your study to determine if the effect is dose-dependent.
Data Presentation
Table 1: Potential Unexpected Phenotypes and Recommended Monitoring Parameters
| Potential Phenotype | Primary System Affected | Key Monitoring Parameters | Recommended Assays |
| Altered Glucose Homeostasis | Endocrine (Pancreas) | Blood Glucose, Insulin | Oral Glucose Tolerance Test (OGTT), Insulin ELISA, Pancreatic Histopathology |
| Hematological Abnormalities | Hematopoietic | Complete Blood Count (CBC) with differential | Automated Hematology Analyzer, Blood Smear |
| Immune Cell Population Shifts | Immune | Lymphocyte, Monocyte, Granulocyte counts | Flow Cytometry (Immunophenotyping) of Blood and Spleen |
| Liver Enzyme Elevation | Hepatic | Serum ALT, Serum AST | Serum Biochemistry Analysis, Liver Histopathology |
| Hair Depigmentation | Integumentary | Visual Observation | Gross Pathology |
| Periorbital Edema | Ocular/Soft Tissue | Visual Observation, Caliper Measurement | Gross Pathology |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from established methods to assess how quickly glucose is cleared from the blood, which reflects pancreatic beta-cell function and insulin sensitivity.[9][10][11][12]
Materials:
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device for mice
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated microvette tubes for plasma insulin analysis)
-
Scale
Procedure:
-
Fasting: Fast mice for 6 hours prior to the test. Ensure access to water is maintained.[10][11]
-
Baseline Measurement (t=0):
-
Weigh the mouse to calculate the glucose dose (standard dose is 2 g/kg body weight).[12]
-
Immobilize the mouse and obtain a baseline blood sample from the tail vein.
-
Measure blood glucose using the glucometer.
-
If measuring insulin, collect ~50 µL of blood into an EDTA tube and keep on ice.
-
-
Glucose Administration: Immediately after the baseline sample is taken, administer the calculated dose of 20% glucose solution via oral gavage.[12]
-
Post-Glucose Blood Sampling: Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-gavage.[10][12] At each time point, measure blood glucose. If insulin is being measured, collect blood into EDTA tubes.
-
Plasma Collection: After the final blood draw, centrifuge the EDTA tubes at 4°C to separate the plasma. Store plasma at -80°C for subsequent insulin ELISA.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each experimental group. Calculate the area under the curve (AUC) for a quantitative comparison of glucose tolerance.
Protocol 2: Assessment of Serum Liver Enzymes
This protocol outlines the collection and analysis of serum to measure ALT and AST levels, key indicators of liver health.[13][14][15][16]
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
ALT/AST assay kit (colorimetric or ELISA-based)
-
Microplate reader
Procedure:
-
Blood Collection: Collect whole blood from mice via a suitable method (e.g., cardiac puncture at termination, retro-orbital sinus). Dispense the blood into serum separator tubes.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10-15 minutes at 4°C.
-
Serum Storage: Carefully collect the supernatant (serum) and transfer it to a clean microfuge tube. Store at -80°C until analysis.
-
ALT/AST Measurement:
-
Thaw serum samples on ice.
-
Perform the ALT and AST assays according to the manufacturer's protocol of your chosen kit.[13][15][16] This typically involves adding serum samples and standards to a microplate, followed by the addition of reagents and incubation.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
-
Data Analysis: Calculate the concentration of ALT and AST in each sample by comparing their absorbance to the standard curve. Express results in units per liter (U/L).
Protocol 3: Immunophenotyping by Flow Cytometry
This protocol provides a framework for the analysis of major immune cell populations in murine blood or spleen to investigate the systemic immunological effects of this compound.[17][18][19]
Materials:
-
Fluorescently conjugated antibodies (see Table 2 for a suggested panel)
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell (RBC) lysis buffer
-
Flow cytometer
Table 2: Suggested Antibody Panel for Murine Immunophenotyping
| Target | Fluorochrome | Cell Population(s) Identified |
| CD45 | BUV395 | All leukocytes |
| CD3e | APC-Cy7 | T cells |
| CD4 | BV786 | Helper T cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T cells |
| B220 | BV605 | B cells |
| NK1.1 | PE-Cy7 | NK and NKT cells |
| CD11b | AF700 | Myeloid cells (macrophages, monocytes, neutrophils) |
| F4/80 | PE | Macrophages |
| Ly6C | FITC | Inflammatory monocytes |
| Ly6G | BV510 | Neutrophils |
| CD11c | APC | Dendritic cells, some macrophages |
| Viability Dye | e.g., Zombie NIR | Live/dead cell discrimination |
Procedure:
-
Sample Preparation (Spleen):
-
Harvest the spleen into a petri dish with cold FACS buffer.
-
Create a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC lysis buffer. Incubate for 5 minutes at room temperature.
-
Quench the lysis reaction by adding an excess of FACS buffer. Centrifuge and resuspend in fresh FACS buffer.
-
Count viable cells.
-
-
Antibody Staining:
-
Aliquot approximately 1-2 million cells per well into a 96-well V-bottom plate.
-
Add the viability dye according to the manufacturer's protocol.
-
Add the antibody cocktail (pre-titrated for optimal concentration) to the cells.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a properly calibrated flow cytometer. Ensure single-stain controls are used for compensation.
-
-
Data Analysis:
-
Gate on single, live, CD45+ cells.
-
From the leukocyte gate, identify major populations (T cells, B cells, NK cells, myeloid cells) and further delineate subpopulations based on the marker expression outlined in Table 2.
-
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. elixiron.com [elixiron.com]
- 3. taiwan-healthcare.org [taiwan-healthcare.org]
- 4. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors developed for treatment of hematologic malignancies: implications for immune modulation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematological Adverse Events with Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hematological Adverse Events with Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia: A Systematic Review with Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. dovepress.com [dovepress.com]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. mmpc.org [mmpc.org]
- 14. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Alanine Aminotransferase (ALT) ELISA Kit (ab285263) | Abcam [abcam.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized full-spectrum flow cytometry panel for deep immunophenotyping of murine lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocytogen.com [biocytogen.com]
How to control for vehicle effects in Enrupatinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Enrupatinib in their experiments. The information is tailored for scientists and drug development professionals to effectively control for vehicle-related effects and ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For oral administration in mice, a common vehicle formulation for poorly water-soluble kinase inhibitors like this compound is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. A frequently used ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For immunodeficient or sensitive mouse strains, reducing the DMSO concentration to 2% (and adjusting the saline to 53%) is recommended to minimize potential toxicity.
Q2: What is the recommended solvent for preparing this compound for in vitro assays?
A2: this compound is soluble in DMSO.[2] For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum, ideally below 0.5%, as higher concentrations can induce cytotoxic effects and influence cellular signaling pathways.[3]
Q3: Can the vehicle itself affect the experimental outcome?
A3: Yes, the components of the vehicle can have biological effects that may confound experimental results. DMSO has been shown to reduce Colony-Stimulating Factor 1 Receptor (CSF-1R) protein levels and induce apoptosis in macrophage cell lines.[4] It can also inhibit the NF-κB signaling pathway.[3][4][5][6] PEG300 can modulate cellular signaling related to adhesion and oxidative stress,[7] while Tween-80 can affect the absorption and disposition of drugs and may interfere with certain biochemical assays.[8][9][10] Therefore, a vehicle control group is essential in all experiments.
Q4: How does this compound exert its effects on target cells like microglia?
A4: this compound is a potent and selective inhibitor of the CSF-1R tyrosine kinase.[2][11] By binding to the ATP-binding pocket of the receptor, it blocks the autophosphorylation and activation of CSF-1R, which is crucial for the survival, proliferation, and differentiation of microglia and macrophages.[2][12] This inhibition leads to a reduction in activated microglia, particularly those associated with neuroinflammation.[2][4]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High background or inconsistent results in biochemical assays (e.g., protein assays, ELISAs).
-
Potential Cause: Interference from Tween-80. Non-ionic detergents like Tween-80 can interfere with colorimetric protein assays such as the bicinchoninic acid (BCA) assay and Coomassie blue dye-binding assays, leading to inflated or variable readings.[8][10] Tween-80 may also contain oxidizing contaminants like peroxides that can affect protein integrity.[9]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Utilize proteomic-grade Tween-80 with low peroxide content.[9]
-
Assay Compatibility: If possible, switch to a protein assay method that is less susceptible to detergent interference.
-
Blank Correction: Always include a vehicle-only blank in your assay plate to measure and subtract the background signal generated by the vehicle components.
-
Standard Curve Matching: Prepare your protein standards in the same vehicle concentration as your samples to ensure consistency.
-
Issue 2: Unexpected changes in cell viability, proliferation, or signaling in vehicle control wells.
-
Potential Cause: Biological activity of DMSO. DMSO can be cytotoxic at concentrations as low as 0.625% in some cell lines with prolonged exposure (72 hours).[13] It can also independently affect signaling pathways relevant to this compound's mechanism of action, such as reducing CSF-1R levels and inhibiting NF-κB.[3][4][5][6]
-
Troubleshooting Steps:
-
DMSO Titration: Perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration for your experimental duration.
-
Minimize Final DMSO Concentration: Adjust the concentration of your this compound stock solution to ensure the final DMSO concentration in your assay is well below the determined toxic threshold (typically <0.5%).
-
Consistent Vehicle Control: Ensure the vehicle control group receives the exact same final concentration of DMSO as the this compound-treated groups.
-
Pathway-Specific Controls: When assessing pathways known to be affected by DMSO (e.g., NF-κB), consider including an additional negative control without any vehicle, if feasible, to understand the baseline activity.
-
In Vivo Experiments
Issue 3: High variability in plasma drug concentrations or unexpected toxicity in animals.
-
Potential Cause: Formulation instability or vehicle-induced toxicity. The components of the vehicle, particularly at higher concentrations, can cause local irritation or systemic toxicity.[1] The formulation itself may not be stable, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Formulation Preparation: Prepare the vehicle and the this compound formulation fresh for each experiment. Ensure thorough mixing to achieve a homogenous suspension.
-
Vehicle Tolerability Study: Before initiating a large-scale efficacy study, conduct a tolerability study with the vehicle alone at the planned administration volume and frequency to assess for any adverse effects.
-
Dose Volume: Adhere to recommended maximum oral gavage volumes for the animal species and size to avoid gastrointestinal distress. For mice, the maximum recommended volume is typically 10 ml/kg.[14][15]
-
Alternative Formulations: If toxicity or variability persists, consider alternative formulations with lower concentrations of potentially problematic excipients like DMSO.[1]
-
Issue 4: Unexpected physiological or behavioral changes in the vehicle control group.
-
Potential Cause: Biological effects of the vehicle components. DMSO can have anti-inflammatory effects,[3] and Tween-80 can influence lipid absorption and metabolism.[16] These effects could be particularly relevant in disease models with an inflammatory component.
-
Troubleshooting Steps:
-
Thorough Baseline Characterization: Carefully observe and record baseline physiological and behavioral parameters in naive animals before starting the experiment.
-
Comprehensive Monitoring: Monitor both the vehicle control and treated groups for a wide range of parameters, not just the primary endpoint. This may include body weight, food and water intake, and general activity levels.
-
Historical Data Comparison: Compare the data from your vehicle control group to historical data from untreated animals in the same disease model to identify any vehicle-specific effects.
-
Literature Review: Consult the literature for known effects of the vehicle components in your specific animal model and for your disease of interest.
-
Data Presentation: Potential Effects of Vehicle Components
The following tables summarize potential quantitative effects of common vehicle components. Note that these values can be highly dependent on the specific experimental conditions (e.g., cell type, exposure time).
Table 1: In Vitro Effects of DMSO
| Parameter | Cell Line | Concentration | Effect |
| Cell Viability | HepG2 | 2.5% | >30% reduction after 24h[13] |
| MCF-7 | 0.3125% | >30% reduction after 48h[17] | |
| hAPC | 5% | Cytotoxic at all time points[18] | |
| NF-κB Pathway | RAW 264.7 | 0.5-1.5% | Inhibition of p65 nuclear translocation[4] |
| TNF-α Secretion | HDF | 0.5% (final) | Complete inhibition[19] |
Table 2: In Vivo and In Vitro Effects of Tween-80
| Parameter | System | Concentration | Effect |
| Biofilm Formation | S. aureus | 0.01% | Inhibition in 8/12 clinical isolates[14] |
| Protein Assay (BCA) | In vitro | 0.02% | Strong positive signal interference[8] |
| Chylomicron Size | Rat (in vivo) | >0.1% (w/w) | Smaller mean chylomicron size[16] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for IC50 Determination of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a target cell line (e.g., a microglial or macrophage cell line).
Materials:
-
Target cell line (e.g., BV-2, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: In Vivo Oral Gavage Administration of this compound in Mice
Objective: To administer a defined dose of this compound to mice via oral gavage.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
-
Oral gavage needles (flexible or rigid with a ball tip, appropriate size for the mice)
-
Animal scale
Procedure:
-
Formulation Preparation (Example for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Calculate the required volume of formulation based on the number of animals and the dosing volume (e.g., 10 mL/kg).
-
Weigh the required amount of this compound.
-
In a sterile tube, dissolve the this compound in the calculated volume of DMSO. Vortex or sonicate if necessary to aid dissolution.
-
Add the calculated volume of PEG300 and mix thoroughly.
-
Add the calculated volume of Tween-80 and mix until a homogenous solution is formed.
-
Finally, add the calculated volume of sterile saline and mix thoroughly.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact dosing volume.
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.
-
Gently insert the gavage needle into the esophagus and administer the calculated volume of the this compound formulation or vehicle control.
-
Monitor the animal for a few minutes after dosing for any signs of distress.
-
-
Post-Dosing Monitoring:
-
Return the animal to its cage and monitor regularly for any adverse effects according to the approved animal protocol.
-
Visualizations
Caption: Experimental workflow for this compound studies.
Caption: CSF-1R signaling pathway and this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NF-kappa B activation by dimethyl sulfoxide correlates with suppression of TNF-alpha formation, reduced ICAM-1 gene transcription, and protection against endotoxin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Interference of the detergent Tween 80 in protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 12. iy-5511.com [iy-5511.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 17. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Western Blot for Enrupatinib-Treated Lysates
This guide provides troubleshooting and optimization strategies for researchers using western blotting to analyze protein expression in cell lysates treated with Enrupatinib. The content is structured in a question-and-answer format to directly address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EI-1071) is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R).[1][2] CSF-1R is a receptor tyrosine kinase, and its activation by its ligand, CSF-1, leads to autophosphorylation and the initiation of downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages and microglia.[1][3] this compound functions by blocking this kinase activity, thereby inhibiting the signaling cascade.[2][4]
Q2: What is the primary target to analyze by western blot after this compound treatment?
The primary target for western blot analysis is the phosphorylated form of CSF-1R (p-CSF-1R). A successful experiment should demonstrate a dose-dependent decrease in the p-CSF-1R signal in this compound-treated samples compared to vehicle-treated or untreated controls. It is crucial to also probe for total CSF-1R to ensure that the observed decrease in phosphorylation is due to the inhibitory action of the drug and not a decrease in the total amount of the receptor protein.[5][6]
Q3: Why is western blotting for phosphorylated proteins like p-CSF-1R particularly challenging?
Detecting phosphorylated proteins via western blot presents several challenges:
-
Low Abundance: Phosphorylated proteins often represent a small fraction of the total protein pool, sometimes less than 10%, making detection difficult.[7][8]
-
Signal Lability: The phosphate groups on proteins are subject to rapid removal by phosphatases, which are released during cell lysis.[7][9] This dephosphorylation can occur within milliseconds, leading to a loss of the target signal.[8]
-
Antibody Specificity: The success of the experiment is highly dependent on the quality and specificity of the phospho-specific primary antibody.
Q4: What are the most critical controls to include in my experiment?
A well-planned experiment with appropriate controls is the first step toward obtaining reliable results.[10] For this specific application, the following controls are essential:
-
Untreated Control: Cells not exposed to this compound or the vehicle.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as the treated samples.
-
Positive Control: A cell lysate known to express p-CSF-1R, if available, to confirm that the antibody and detection system are working correctly.[10]
-
Loading Control: It is critical to normalize the p-CSF-1R signal. This is best achieved by stripping the membrane and re-probing for total CSF-1R .[6] Alternatively, a validated housekeeping protein (e.g., GAPDH, β-actin) can be used, but only after confirming its expression is not affected by this compound treatment.[11]
Section 2: Key Experimental Protocols & Methodologies
Diagram: this compound Mechanism of Action
Caption: this compound inhibits CSF-1R autophosphorylation.
Protocol 1: Cell Lysis and Protein Extraction
This protocol is optimized to preserve protein phosphorylation.
-
Preparation: Pre-chill all buffers and a refrigerated centrifuge to 4°C.[5]
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound and controls.
-
Harvesting: After treatment, place culture dishes on ice and wash cells twice with ice-cold phosphate-free buffer, such as Tris-Buffered Saline (TBS). Aspirate the final wash completely.
-
Lysis: Add ice-cold RIPA Lysis Buffer supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors.[5][12]
-
Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[11]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[11]
-
Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube, avoiding the pellet.
-
Storage: Use the lysate immediately or aliquot and store at -80°C to minimize degradation.[10]
Table 1: Recommended Buffer Compositions
| Buffer/Reagent | Composition | Key Considerations |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | A strong buffer suitable for whole-cell lysates.[12] |
| Inhibitor Cocktail | Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail | CRITICAL: Must be added fresh to lysis buffer before use to prevent dephosphorylation and degradation.[5] |
| TBST (Wash Buffer) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 | Use Tris-based buffers instead of PBS, as phosphate can interfere with phospho-specific antibody binding.[5][6] |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST | CRITICAL: Avoid using non-fat dry milk, as it contains the phosphoprotein casein, which can cause high background.[5][6][9] |
Protocol 2: SDS-PAGE and Immunoblotting
Diagram: Western Blot Experimental Workflow
Caption: Standard workflow for detecting phosphorylated proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (30-50 µg is a good starting point) per lane onto an SDS-PAGE gel.[13] Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. PVDF is recommended as it is more robust for stripping and re-probing.[6] Confirm successful transfer with a Ponceau S stain.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (5% BSA in TBST).[5][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CSF-1R, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]
-
Detection: Wash the membrane as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.[11] Use a sensitive substrate for potentially low-abundance phosphoproteins.[6]
-
Stripping and Re-probing: To normalize the data, strip the membrane of the primary and secondary antibodies and re-probe with an antibody for total CSF-1R.
Section 3: Troubleshooting Guide
Table 2: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal for p-CSF-1R | 1. Insufficient protein loaded.[10] 2. Dephosphorylation of the target protein during sample prep.[7][9] 3. Primary antibody concentration is too low or antibody is inactive. 4. Insufficient exposure time.[15] | 1. Increase the amount of protein loaded per lane to 50-100 µg.[10] 2. Ensure fresh phosphatase inhibitors were added to an ice-cold lysis buffer.[5] 3. Increase the primary antibody concentration or incubate for a longer duration (e.g., 48 hours at 4°C). Perform a dot blot to check antibody activity.[15] 4. Increase exposure time during imaging.[15] |
| High Background on the Blot | 1. Blocking is insufficient or the wrong blocking agent was used (milk).[9] 2. Primary or secondary antibody concentration is too high.[14][15] 3. Insufficient washing.[14] 4. Membrane was allowed to dry out. | 1. Ensure you are using 5% BSA in TBST. Increase blocking time to 1.5-2 hours.[9][15] 2. Reduce the concentration of the primary and/or secondary antibodies. Titrate to find the optimal dilution.[15][16] 3. Increase the number and duration of wash steps. Adding more Tween-20 (up to 0.1%) to the wash buffer can also help.[13][14] 4. Ensure the membrane remains submerged in buffer at all times. |
| Multiple Non-Specific Bands | 1. Primary antibody is not specific enough or concentration is too high.[14] 2. Protein degradation in the sample.[10] 3. Too much protein was loaded on the gel.[10][14] | 1. Decrease the primary antibody concentration. Validate the antibody using a positive control lysate.[15] 2. Use fresh lysates and ensure protease inhibitors were added. A smear below the band of interest can indicate degradation.[10] 3. Reduce the total protein load to see if non-specific bands disappear.[10] |
| Total CSF-1R Signal is also Decreased | 1. Unequal protein loading between lanes. 2. The this compound treatment may induce degradation or downregulation of the total CSF-1R protein over time. | 1. Stain the post-transfer gel with Coomassie blue or the membrane with Ponceau S to verify equal loading. Re-quantify protein concentrations. 2. This could be a real biological effect. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to see if total protein levels change with longer treatment durations. |
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 3. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. promegaconnections.com [promegaconnections.com]
Technical Support Center: Utilizing Enrupatinib to Enhance Consistency in Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Enrupatinib in behavioral assays. The primary focus is to address and mitigate experimental variability, a common challenge in behavioral neuroscience. By understanding the mechanism of this compound and implementing robust experimental designs, researchers can achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, selective, and brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] CSF-1R is a tyrosine kinase receptor crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system.[3] By inhibiting CSF-1R, this compound effectively depletes microglia, thereby reducing microglia-mediated neuroinflammation.[1][4] This mechanism is being explored for its therapeutic potential in neurodegenerative diseases such as Alzheimer's, where neuroinflammation is a key pathological feature.[4]
Q2: How can this compound help in reducing variability in behavioral assays?
A2: Neuroinflammation is a significant contributor to the heterogeneity of behavioral phenotypes in animal models of neurodegenerative diseases.[5][6] Activated microglia can release a variety of factors that can alter neuronal function and, consequently, behavior. This can lead to high inter-animal variability in behavioral tests. By reducing the population of activated microglia, this compound helps to create a more uniform neuroinflammatory state across subjects. This more homogenous neurobiological environment can lead to more consistent and predictable behavioral outcomes, thereby reducing the overall variability in experimental data.
Q3: What are the common behavioral assays where this compound could be beneficial?
A3: this compound is particularly useful in behavioral assays that are sensitive to neuroinflammatory states and cognitive function. These include, but are not limited to:
-
Morris Water Maze (MWM): For assessing spatial learning and memory.
-
Y-Maze: For evaluating spatial working memory.[7]
-
Novel Object Recognition (NOR): For testing recognition memory.[4]
-
Open Field Test (OFT): For measuring locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze (EPM): For assessing anxiety-like behavior.
Q4: Are there any known off-target effects of this compound that could influence behavior?
A4: While this compound is a selective CSF-1R inhibitor, it is crucial to consider potential off-target effects. Other CSF-1R inhibitors, like PLX5622, have been reported to have off-target effects on hepatic enzymes, which could alter the metabolism of other substances and potentially influence behavior indirectly.[8] Researchers should be mindful of these possibilities and include appropriate controls in their experimental design.
Troubleshooting Guide: High Variability in Behavioral Data
High variability in behavioral assays can obscure the true effects of a compound. This guide provides a systematic approach to troubleshooting common sources of variability when using this compound.
| Problem | Potential Cause | Recommended Action |
| High inter-animal variability in cognitive tasks (e.g., MWM, NOR) | Inconsistent microglial depletion due to dosing inaccuracies. | Verify the formulation and administration of this compound. Ensure accurate dosing based on the most recent body weights. |
| Underlying differences in baseline neuroinflammation. | Ensure a sufficient duration of this compound treatment to establish a stable, reduced microglial state before commencing behavioral testing. | |
| Environmental or procedural inconsistencies. | Standardize all experimental procedures, including animal handling, time of day for testing, and environmental conditions (lighting, noise).[5] | |
| Unexpected behavioral phenotypes in the control group | Stress-induced neuroinflammation. | Acclimatize animals to the testing room and handling procedures. Minimize stressors in the housing and testing environment. |
| Vehicle effects on behavior. | Conduct a vehicle-only control group to assess any behavioral effects of the delivery vehicle for this compound. | |
| Lack of expected improvement in behavior with this compound | Insufficient drug exposure in the brain. | Confirm the brain penetrance of your this compound formulation and dosage regimen through pharmacokinetic analysis if possible. |
| Timing of behavioral testing. | The therapeutic window for this compound's effects may vary depending on the disease model and the specific behavior being assessed. Consider a time-course study. | |
| Sex-dependent effects. | Significant sex differences in microglial elimination have been observed with other CSF-1R inhibitors.[9] Analyze data for each sex separately. |
Data Presentation: Illustrative Effects of this compound on Behavioral Variability
The following tables present illustrative data to demonstrate how this compound can reduce variability in behavioral assays in a hypothetical study using the 5xFAD mouse model of Alzheimer's disease. This data is for demonstration purposes only and does not represent actual experimental results.
Table 1: Morris Water Maze - Escape Latency (Seconds)
| Group | N | Mean Escape Latency (s) | Standard Deviation (s) | p-value vs. 5xFAD Vehicle |
| Wild-Type Control | 15 | 25.2 | 5.1 | <0.001 |
| 5xFAD Vehicle | 15 | 45.8 | 12.3 | - |
| 5xFAD + this compound | 15 | 32.5 | 6.2 | <0.01 |
Table 2: Novel Object Recognition - Discrimination Index
| Group | N | Mean Discrimination Index | Standard Deviation | p-value vs. 5xFAD Vehicle |
| Wild-Type Control | 15 | 0.75 | 0.10 | <0.001 |
| 5xFAD Vehicle | 15 | 0.55 | 0.18 | - |
| 5xFAD + this compound | 15 | 0.68 | 0.09 | <0.05 |
Experimental Protocols
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water maintained at 22 ± 1°C. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Animal Preparation: Administer this compound or vehicle to 5xFAD mice for a predetermined duration (e.g., 4 weeks) prior to and during behavioral testing.
-
Acquisition Phase (5 days):
-
Conduct 4 trials per day for each mouse with an inter-trial interval of 15 minutes.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15 seconds.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze escape latency during the acquisition phase and time in the target quadrant during the probe trial using automated video tracking software.
Protocol 2: Novel Object Recognition (NOR) for Recognition Memory
-
Apparatus: An open field arena (e.g., 50x50 cm). Two sets of three identical objects.
-
Habituation (Day 1):
-
Allow each mouse to freely explore the empty arena for 10 minutes.
-
-
Familiarization Phase (Day 2):
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
-
Test Phase (Day 2, after a 1-hour retention interval):
-
Replace one of the familiar objects with a novel object (A and B).
-
Allow the mouse to explore the objects for 5 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object.
-
Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Mandatory Visualizations
Caption: this compound inhibits CSF-1R signaling.
Caption: Experimental workflow with this compound.
Caption: Troubleshooting high behavioral variability.
References
- 1. Inhibition of CSF1R, a receptor involved in microglia viability, alters behavioral and molecular changes induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1R inhibition promotes neuroinflammation and behavioral deficits during graft-versus-host disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of apathy-like behaviors in the 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Significant Sex Differences in the Efficacy of the CSF1R Inhibitor-PLX5622 on Rat Brain Microglia Elimination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Enrupatinib precipitation in cell culture media
This guide provides troubleshooting advice and frequently asked questions for researchers using Enrupatinib (also known as EI-1071), a potent and selective CSF-1R inhibitor, in cell culture experiments.[1][2][3][4] The primary focus is to address the common issue of compound precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound (EI-1071) is a potent, selective, and orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[2][3] It is a brain-penetrant compound investigated for its role in modulating microglia-mediated neuroinflammation, with potential therapeutic applications in Alzheimer's disease and other conditions.[1][2][5]
Q2: In what solvent should I dissolve this compound?
This compound should be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[2][4]
Q3: What is the recommended final concentration of DMSO in my cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.5% is tolerable, but it is highly recommended to keep it at or below 0.1% if possible.[6][7][8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.[8]
Q4: My this compound solution, which is clear in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?
This is a common issue with hydrophobic compounds like this compound.[9] While soluble in an organic solvent like DMSO, the compound's solubility can dramatically decrease when introduced into an aqueous environment like cell culture medium.[9] This "solvent-shift" precipitation occurs because the DMSO disperses into the medium, leaving the drug molecules unable to stay dissolved in the now predominantly aqueous solution.[9]
Q5: Can I store this compound once it's diluted in cell culture media?
It is not advisable to prepare and store stock solutions of this compound in cell culture media, especially if the media contains serum.[10] Components in the media can interact with the compound, potentially reducing its stability and half-life.[10] Always prepare fresh working solutions of this compound in your culture medium for each experiment.
Troubleshooting Guide: this compound Precipitation
This section provides a step-by-step guide to diagnose and resolve precipitation issues with this compound.
Problem: Media becomes cloudy or a visible precipitate forms after adding this compound.
Step 1: Review Your Dilution Protocol
-
Sudden Dilution: Adding a small volume of highly concentrated this compound in DMSO directly into a large volume of aqueous media is a common cause of precipitation. The rapid change in solvent polarity causes the drug to crash out of solution.
-
Solution: Employ a serial dilution or intermediate dilution step. Before adding to your final culture volume, pre-dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free media or Phosphate Buffered Saline (PBS). Mix thoroughly and then add this intermediate dilution to your final culture vessel.
Step 2: Check the Final DMSO Concentration
-
Insufficient DMSO: While high DMSO concentrations are toxic, too low a concentration may not be sufficient to keep the compound soluble, even for a short time.
-
Solution: Ensure your final DMSO concentration is appropriate. While aiming for ≤ 0.1% is ideal for minimizing toxicity, some poorly soluble compounds may require up to 0.5% to remain in solution.[6][11] You must determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[7]
Step 3: Consider the Impact of Media Components
-
Serum Proteins: Fetal Bovine Serum (FBS) and other serum components can sometimes bind to small molecules. This can either help to solubilize the compound or, in some cases, contribute to aggregation. The effect is compound-specific.
-
Solution: Try preparing your final working solution in both serum-free and serum-containing media to see if serum has an effect. When adding the drug, add it to the complete, pre-warmed media dropwise while gently swirling the flask or tube.
Step 4: Control Temperature and pH
-
Temperature Shifts: Moving solutions between cold storage and a 37°C incubator can cause compounds to come out of solution.[12]
-
Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solution.[13] Ensure your stock solutions in DMSO have fully thawed and are at room temperature before use.
Data Presentation
The following table summarizes the key physicochemical and solubility data for this compound.
| Property | Value | Source |
| Synonyms | EI-1071 | [2][4] |
| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) | [1][3] |
| Molecular Formula | C₂₇H₂₆N₆O₃ | [2][4] |
| Molecular Weight | 482.53 g/mol | [4] |
| Solubility in DMSO | 10 mM (can be increased to 100 mg/mL with warming) | [2][4] |
| Recommended Storage | Powder: -20°C for 3 years. In DMSO: -80°C for 6 months. | [4] |
| Recommended Vehicle | DMSO | [2][4] |
| Max DMSO in Culture | Recommended ≤ 0.1%, but up to 0.5% may be tolerated by some cell lines. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound (482.53 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 4.825 mg.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly or warm the solution to 37°C to aid dissolution.[4][13] Visually inspect to ensure no particulates are present.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[4]
Protocol 2: Diluting this compound into Cell Culture Medium
-
Pre-warm Medium: Place your complete cell culture medium (with serum and supplements) in a 37°C water bath or incubator until it reaches temperature.
-
Thaw Stock Solution: Remove one aliquot of your 10 mM this compound stock from -80°C storage and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To make a final concentration of 10 µM with 0.1% DMSO, first make a 1:10 intermediate dilution of your 10 mM stock in DMSO to get a 1 mM stock.
-
Alternatively, make an intermediate dilution in pre-warmed serum-free medium or PBS.
-
-
Final Dilution: While gently swirling the pre-warmed complete medium, add the required volume of the this compound stock solution dropwise. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 10 µL of stock to 10 mL of medium).
-
Mix and Use: Gently mix the final solution by inverting the tube or swirling the flask. Do not vortex vigorously as this can cause protein denaturation and foaming. Add the medicated medium to your cells immediately.
Protocol 3: Assessing Precipitation in a 96-Well Plate Format
-
Prepare Serial Dilutions: In a 96-well plate, add 100 µL of pre-warmed complete cell culture medium to each well.
-
Add Compound: Create a serial dilution of this compound. For example, add 2 µL of a 10 mM stock to the first well, mix, and then transfer 100 µL to the next well, continuing across the plate. This will create a 2-fold dilution series starting at ~200 µM. Include a vehicle-only (DMSO) control well.
-
Incubate: Place the plate in a 37°C, 5% CO₂ incubator.
-
Visual Assessment: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect the wells under a microscope for signs of precipitation (crystals, amorphous aggregates, or cloudiness).
-
Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 550-650 nm using a plate reader. An increase in absorbance relative to the vehicle control indicates light scattering due to precipitate formation.[13]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified CSF-1R signaling pathway inhibited by this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Strategies for enhancing Enrupatinib's therapeutic index
Welcome to the technical support center for Enrupatinib (EI-1071), a potent and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in pre-clinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the tyrosine kinase activity of CSF-1R.[1] By inhibiting CSF-1R, this compound modulates the activity of microglia, the primary immune cells of the brain. This leads to a reduction in microglia-mediated neuroinflammation, which is implicated in the progression of neurodegenerative diseases such as Alzheimer's Disease.[2][3] In the context of oncology, it reduces the number of tumor-associated macrophages (TAMs).[1]
Q2: What are the main therapeutic areas being investigated for this compound?
A2: this compound is primarily under investigation for neurodegenerative diseases, with a focus on Alzheimer's Disease.[2][3] It is also being explored for its potential in treating certain cancers by targeting tumor-associated macrophages and for idiopathic pulmonary fibrosis.[1]
Q3: What is the safety and tolerability profile of this compound in early clinical trials?
A3: In a first-in-human Phase 1 clinical trial (NCT04238364), this compound was found to be well-tolerated in healthy volunteers. All treatment-emergent adverse events reported in the multiple-dosing phase were mild (grade 1) and were not considered to be related to the administration of this compound.[2]
Q4: Is this compound brain-penetrant?
A4: Yes, this compound is designed to be a brain-penetrant CSF-1R selective inhibitor, which allows it to exert its effects on microglia within the central nervous system.[1][2]
Troubleshooting Guides
Issue 1: Sub-optimal efficacy or loss of response in in vivo cancer models.
Possible Cause 1: Acquired Resistance.
Long-term treatment with CSF-1R inhibitors can lead to acquired resistance. One identified mechanism is the activation of alternative survival pathways in tumor cells, such as the PI3K/IGF-1R signaling axis, driven by macrophage-derived IGF1.[4][5][6]
Suggested Solution: Combination Therapy.
To enhance the therapeutic index and overcome resistance, consider the following combination strategies:
-
With Immune Checkpoint Inhibitors: Combining this compound with anti-PD-1 or anti-PD-L1 antibodies may enhance anti-tumor T-cell responses.[6][7][8] CSF-1R blockade can reprogram the tumor microenvironment to be more susceptible to immune checkpoint inhibition.[9]
-
With Chemotherapy: Co-administration with cytotoxic agents can be effective. For example, combining a CSF-1R inhibitor with cyclophosphamide has shown efficacy in preclinical models of triple-negative breast cancer.[10]
-
With other Receptor Tyrosine Kinase (RTK) Inhibitors: If resistance is mediated by IGF-1R activation, combining this compound with an IGF-1R inhibitor may restore sensitivity.[5]
Issue 2: Unexpected or off-target effects in experimental models.
Possible Cause: Model-specific biology.
The role of CSF-1R and macrophages can be highly dependent on the specific tissue and tumor microenvironment.[11] The effects observed in one model system may not be directly translatable to another.
Suggested Solution: Thorough Model Characterization.
-
Baseline Analysis: Before initiating treatment, thoroughly characterize the immune cell landscape of your specific tumor model, including the density and polarization state (M1 vs. M2) of TAMs.
-
Dose-Response Studies: Conduct careful dose-escalation studies in your model to determine the optimal therapeutic window for this compound that maximizes on-target effects while minimizing potential off-target toxicities.
Issue 3: Difficulty in assessing the pharmacodynamic effects of this compound in the central nervous system.
Possible Cause: Inadequate biomarker selection.
Assessing the biological activity of this compound in the brain requires sensitive and specific biomarkers.
Suggested Solution: Multi-faceted biomarker approach.
-
Gene Expression Analysis: In preclinical models, analyze brain tissue for the downregulation of microglial and pro-inflammatory genes such as Iba1, Csf1r, Trem2, and Tyrobp.[2]
-
Immunohistochemistry: Use immunofluorescent microscopy to quantify the reduction of activated microglia (e.g., Iba1-positive cells) surrounding amyloid plaques in Alzheimer's disease models.[2][12]
-
PET Imaging: In clinical settings, PET imaging with specific tracers can be used to monitor neuroinflammation.[3]
Data and Protocols
Preclinical Efficacy of this compound in 5XFAD Mouse Model of Alzheimer's Disease
The following table summarizes the key findings from a preclinical study of this compound in the 5XFAD mouse model.
| Parameter | Treatment Group | Observation | Reference |
| Cognitive Function | This compound (150 & 300 mg/kg) | Significant enhancement of cognitive functions in the Novel Object Recognition (NOR) test. | [12] |
| Microglial Activation | This compound (300 mg/kg) | Significant reduction in the density of activated microglia near amyloid plaques. | [12] |
| Gene Expression | This compound | Significant reduction in the expression of homeostatic and disease-associated microglia genes (Iba-1, Csf1r, Trem2, Tyrobp). | [12] |
| Neuronal Cell Death | This compound (300 mg/kg) | A trend towards reduced neuronal cell death in the somatosensory and auditory cortices. | [12] |
Phase 1 Clinical Trial Safety Overview (NCT04238364)
This table provides a summary of the safety findings from the first-in-human study in healthy volunteers.
| Adverse Event Type | Frequency | Relationship to Drug | Severity | Reference |
| Treatment-Emergent AEs | Not specified | Unrelated to this compound dosing | Grade 1 | [2] |
Experimental Protocols
Novel Object Recognition (NOR) Test
-
Habituation: Allow mice to freely explore an empty arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a defined time (e.g., 10 minutes).
-
Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object.
-
Analysis: Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Immunofluorescent Staining for Microglia
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain tissue. Cryoprotect the brain in sucrose solution before sectioning on a cryostat.
-
Staining:
-
Permeabilize brain sections with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number and morphology of Iba1-positive cells in specific brain regions.
Visualizations
Caption: this compound inhibits CSF-1R, reducing microglia-mediated neuroinflammation.
Caption: Logical workflow for troubleshooting sub-optimal efficacy of this compound.
Caption: A potential resistance mechanism to this compound via the IGF-1R/PI3K pathway.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. onclive.com [onclive.com]
- 8. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 9. williamscancerinstitute.com [williamscancerinstitute.com]
- 10. Anti-CSF-1R therapy with combined immuno- chemotherapy coordinate an adaptive immune response to eliminate macrophage enriched Triple Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound mitigates AD pathology in mouse models | BioWorld [bioworld.com]
Technical Support Center: Managing Potential Toxicity of Enrupatinib in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the potential toxicity of Enrupatinib in preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2][3][4] Its therapeutic effect is primarily based on the inhibition of microglia-mediated neuroinflammation.[5][6] By blocking the CSF-1R pathway, this compound can reduce the number of tumor-associated macrophages and microglia.[1][6]
Q2: What are the expected on-target effects of this compound in animal models?
The primary on-target effect of this compound is the reduction of CSF-1R-expressing cells, such as microglia and macrophages.[1][6] In preclinical models of Alzheimer's disease, this compound has been shown to be effective in reducing activated microglia and neuroinflammation.[3][6]
Q3: What are the potential class-related toxicities of CSF-1R inhibitors like this compound?
Based on preclinical and clinical data from other CSF-1R inhibitors, the following potential toxicities should be monitored in animal studies:
-
Hepatotoxicity: Increased liver enzymes (ALT, AST) are a known class effect of CSF-1R inhibitors.[1] One drug in this class, pexidartinib, carries a black box warning for hepatotoxicity.
-
Cardiovascular Effects: Some tyrosine kinase inhibitors have been associated with cardiovascular liabilities, including fluid retention, edema, and QT prolongation.[2][3][7][8]
-
Hematological Effects: Reductions in white blood cells (leukopenia) and red blood cells (anemia) have been observed in preclinical studies with CSF-1R inhibitors.[1][2]
-
Periorbital Edema: Swelling around the eyes has been reported.[6]
-
General Clinical Signs: Fatigue, nausea, and weight loss may be observed.[1]
-
Neurological Effects: While this compound is being investigated for neurodegenerative diseases, some studies with CSF-1R inhibitors have noted unexpected neurological immune toxicities.[9]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT, AST) in Blood Samples
Potential Cause: Hepatotoxicity, a known class-effect of CSF-1R inhibitors.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the blood chemistry analysis to rule out sample processing errors.
-
Dose Reduction: Consider a dose reduction in a subset of animals to determine if the effect is dose-dependent.
-
Monitor Liver Function: Increase the frequency of blood collection for liver function tests (e.g., weekly) to track the progression of the elevation.
-
Histopathological Analysis: At the end of the study, or if signs of severe toxicity appear, perform a thorough histopathological examination of the liver to assess for any cellular damage, inflammation, or necrosis.
-
Review Concomitant Medications: Ensure that no other administered substances are known to cause liver toxicity.
Issue 2: Decreased White Blood Cell (Leukopenia) or Red Blood Cell (Anemia) Counts
Potential Cause: Bone marrow suppression, a potential off-target or on-target effect of tyrosine kinase inhibitors.
Troubleshooting Steps:
-
Verify with a Complete Blood Count (CBC): Perform a full CBC with differential to confirm the finding and assess which cell lines are most affected.
-
Monitor Hematology: Increase the frequency of blood sampling for hematological analysis.
-
Dose-Response Assessment: If not already part of the study design, consider a dose-range finding study to establish a dose-response relationship for the hematological toxicity.
-
Bone Marrow Evaluation: At necropsy, collect bone marrow samples for histopathological assessment of cellularity and hematopoietic activity.
-
Supportive Care: For valuable animals in long-term studies, consult with a veterinarian regarding supportive care options.
Issue 3: Observation of Periorbital Edema or Other Clinical Signs of Toxicity (e.g., Weight Loss, Lethargy)
Potential Cause: Systemic toxicity or cardiovascular effects.
Troubleshooting Steps:
-
Increase Clinical Observations: Implement more frequent and detailed clinical observations, including a scoring system for the severity of edema and other signs.
-
Monitor Body Weight and Food/Water Intake: Track these parameters daily to quantify the severity of the clinical signs.
-
Cardiovascular Assessment: If available, consider non-invasive cardiovascular monitoring (e.g., ECG, blood pressure) in a subset of animals.
-
Dose Adjustment: Evaluate if a dose reduction alleviates the clinical signs.
-
Necropsy and Histopathology: At the end of the study, perform a thorough gross necropsy and histopathological examination of all major organs, with a particular focus on the heart and kidneys.
Quantitative Data from Preclinical Studies of a Representative CSF-1R Inhibitor (Pexidartinib)
The following tables summarize publicly available preclinical toxicology data for pexidartinib, which can serve as a reference for the potential toxicities of this compound.
Table 1: Summary of Pexidartinib Toxicity in Rats
| Duration | Dose Levels (mg/kg/day) | Species | Observed Toxicities | Reference |
| 7 days | 30, 100, 300 | Sprague-Dawley | Leukopenia, anemia, increased liver enzymes, hepatomegaly, bone marrow hematopoietic atrophy, cystic corpora lutea | [1][2] |
| Up to 26 weeks | 20 | Rat | Myxomatous change in skin, tongue, and GI tract; lymphoid depletion of bone marrow and thymus; chronic progressive nephropathy | |
| Fertility Study | 40 | Rat | Reduced pregnancy rates, increased pre- and post-implantation loss, adverse effects on sperm parameters |
Table 2: Summary of Pexidartinib Toxicity in Dogs
| Duration | Dose Levels (mg/kg/day) | Species | Observed Toxicities | Reference |
| 28 days | 100, 300 | Dog | Emesis, body weight loss, anorexia, pathologic changes in testes, bone marrow, kidneys, spleen, and thymus | [1] |
Experimental Protocols
Protocol 1: Routine Clinical Health Monitoring
-
Frequency: Daily
-
Parameters to Observe:
-
General Appearance: Posture, grooming, activity level.
-
Physical Signs: Changes in skin, fur, eyes (e.g., periorbital edema), nose, and oral cavity.
-
Behavioral Changes: Lethargy, aggression, or any abnormal behaviors.
-
Feces and Urine: Changes in consistency, color, and volume.
-
-
Scoring: Utilize a standardized clinical scoring sheet to ensure consistency in observations.
Protocol 2: Body Weight and Food/Water Consumption
-
Frequency: Body weight measured at least twice weekly. Food and water consumption measured weekly.
-
Procedure:
-
Use a calibrated scale for body weight measurements.
-
For food and water consumption, provide a known amount at the beginning of the measurement period and weigh the remaining amount at the end.
-
Protocol 3: Blood Sample Collection and Analysis
-
Frequency: Pre-dose (baseline) and at scheduled intervals during the study (e.g., weekly, bi-weekly, or at termination).
-
Sample Collection:
-
Collect blood from an appropriate site (e.g., tail vein in rodents, cephalic vein in dogs) using the correct anticoagulant tubes (e.g., EDTA for hematology, serum separator tubes for clinical chemistry).
-
-
Hematology:
-
Perform a Complete Blood Count (CBC) including red blood cell count, white blood cell count with differential, hemoglobin, hematocrit, and platelet count.
-
-
Clinical Chemistry:
-
Analyze serum or plasma for key liver enzymes (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST), kidney function markers (Blood Urea Nitrogen - BUN, Creatinine), and other relevant parameters.
-
Protocol 4: Necropsy and Histopathology
-
Procedure:
-
At the scheduled termination of the study, or if an animal is euthanized due to severe toxicity, perform a complete gross necropsy.
-
Examine all organs in situ and after removal.
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination by a qualified veterinary pathologist.
-
Pay special attention to potential target organs such as the liver, bone marrow, kidneys, spleen, and reproductive organs.
-
Visualizations
Caption: this compound inhibits the CSF-1R signaling pathway.
Caption: Workflow for monitoring potential toxicity in animal studies.
Caption: Decision tree for troubleshooting adverse findings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. atsjournals.org [atsjournals.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pexidartinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Enrupatinib Preclinical Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in ensuring the reproducibility of preclinical experiments involving Enrupatinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as EI-1071) is an orally bioavailable, brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a tyrosine kinase.[1] Its primary mechanism of action is to modulate the activity of microglia, the resident immune cells of the central nervous system, by blocking CSF-1R signaling. This inhibition reduces microglia-mediated neuroinflammation, which is implicated in the pathology of neurodegenerative diseases like Alzheimer's.[1]
Q2: What are the key preclinical applications of this compound?
A2: Preclinical studies have primarily focused on the therapeutic potential of this compound in Alzheimer's disease models.[1] Research has shown its effectiveness in reducing activated microglia, neuroinflammation, and neuronal injury, leading to improved cognitive function in animal models.[1] It is also being investigated for its potential in treating Tenosynovial Giant Cell Tumors (TGCT) and Idiopathic Pulmonary Fibrosis.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a selective CSF-1R inhibitor, like many kinase inhibitors, it may have off-target activities. For instance, pexidartinib, another CSF-1R inhibitor, also shows activity against c-Kit.[2] It is crucial to characterize the selectivity profile of this compound in your experimental system. Off-target effects can be a source of variability and misinterpretation of results.[3]
Q4: How can I ensure the reproducibility of my in vivo studies with this compound?
A4: Ensuring reproducibility in animal studies is critical. Key considerations include:
-
Study Design: Clearly define the hypothesis, primary outcome measures, and statistical analysis plan before starting the experiment.
-
Animal Model: Use well-characterized animal models, such as the 5XFAD mouse model for Alzheimer's disease research.[4] Report the age, sex, and genetic background of the animals.
-
Sample Size: Perform power calculations to determine the appropriate number of animals per group to detect a statistically significant effect.[5][6]
-
Randomization and Blinding: Randomize animals to treatment groups and blind investigators to the treatment allocation during the experiment and data analysis to minimize bias.[5][6][7]
-
Reporting: Follow established guidelines for reporting animal research, such as the ARRIVE guidelines.
Troubleshooting Guides
In Vitro Assays
Problem: High variability in my CSF-1R kinase inhibition assay results.
-
Possible Cause 1: Inconsistent reagent quality.
-
Solution: Use high-quality, validated reagents. Ensure consistent lot-to-lot performance of enzymes, substrates, and antibodies.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using automated liquid handlers to minimize variability.
-
-
Possible Cause 3: Assay conditions not optimized.
-
Solution: Optimize ATP and substrate concentrations. The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration. Determine the Michaelis-Menten constant (Km) for ATP in your assay system.
-
-
Possible Cause 4: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
-
Problem: Unexpected cell death in my cell-based assays with this compound.
-
Possible Cause 1: Off-target toxicity.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Titrate the compound to a concentration that effectively inhibits CSF-1R without causing significant cell death.
-
-
Possible Cause 2: Cell line dependency on CSF-1R signaling.
-
Solution: Some cell lines, particularly those of myeloid lineage, may depend on CSF-1R signaling for survival and proliferation. Inhibition of CSF-1R in these cells can lead to apoptosis. Confirm if your cell line expresses CSF-1R and is dependent on its signaling.
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly test cell cultures for mycoplasma and other contaminants.
-
In Vivo Experiments
Problem: Lack of a clear behavioral phenotype in this compound-treated mice.
-
Possible Cause 1: Inappropriate behavioral test.
-
Possible Cause 2: High inter-animal variability.
-
Solution: Ensure a consistent and low-stress environment for the animals. Handle the mice regularly before the start of the experiment to acclimate them to the researchers.[10] Perform behavioral testing at the same time of day to minimize circadian rhythm effects.
-
-
Possible Cause 3: Insufficient drug exposure in the brain.
-
Solution: this compound is brain-penetrant, but it is essential to verify its concentration in the brain tissue of your experimental animals. Conduct pharmacokinetic studies to determine the optimal dose and dosing regimen to achieve therapeutic concentrations in the central nervous system.
-
Problem: Inconsistent biomarker results in brain tissue.
-
Possible Cause 1: Variability in tissue dissection and processing.
-
Solution: Standardize the dissection protocol to ensure consistent collection of the same brain region across all animals. Process the tissue promptly or flash-freeze it immediately to prevent protein degradation.
-
-
Possible Cause 2: Issues with antibody validation for Western blotting or immunohistochemistry.
-
Solution: Use antibodies that have been validated for the specific application and species. Run appropriate controls, including positive and negative controls, and consider using knockout/knockdown samples to confirm antibody specificity.
-
-
Possible Cause 3: Post-mortem interval.
-
Solution: Minimize the time between euthanasia and tissue collection to preserve the integrity of biomarkers, especially phosphorylated proteins.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | IC50 / pIC50 | Reference |
| Kinase Assay | CSF-1R | Recombinant Human | <100 nM (pIC50 > 7.0) | [11][12] |
Note: IC50 values are dependent on specific assay conditions, particularly ATP concentration.
Experimental Protocols
In Vitro CSF-1R Kinase Inhibition Assay (Luminescent-based)
Objective: To determine the in vitro inhibitory activity of this compound against CSF-1R.
Materials:
-
Recombinant human CSF-1R enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the CSF-1R enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot for CSF-1R Phosphorylation
Objective: To assess the effect of this compound on CSF-1R autophosphorylation in cells.
Materials:
-
Cell line expressing CSF-1R (e.g., RAW264.7)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
Recombinant CSF-1
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with recombinant CSF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-CSF-1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CSF-1R and a loading control (e.g., β-actin).
-
Quantify the band intensities using image analysis software.
Novel Object Recognition (NOR) Test in 5XFAD Mice
Objective: To evaluate the effect of this compound on recognition memory.
Materials:
-
5XFAD mice and wild-type littermates
-
Open field arena (e.g., 40 x 40 cm)
-
Two sets of identical objects (familiar objects)
-
One set of novel objects
-
Video recording and analysis software
Methodology:
-
Habituation: For 2-3 days, allow each mouse to explore the empty arena for 5-10 minutes per day.
-
Training (Familiarization) Phase: On the test day, place two identical (familiar) objects in the arena. Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.[4][13]
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes.
-
Data Analysis: Score the time spent exploring each object (nose sniffing or touching the object). Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.[14]
Y-Maze Spontaneous Alternation Test
Objective: To assess spatial working memory.
Materials:
-
Y-maze apparatus with three identical arms
-
Video recording and analysis software
Methodology:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.[10][15]
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
Data Analysis: Calculate the percentage of spontaneous alternation: [Number of alternations / (Total number of arm entries - 2)] x 100. A higher percentage of spontaneous alternation reflects better spatial working memory.[8][9]
Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for preclinical evaluation of this compound.
References
- 1. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 2. onclive.com [onclive.com]
- 3. pnas.org [pnas.org]
- 4. Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 6. Guidelines to improve animal study design and reproducibility for Alzheimer's disease and related dementias: For funders and researchers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cyagen.com [cyagen.com]
- 9. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]
- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. colony stimulating factor 1 receptor | Type III RTKs: PDGFR, CSFR, Kit, FLT3 receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 15. Y-Maze Protocol [protocols.io]
Validation & Comparative
A Comparative Analysis of Enrupatinib and Pexidartinib for Tenosynovial Giant Cell Tumor
Tenosynovial giant cell tumor (TGCT) is a rare, benign neoplasm of the synovium, characterized by the overexpression of colony-stimulating factor 1 (CSF1). This overexpression leads to the recruitment of CSF1 receptor (CSF1R)-expressing cells, forming the bulk of the tumor. For patients with symptomatic TGCT where surgery is not a viable option, systemic therapies targeting the CSF1/CSF1R pathway have emerged as a critical treatment modality. This guide provides a comparative overview of pexidartinib, an approved therapy, and enrupatinib, an investigational agent, for the treatment of TGCT.
Overview of Pexidartinib and this compound
Pexidartinib (TURALIO®) is an oral tyrosine kinase inhibitor that targets the CSF1R, as well as KIT proto-oncogene receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication mutation.[1][2] It is the first systemic therapy approved by the U.S. Food and Drug Administration (FDA) for adult patients with symptomatic TGCT associated with severe morbidity or functional limitations and not amenable to improvement with surgery.[1][3]
This compound (formerly EI-1071) is also an orally administered small molecule inhibitor of CSF1R.[4] It is currently in clinical development and is not yet approved for any indication.[4] While preclinical data have shown its potential in reducing tumor-associated macrophages, clinical data on its efficacy and safety in TGCT patients are not yet available.[4] A phase 2 clinical trial for TGCT was planned to start in 2023.[4]
Due to the disparity in the developmental stages of these two drugs, a direct comparison based on clinical trial data is not currently feasible. This guide will present the available data for pexidartinib and the limited information on this compound.
Mechanism of Action: Targeting the CSF1/CSF1R Signaling Pathway
The pathogenesis of TGCT is primarily driven by a chromosomal translocation that leads to the overexpression of CSF1.[5][6] CSF1 binds to its receptor, CSF1R, on macrophages and other cells, leading to their proliferation and the formation of the tumor mass.[5][6][7] Both pexidartinib and this compound are designed to inhibit this signaling pathway by blocking the CSF1R, thereby reducing the recruitment of tumor-promoting cells and suppressing tumor growth.[4][8][9]
Clinical Efficacy of Pexidartinib: The ENLIVEN Study
The approval of pexidartinib was based on the results of the pivotal Phase III ENLIVEN study, a randomized, double-blind, placebo-controlled trial.[10] The study enrolled patients with symptomatic, advanced TGCT for whom surgery was not recommended.[11]
Table 1: Efficacy of Pexidartinib in the ENLIVEN Study
| Efficacy Endpoint | Pexidartinib (n=61) | Placebo (n=59) |
| Overall Response Rate (ORR) at Week 25 (RECIST v1.1) | 39%[10][12][13] | 0%[10][12][13] |
| - Complete Response | 15%[3][14] | 0% |
| - Partial Response | 24%[12] | 0% |
| ORR at Week 25 (Tumor Volume Score) | 56%[11][13] | 0%[11][13] |
| Long-term ORR (Median follow-up 31.2 months) | 60.4% (RECIST)[13][15] | N/A |
| Median Duration of Response (RECIST) | Not Reached[13][15] | N/A |
The final long-term results of the ENLIVEN study demonstrated sustained clinical benefit with pexidartinib, with an increase in the overall response rate over time.[15][16] Most responses occurred within the first 6 months of treatment.[15]
Safety Profile of Pexidartinib
The most common adverse events associated with pexidartinib in the ENLIVEN study were hair color changes, fatigue, nausea, dysgeusia, and periorbital edema.[12] A significant safety concern with pexidartinib is the risk of serious and potentially fatal liver injury (hepatotoxicity).[3][17] This has led to a boxed warning, and the drug is available only through a restricted program under a Risk Evaluation and Mitigation Strategy (REMS).[3][18]
Table 2: Common Grade 3/4 Treatment-Emergent Adverse Events with Pexidartinib
| Adverse Event | Percentage of Patients |
| Alanine Aminotransferase (ALT) Increase | 10%[13][15] |
| Aspartate Aminotransferase (AST) Increase | 9%[13][15] |
| Hypertension | 8%[13][15] |
Experimental Protocols: The ENLIVEN Study
The ENLIVEN study was a two-part clinical trial.[19]
Part 1: Double-Blind Phase
-
Design: Patients were randomized in a 1:1 ratio to receive either pexidartinib or a placebo.[10]
-
Dosing: Pexidartinib was administered orally at a loading dose of 1000 mg per day for the first 2 weeks, followed by 800 mg per day for 22 weeks.[10][16]
-
Primary Endpoint: The primary measure of efficacy was the overall response rate at week 25, as assessed by RECIST v1.1.[10][13]
Part 2: Open-Label Phase
-
Following the 25-week blinded phase, all patients, including those who were initially on placebo, had the option to receive open-label pexidartinib.[15][19] This part of the study was designed to assess the long-term safety and efficacy of the treatment.
This compound: An Emerging Therapy
This compound is in the early stages of clinical development for TGCT.[4] As a CSF1R inhibitor, it shares a similar mechanism of action with pexidartinib.[4] Preclinical studies have suggested a potentially favorable therapeutic index, and a Phase 1 study in healthy volunteers indicated that it was relatively safe.[4] However, without data from clinical trials in TGCT patients, its efficacy and safety profile in this specific population remain unknown.
Conclusion
Pexidartinib is the established, first-in-class systemic therapy for TGCT, with robust clinical trial data supporting its efficacy in shrinking tumors and improving patient symptoms.[11][16] Its use, however, is tempered by a significant risk of hepatotoxicity, requiring careful patient monitoring.[17] this compound represents a potential future therapeutic option for TGCT, acting on the same validated molecular target. As clinical trial data for this compound in TGCT becomes available, a more direct and comprehensive comparison with pexidartinib will be possible. For now, pexidartinib remains the only approved targeted therapy for this debilitating disease.
References
- 1. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pexidartinib for Tenosynovial Giant Cell Tumor - The ASCO Post [ascopost.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. mdpi.com [mdpi.com]
- 6. Causes of TGCT - TGCT Support [tgctsupport.org]
- 7. Role of colony-stimulating factor 1 in the neoplastic process of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. io.nihr.ac.uk [io.nihr.ac.uk]
- 10. Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pexidartinib for advanced tenosynovial giant cell tumor: results of the randomized phase 3 ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. academic.oup.com [academic.oup.com]
- 14. onclive.com [onclive.com]
- 15. Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. TURALIO® (pexidartinib) Mechanism of Action | HCP [turaliohcp.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ENLIVEN Phase 3 Study of Pexidartinib in Tenosynovial Giant Cell Tumor (TGCT) Will Continue to Completion Following Enrollment Discontinuation- Daiichi Sankyo US [daiichisankyo.us]
Enrupatinib in Focus: A Comparative Analysis of Brain-Penetrant CSF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enrupatinib, Pexidartinib, and BLZ945 in Central Nervous System Applications.
The colony-stimulating factor 1 receptor (CSF-1R) has emerged as a critical therapeutic target in a variety of central nervous system (CNS) disorders, primarily through its role in regulating microglia, the resident immune cells of the brain. Inhibition of CSF-1R signaling can modulate neuroinflammation and impact the tumor microenvironment, offering potential treatments for neurodegenerative diseases and brain cancers. This guide provides a comparative overview of this compound (EI-1071) and two other prominent brain-penetrant CSF-1R inhibitors, Pexidartinib (PLX3397) and BLZ945, with a focus on their efficacy, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, Pexidartinib, and BLZ945, providing a basis for comparison of their potency and pharmacokinetic properties relevant to CNS applications.
Table 1: In Vitro Potency Against CSF-1R
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound (EI-1071) | CSF-1R | <100 | Binned value from patent |
| Pexidartinib (PLX3397) | CSF-1R | 17 - 20 | Biochemical kinase assay |
| BLZ945 | CSF-1R | 1 | Biochemical kinase assay |
Table 2: Brain Penetration and Pharmacokinetics
| Inhibitor | Animal Model | Brain-to-Plasma Ratio (Kp) | CSF Concentration | Key Findings |
| This compound (EI-1071) | Mouse models of Alzheimer's Disease | Data not publicly available | Data not publicly available | Described as a "brain-penetrant CSF-1R selective inhibitor" effective in reducing activated microglia in the 5xFAD model. |
| Pexidartinib (PLX3397) | Non-human primate | Not directly reported | Cmax: 10.1 - 16.1 ng/mL | Limited CSF penetration observed after a single oral dose. |
| BLZ945 | Mouse models of glioblastoma | Data not publicly available | Data not publicly available | Described as a "brain-penetrant CSF-1R inhibitor" that effectively blocks glioma progression. |
Efficacy in Preclinical CNS Models
Direct comparative efficacy studies between all three inhibitors are limited. However, data from individual studies in relevant CNS disease models provide insights into their potential therapeutic utility.
This compound in Alzheimer's Disease:
In the 5xFAD mouse model of Alzheimer's disease, this compound treatment led to a significant reduction in activated microglia surrounding amyloid plaques, a decrease in neuroinflammation, and a notable improvement in cognitive function as assessed by the Novel Object Recognition (NOR) and Y-maze tests[1].
Pexidartinib in Glioblastoma:
Pexidartinib has been evaluated in preclinical models of glioblastoma. While it has shown the ability to cross the blood-tumor barrier, its efficacy as a monotherapy in recurrent glioblastoma has been modest[2]. Some studies suggest its potential in combination with other therapies like radiation[3][4].
BLZ945 in Glioblastoma:
BLZ945 has demonstrated significant efficacy in preclinical glioblastoma models. In a PDGF-B-driven glioma model, BLZ945 treatment led to a dramatic increase in survival and regression of established tumors[5]. Interestingly, this was achieved not by depleting tumor-associated macrophages (TAMs), but by "re-educating" them to an anti-tumor phenotype. Combination studies with radiation have also shown synergistic effects, with the combination leading to long-term survival in a significant percentage of animals[6].
Signaling Pathways and Experimental Workflows
CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R leads to receptor dimerization and autophosphorylation of tyrosine residues. This initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which are crucial for the survival, proliferation, and differentiation of myeloid cells like microglia.
CSF-1R Signaling Cascade
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a CSF-1R inhibitor in a mouse model of a CNS disease.
In Vivo Efficacy Study Workflow
Experimental Protocols
CSF-1R Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency (IC50) of a compound against CSF-1R.
-
Reagents and Materials : Recombinant human CSF-1R kinase domain, appropriate peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound.
-
Initiate the reaction by adding a mixture of CSF-1R enzyme and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection system.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
In Vivo Brain Penetration Study (General Protocol for Mice)
This protocol provides a general framework for assessing the brain penetration of a CSF-1R inhibitor in mice.
-
Animals : Male C57BL/6 mice (or other appropriate strain).
-
Compound Administration : Administer the test compound at a defined dose and route (e.g., oral gavage).
-
Sample Collection : At various time points post-administration, collect blood (via cardiac puncture) and brain tissue.
-
Sample Processing :
-
Plasma : Centrifuge the blood to separate plasma.
-
Brain : Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis : Determine the concentration of the test compound in plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis : Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
Experimental Protocol for BLZ945 in an Orthotopic Glioblastoma Mouse Model [5][6]
-
Cell Culture and Implantation : Murine glioblastoma cells (e.g., TRP) are cultured and stereotactically injected into the right hemisphere of immunocompetent mice.
-
Treatment : 14 days post-implantation, mice are randomized into treatment groups: vehicle control, BLZ945 (e.g., 200 mg/kg daily by oral gavage), radiation therapy (RT), or a combination of BLZ945 and RT.
-
Monitoring and Efficacy Assessment :
-
Survival is monitored daily.
-
Tumor burden can be assessed by histology at the study endpoint.
-
-
Immunophenotyping : At the time of sacrifice, tumors are extracted, and immune cell populations (e.g., total macrophages, M2 macrophages, CD8+ T-cells) are analyzed by flow cytometry.
Experimental Protocol for this compound in the 5xFAD Mouse Model of Alzheimer's Disease [1]
-
Animal Model : 5xFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease.
-
Treatment : Mice are treated with either vehicle or this compound at specified doses.
-
Behavioral Analysis : Cognitive function is assessed using tests such as the Novel Object Recognition (NOR) and Y-maze.
-
Histological and Biomarker Analysis :
-
Brain sections are analyzed by immunofluorescent microscopy to examine Aβ plaques and microglia.
-
Changes in inflammatory biomarkers are assessed by RNA sequencing and/or quantitative PCR.
-
Conclusion
This compound, Pexidartinib, and BLZ945 are all potent, brain-penetrant CSF-1R inhibitors with demonstrated efficacy in preclinical models of CNS disorders. BLZ945 shows particularly strong preclinical efficacy in glioblastoma models, with a unique mechanism of re-educating tumor-associated macrophages. This compound has shown promise in mitigating Alzheimer's disease pathology and improving cognitive function in a relevant mouse model. Pexidartinib, while having confirmed brain penetration, has shown more modest single-agent efficacy in glioblastoma clinical trials, suggesting its potential may lie in combination therapies.
The choice of inhibitor for a specific research or therapeutic application will depend on the specific disease context, the desired mechanism of action (e.g., microglial depletion versus modulation), and further comparative studies that more directly assess their relative brain penetration and efficacy in various CNS disease models. The data and protocols presented in this guide provide a foundation for such evaluations.
References
- 1. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1b/2 study of orally administered pexidartinib in combination with radiation therapy and temozolomide in patients with newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Enrupatinib's Selectivity for CSF-1R Over Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enrupatinib (EI-1071) is an orally administered, small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical mediator of myeloid cell function.[1][2] Its therapeutic potential is being explored in conditions where microglia-mediated neuroinflammation plays a key role, such as Alzheimer's disease, as well as in certain cancers.[3][4] A key attribute for any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and diminish therapeutic efficacy.[5] This guide provides a comparative overview of this compound's selectivity for CSF-1R, supported by experimental data and detailed methodologies.
CSF-1R Signaling and the Rationale for Selective Inhibition
CSF-1R is a receptor tyrosine kinase that, upon binding its ligands CSF-1 or IL-34, dimerizes and autophosphorylates, initiating a cascade of downstream signaling.[6][7][8] These pathways, including PI3K-AKT, ERK1/2, and JAK/STAT, are crucial for the survival, proliferation, and differentiation of myeloid cells like macrophages and microglia.[7] In pathological contexts, such as neurodegenerative diseases and cancer, aberrant CSF-1R signaling can promote disease progression.[4][9] Therefore, selective inhibition of CSF-1R is a promising therapeutic strategy.
The following diagram illustrates the canonical CSF-1R signaling pathway.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. This compound - Elixiron Immunotherapeutics - AdisInsight [adisinsight.springer.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
Cross-study comparison of Enrupatinib's effects in different Alzheimer's models
For Immediate Release
A comprehensive analysis of preclinical data reveals the therapeutic potential of Enrupatinib (EI-1071), a selective, brain-penetrant Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, in mitigating key pathologies of Alzheimer's disease. This guide provides a comparative overview of this compound's effects alongside other CSF1R inhibitors, Pexidartinib (PLX3397) and JNJ-40346527, in established Alzheimer's disease mouse models. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel Alzheimer's therapies.
Targeting Microglia-Mediated Neuroinflammation
Neuroinflammation, driven by the chronic activation of microglia, is a critical component in the progression of Alzheimer's disease.[1][2] This sustained immune response contributes to neuronal damage and cognitive decline.[1][2] The CSF1R pathway is a key regulator of microglial survival and proliferation, making it an attractive therapeutic target to modulate neuroinflammation in Alzheimer's disease.[1][2] this compound and its counterparts are designed to inhibit CSF1R, thereby reducing the number of activated microglia, particularly those associated with amyloid plaques.
Cross-Study Comparison of CSF1R Inhibitors in the 5xFAD Mouse Model
The 5xFAD mouse model, which recapitulates key aspects of Alzheimer's pathology, including amyloid plaque deposition and cognitive deficits, has been instrumental in evaluating the efficacy of CSF1R inhibitors. The following tables summarize the quantitative data from various studies on this compound, Pexidartinib, and JNJ-40346527 in this model.
Table 1: Effects of CSF1R Inhibitors on Microglia in 5xFAD Mice
| Compound | Dosage | Treatment Duration | Microglia Reduction | Key Findings |
| This compound (EI-1071) | 150 and 300 mg/kg | Not Specified | Significant reduction of activated microglia near amyloid plaques.[2] | Preferentially depletes plaque-associated microglia while preserving homeostatic microglia.[3] |
| Pexidartinib (PLX3397) | 600 ppm in chow | 50 days | ~61.43% reduction in IBA1+ cells.[4] | Robust brain-wide microglial elimination (>99%) with long-term administration. |
| JNJ-40346527 | 30 mg/kg | 5 days (in ME7 model) | Up to 80% inhibition of microglial proliferation. | Data in 5xFAD model not specified. |
Table 2: Effects of CSF1R Inhibitors on Amyloid Pathology in 5xFAD Mice
| Compound | Dosage | Treatment Duration | Effect on Amyloid Plaques |
| This compound (EI-1071) | Not Specified | Not Specified | Declining tendency in amyloid plaques.[3] |
| Pexidartinib (PLX3397) | 600 ppm in chow | 3 months | Dramatic reduction in neuritic plaque deposition.[5][6] |
| JNJ-40346527 | Not Specified | Not Specified | Data in 5xFAD model not specified. |
Table 3: Effects of CSF1R Inhibitors on Cognitive Function in 5xFAD Mice
| Compound | Dosage | Behavioral Test(s) | Key Findings |
| This compound (EI-1071) | 150 and 300 mg/kg | Novel Object Recognition (NOR), Y-maze | Significant enhancement of cognitive functions.[2] |
| Pexidartinib (PLX3397) | Not Specified | Fear conditioning, Y-maze | Improvement in cognitive function.[5][6] |
| JNJ-40346527 | Not Specified | Not Specified | Data in 5xFAD model not specified. |
Signaling Pathway and Experimental Workflow
The therapeutic strategy of this compound and other CSF1R inhibitors is centered on disrupting the signaling cascade that promotes microglial activation and survival in the context of Alzheimer's disease.
Figure 1: this compound's mechanism of action in inhibiting microglia-mediated neuroinflammation.
The evaluation of these compounds in preclinical models follows a standardized workflow to assess their impact on pathology and cognitive function.
Figure 2: Experimental workflow for preclinical evaluation of CSF1R inhibitors.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
1. Animal Models
-
5xFAD Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations, leading to accelerated amyloid plaque formation and cognitive deficits.[7]
-
J20 Mouse Model: This model also overexpresses human APP with two familial Alzheimer's disease mutations.[2]
2. Drug Administration
-
Oral Gavage/Formulated Chow: CSF1R inhibitors are typically administered orally, either through gavage or mixed into the animal's chow for a specified duration.[4][5]
3. Behavioral Testing
-
Novel Object Recognition (NOR) Test: This test assesses learning and memory. Mice are familiarized with two identical objects. After a retention interval, one object is replaced with a novel one. Increased exploration time of the novel object indicates intact memory.[2]
-
Y-maze Test: This test evaluates spatial working memory. The maze consists of three identical arms. Spontaneous alternation, the tendency to enter a less recently visited arm, is measured. A higher percentage of spontaneous alternation suggests better spatial memory.[3]
4. Immunohistochemistry and Microscopy
-
Microglia Staining: Brain sections are stained with antibodies against microglial markers such as Ionized calcium-binding adapter molecule 1 (Iba1) to visualize and quantify microglia.
-
Amyloid Plaque Staining: Amyloid plaques are detected using specific antibodies (e.g., 6E10) or dyes that bind to beta-sheet structures.
-
Microscopy: Confocal or fluorescence microscopy is used to capture high-resolution images of the stained brain sections for analysis.
5. Gene Expression Analysis
-
RNA Sequencing (RNA-seq): This technique is used to analyze the transcriptome of brain tissue. It allows for the identification of genes and pathways that are differentially expressed following treatment with CSF1R inhibitors, providing insights into the molecular mechanisms of action.[2]
Conclusion
The preclinical data strongly suggest that CSF1R inhibitors, including this compound, hold promise as a therapeutic strategy for Alzheimer's disease by targeting microglia-mediated neuroinflammation. This compound has demonstrated efficacy in reducing activated microglia, showing a trend towards decreasing amyloid plaques, and improving cognitive function in the 5xFAD mouse model.[2][3] Comparative analysis with other CSF1R inhibitors like Pexidartinib reveals a common mechanism of action with promising results in mitigating Alzheimer's-related pathologies. Further research, including ongoing clinical trials for this compound, will be critical in translating these preclinical findings into effective treatments for patients with Alzheimer's disease.
References
- 1. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates AD pathology in mouse models | BioWorld [bioworld.com]
- 3. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Early long-term administration of the CSF1R inhibitor PLX3397 ablates microglia and reduces accumulation of intraneuronal amyloid, neuritic plaque deposition and pre-fibrillar oligomers in 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early long-term administration of the CSF1R inhibitor PLX3397 ablates microglia and reduces accumulation of intraneuronal amyloid, neuritic plaque deposition and pre-fibrillar oligomers in 5XFAD mouse model of Alzheimer’s disease [escholarship.org]
- 7. Systematic phenotyping and characterization of the 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microglia Depletion: Enrupatinib vs. BLZ945
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, Enrupatinib (also known as EI-1071 and BAY1841788) and BLZ945, with a focus on their efficiency in depleting microglia. Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on CSF1R signaling for their survival and proliferation.[1] Pharmacological inhibition of this receptor has become a powerful tool in neuroscience research to investigate the roles of microglia in health and disease.[2][3]
This document synthesizes available experimental data to objectively compare the performance of this compound and BLZ945, offering insights into their mechanisms, depletion kinetics, and the experimental protocols for their use.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound and BLZ945 are small molecule inhibitors that target the tyrosine kinase activity of CSF1R. The binding of CSF1R ligands, CSF-1 and IL-34, to the receptor triggers its dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for promoting microglial survival, proliferation, and differentiation. By blocking the ATP binding site and preventing autophosphorylation, both this compound and BLZ945 effectively starve microglia of these essential survival signals, leading to their apoptosis and subsequent depletion from the CNS.[4][5]
Quantitative Data Comparison
The following tables summarize the available quantitative and qualitative data for this compound and BLZ945. It is important to note that publicly available data on the microglia depletion efficiency of this compound is limited and primarily qualitative, while more quantitative data exists for BLZ945.
Table 1: this compound (EI-1071/BAY1841788) Microglia Depletion Profile
| Parameter | Description | References |
| Mechanism of Action | Potent, selective, and brain-penetrant CSF1R inhibitor. | [1] |
| Reported Effects | Reduces activated microglia, particularly those surrounding amyloid plaques in a mouse model of Alzheimer's disease. | [6][7] |
| Homeostatic microglia are reported to be relatively well-preserved. | [6][7] | |
| Quantitative Depletion Data | Specific dose-response, time-course, and percentage of total microglia depletion are not detailed in the reviewed literature. | [1][6][7] |
| Animal Models Used | 5xFAD mouse model of Alzheimer's disease. | [6][7] |
Table 2: BLZ945 Microglia Depletion Efficiency
| Dose | Treatment Duration | Animal Model | Depletion Efficiency & Method | References |
| 200 mg/kg/day (Oral Gavage) | 7 days | Adult Cx3cr1GFP/+ mice | Significant reduction of parenchymal microglia in white matter areas. | [8] |
| 200 mg/kg (Oral Gavage) | 14 or 21 days | Adult mice | Significant depletion of Cx3cr1+ cells as quantified by flow cytometry. | [1] |
| Not specified (Injections) | Postnatal days 8 and 13 | Neonatal mice | Significant reduction in IBA1-positive microglia numbers and areal coverage. | [9] |
| 200 mg/kg/day (Oral Gavage) | 2.5 weeks post-glioma initiation until endpoint | Transgenic mouse model of proneural glioblastoma | Substantial decrease in microglia numbers in the normal brain parenchyma, but not in tumor-associated macrophages (TAMs) within the glioma. | [10] |
| 10 mg/kg/day & 30 mg/kg/day (Oral) | 20-30 days | SIV-infected macaques | Did not significantly affect the number of resting microglia, but depleted perivascular macrophages. |
Experimental Protocols
The following provides a generalized methodology for in vivo microglia depletion studies using CSF1R inhibitors, with specific details for this compound and BLZ945 where available.
Animal Models
-
Species: Primarily mice (e.g., C57BL/6J, Cx3cr1-GFP) and rats.
-
Age and Sex: Both male and female adult animals are commonly used. Age can vary depending on the research question.
-
Housing: Animals should be housed in a controlled environment with ad libitum access to food and water.
Drug Preparation and Administration
-
This compound (EI-1071/BAY1841788):
-
Formulation: Specific formulation for oral administration in preclinical studies is not detailed in the reviewed literature. It is described as orally bioavailable.[1]
-
Administration Route: Oral administration is implied from its use in mouse models.[6][7]
-
Dosage: The effective dose for optimal microglia depletion has not been publicly specified.
-
-
BLZ945:
Quantification of Microglia Depletion
Two primary methods are used to quantify the extent of microglia depletion:
-
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Tissue Processing: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed, and cryoprotected.
-
Sectioning: Brains are sectioned using a cryostat or vibratome.
-
Staining: Sections are stained with primary antibodies against microglia-specific markers such as Ionized calcium-binding adapter molecule 1 (Iba1) or Transmembrane protein 119 (TMEM119).
-
Imaging and Analysis: Images are captured using a confocal or fluorescence microscope. The number of microglia and/or the stained area is quantified in specific brain regions using image analysis software.
-
-
Flow Cytometry:
-
Single-Cell Suspension: Brain tissue is mechanically and enzymatically dissociated to create a single-cell suspension.
-
Myelin Removal: Myelin is removed to enrich for the cell population of interest, often using a Percoll gradient.
-
Antibody Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers. Microglia are typically identified as CD11b+/CD45int (intermediate).
-
Analysis: The percentage of microglia within the live, single-cell population is determined using a flow cytometer.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for microglia depletion studies.
Summary and Conclusion
Both this compound and BLZ945 function by inhibiting the CSF1R signaling pathway, which is essential for microglia survival. This makes them valuable tools for studying the roles of microglia in the CNS.
Based on the currently available literature, BLZ945 has more extensive and quantitative data supporting its efficacy in depleting microglia in various experimental settings. Dosing regimens and the resulting depletion in specific brain regions have been documented, providing a clearer roadmap for researchers.
In contrast, the available information for This compound is more qualitative, highlighting its ability to reduce activated microglia in a disease model. While it is described as a potent and brain-penetrant CSF1R inhibitor, specific data on its dose-dependent efficiency in depleting the total microglia population is not as readily available in the public domain.
For researchers considering these compounds, the following is recommended:
-
For studies requiring robust and well-documented microglia depletion, BLZ945 has a more established track record based on published data.
-
For investigations specifically targeting activated microglia while potentially preserving a subset of homeostatic microglia, this compound may be an interesting candidate, though further characterization of its depletion profile is warranted.
-
Due to the variability in experimental conditions and animal models, it is crucial for researchers to perform their own dose-response and time-course studies to determine the optimal depletion efficiency for their specific research needs.
Ultimately, the choice between this compound and BLZ945 will depend on the specific goals of the research, with the understanding that more quantitative depletion data is currently available for BLZ945. Further head-to-head comparative studies will be invaluable in fully elucidating the relative efficiencies and specific effects of these two CSF1R inhibitors.
References
- 1. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 2. Pharmacological Depletion of Microglia Leads to a Dose-Dependent Reduction in Inflammation and Senescence in the Aged Murine Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 4. Protocol for assessing phagocytosis activity in cultured primary murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Enrupatinib and JNJ-40346527 in neuroinflammation
A Comparative Guide for Researchers and Drug Development Professionals
Neuroinflammation, primarily mediated by microglia, is increasingly recognized as a critical component in the pathogenesis of various neurodegenerative diseases. A key therapeutic strategy that has emerged is the inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R), a crucial regulator of microglial survival, proliferation, and activation. This guide provides a head-to-head comparison of two prominent, orally bioavailable, and brain-penetrant CSF-1R inhibitors: Enrupatinib (EI-1071) and JNJ-40346527 (Edicotinib), based on available preclinical data.
At a Glance: Key Characteristics
| Feature | This compound (EI-1071) | JNJ-40346527 (Edicotinib) |
| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) | Colony-Stimulating Factor 1 Receptor (CSF-1R) |
| Mechanism of Action | Selective CSF-1R inhibitor | Selective CSF-1R inhibitor |
| Modality | Small Molecule | Small Molecule |
| Administration | Oral | Oral |
| Brain Penetrant | Yes | Yes |
| Developer | Elixiron Immunotherapeutics | Janssen Pharmaceuticals |
| Highest Development Phase (Neuroinflammation) | Phase II (Alzheimer's Disease)[1][2] | Preclinical (Alzheimer's Disease models)[3][4][5][6][7] |
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and JNJ-40346527 from preclinical studies. It is important to note that these data are from different experimental models and conditions, and therefore direct comparison of absolute values should be done with caution.
| Parameter | This compound (EI-1071) | JNJ-40346527 (Edicotinib) | Source |
| In Vitro Potency (IC50) | Not explicitly stated in the provided search results. | CSF-1R: 3.2 nMCSF-1R phosphorylation: 18.6 nMERK1/2 phosphorylation: 22.5 nM | [8][9] |
| Preclinical Models | 5xFAD and J20 mouse models of Alzheimer's Disease | P301S tauopathy mouse model, ME7 prion disease mouse model | [10][11],[3][4] |
| Dosage in Animal Models | 150 and 300 mg/kg | 3, 10, 30, and 100 mg/kg | [11],[8] |
| Effect on Microglia | Reduced microglial activation and density near amyloid plaques. Preserved homeostatic microglia distant from plaques. | Attenuated microglial proliferation. Reduced number of CD11b+CD45+ cells in the spinal cord. | [10][11],[3][4][9] |
| Effect on Neuroinflammation Markers | Downregulation of genes associated with neuroinflammatory pathways, including Iba-1, Csf1r, Trem2, and Tyrobp. | Reduced expression of genes associated with microglial proliferation. | [11],[9] |
| Effect on Neuropathology | Trend toward reduced neuronal cell death. | Attenuation of tau-induced neurodegeneration. | [11],[3][4] |
| Effect on Cognitive Function | Significant enhancement of cognitive functions in Novel Object Recognition (NOR) test. | Functional improvement in P301S mice. | [11],[3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating CSF-1R inhibitors in neuroinflammation models.
Caption: CSF-1R signaling pathway and point of inhibition.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in the studies of this compound and JNJ-40346527.
This compound (EI-1071) in 5xFAD and J20 Mouse Models
-
Animal Models: 5xFAD and J20 transgenic mice, which model key aspects of Alzheimer's disease pathology, including amyloid plaque deposition.
-
Drug Administration: this compound was administered at doses of 150 and 300 mg/kg. The route of administration was likely oral, consistent with its development as an orally bioavailable drug.
-
Behavioral Studies: The Novel Object Recognition (NOR) test was used to assess learning and memory.[11]
-
Immunofluorescent Microscopy: This technique was used to analyze changes in microglia and inflammatory biomarkers in brain slices.
-
RNA Sequencing and Quantitative PCR (qPCR): Gene expression analysis was performed to determine the impact of this compound on neuroinflammatory pathways and microglial genes.[10]
-
Microscopic Examination: Brain slices were examined to assess Aβ plaques and GFP-labeled neurons (in some studies) to evaluate neuronal death.[10]
JNJ-40346527 (Edicotinib) in P301S and ME7 Mouse Models
-
Animal Models:
-
Drug Administration: JNJ-40346527 was administered via oral gavage at doses of 3, 10, 30, and 100 mg/kg for 5 days in the ME7 model.[8] In the P301S model, treatment was for 8 weeks at a dose of 30 mg/kg.[9]
-
In Vitro Assays:
-
Flow Cytometry: Used to quantify microglial (CD11b+CD45+) and other immune cell populations in the spinal cord of P301S mice.[9]
-
Immunohistochemistry: Brain sections were stained for Iba1 to identify and quantify microglia.
-
Quantitative PCR (qPCR): Gene expression analysis of spinal cord tissue was performed to assess the levels of genes associated with microglial proliferation.[9]
Concluding Remarks
Both this compound and JNJ-40346527 are potent, brain-penetrant CSF-1R inhibitors with demonstrated efficacy in preclinical models of neurodegenerative diseases. They effectively modulate microglial activation and reduce neuroinflammation, leading to neuroprotection and functional improvements.
While a direct comparative study is lacking, the available data suggest that both compounds are promising therapeutic candidates. This compound has progressed to Phase II clinical trials for Alzheimer's disease, indicating a favorable safety and tolerability profile in early human studies. JNJ-40346527 has been extensively characterized in various preclinical models, providing a strong rationale for its potential therapeutic use.
The choice between these or other CSF-1R inhibitors for future research or clinical development may depend on a variety of factors, including specific disease context, pharmacokinetic and pharmacodynamic profiles, and long-term safety data. The information presented in this guide serves as a valuable resource for researchers to make informed decisions in the pursuit of novel treatments for neuroinflammatory disorders.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Elixiron Immunotherapeutics - AdisInsight [adisinsight.springer.com]
- 3. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice. — Department of Psychiatry [psych.ox.ac.uk]
- 4. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - ORKA (beta) [oxfordhealth.nhs.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound mitigates AD pathology in mouse models | BioWorld [bioworld.com]
- 12. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Biomarkers for Pan-TRK Inhibitor Therapeutic Response
This guide provides a comprehensive comparison of methodologies for validating biomarkers that predict therapeutic response to pan-Tropomyosin receptor kinase (TRK) inhibitors. While the initial query mentioned Enrupatinib, it is important to clarify that this compound is a CSF-1R inhibitor under investigation for conditions like Alzheimer's disease, not a TRK inhibitor used in oncology.[1][2][3][4][5] This guide will focus on the well-established class of pan-TRK inhibitors, using the first-in-class, highly selective inhibitor Larotrectinib as the primary example and comparing it with Entrectinib , another first-generation TRK inhibitor.
The primary biomarker for predicting response to both Larotrectinib and Entrectinib is the presence of a neurotrophic tyrosine receptor kinase (NTRK) gene fusion.[6] These fusions are oncogenic drivers in a wide range of adult and pediatric tumors.[7] Therefore, the validation of a patient's therapeutic response hinges on the accurate and reliable detection of these NTRK fusions.
Comparative Efficacy of Pan-TRK Inhibitors
Larotrectinib and Entrectinib are both potent inhibitors of TRKA, TRKB, and TRKC proteins encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[6][7] Entrectinib also exhibits activity against ROS1 and ALK, making it a multi-kinase inhibitor.[6][8][9] Clinical data has demonstrated high response rates for both drugs in patients with NTRK fusion-positive cancers, regardless of the tumor histology.[7]
| Inhibitor | Target Kinases | Overall Response Rate (ORR) in NTRK Fusion Cancers |
| Larotrectinib | TRKA, TRKB, TRKC | 75% - 79%[6][10] |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | 57% - 61.2%[8][9][10] |
An indirect treatment comparison suggested a favorable efficacy for Larotrectinib in terms of overall survival and progression-free survival, with a comparable safety profile to Entrectinib.[8][11]
Primary Biomarker: NTRK Gene Fusions
The definitive biomarker for patient selection for Larotrectinib and Entrectinib therapy is the presence of an NTRK1, NTRK2, or NTRK3 gene fusion. Validating this biomarker involves several diagnostic techniques, each with its own advantages and limitations.
Signaling Pathway of TRK Fusion Proteins
NTRK gene fusions lead to the production of chimeric TRK proteins that are constitutively active, meaning they are always "on." This leads to ligand-independent dimerization and autophosphorylation of the kinase domain, which in turn activates downstream signaling pathways like the MAPK and PI3K pathways. These pathways drive cell proliferation, survival, and tumor growth. Pan-TRK inhibitors like Larotrectinib and Entrectinib block the ATP binding site in the TRK kinase domain, preventing phosphorylation and shutting down these downstream signals.
Figure 1: Simplified TRK fusion protein signaling pathway and inhibitor action.
Comparison of Biomarker Detection Methodologies
The choice of diagnostic assay for detecting NTRK fusions depends on factors like tumor type, sample availability, and the need to detect novel fusion partners.[12]
| Methodology | Analyte | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Protein (pan-Trk) | Rapid, low cost, widely available.[13][14] | Variable sensitivity, especially for NTRK3 fusions.[12][14] Does not identify the specific fusion partner.[13] Potential for false positives.[13] |
| Fluorescence In Situ Hybridization (FISH) | DNA | Rapid, low cost.[13] | Cannot determine fusion partners or breakpoints.[13] Requires expertise for interpretation.[13] |
| Reverse Transcription PCR (RT-PCR) | RNA | Sensitive for known fusion transcripts.[12][13] | Cannot detect novel fusion partners.[13] Difficult to amplify across large introns.[13] |
| Next-Generation Sequencing (NGS) - DNA-based | DNA | Can detect multiple alteration types simultaneously (fusions, mutations, etc.).[12] Useful for monitoring resistance mutations.[12] | May miss fusions in genes with large introns. |
| Next-Generation Sequencing (NGS) - RNA-based | RNA | Considered the "gold standard" for fusion detection.[12] Can identify both known and novel fusion partners.[12][15] Directly sequences the transcribed fusion product.[15] | RNA is more labile than DNA, requiring high-quality samples.[12] |
Experimental Workflow for Biomarker Validation
A common workflow for identifying patients eligible for TRK inhibitor therapy often involves a screening step followed by a confirmatory test.
Figure 2: A typical workflow for validating NTRK fusion status.
Secondary Biomarkers: Mechanisms of Acquired Resistance
Despite the durable responses, patients on Larotrectinib or Entrectinib can develop resistance. Identifying these resistance mechanisms serves as a secondary biomarker for guiding subsequent treatment choices, such as switching to a next-generation TRK inhibitor.
Mechanisms of resistance are broadly categorized as:
-
On-target resistance: Acquired mutations in the NTRK kinase domain that interfere with drug binding.[16] The most common are "solvent front" mutations (e.g., NTRK1 G595R, NTRK3 G623R).[17][18][19]
-
Off-target resistance: Activation of alternative signaling pathways that bypass the TRK inhibition.[18] Examples include acquiring mutations in other genes like BRAF V600E, KRAS, or amplification of MET.[16][17][18]
| Resistance Type | Biomarker Examples | Detection Method |
| On-Target | NTRK1 G595R, NTRK3 G623R (solvent front)[17][19] | NGS (DNA-based on tissue or ctDNA)[17] |
| Off-Target | BRAF V600E, KRAS G12A/G12D, MET amplification[16][17][18][19] | NGS (DNA-based on tissue or ctDNA)[17] |
The use of circulating tumor DNA (ctDNA) from plasma samples is an emerging non-invasive method to identify these resistance mechanisms.[17]
Experimental Protocols
RNA-Based Next-Generation Sequencing (NGS) for Fusion Detection
-
Objective: To detect known and novel NTRK gene fusions from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Methodology:
-
RNA Extraction: Extract total RNA from FFPE tissue sections. Assess RNA quality and quantity using spectrophotometry and fragment analysis.
-
Library Preparation: Utilize a targeted RNA-based NGS panel. This can be an anchored multiplex PCR, amplicon-based, or hybrid capture-based method.[15]
-
Anchored Multiplex PCR: Uses primers for the kinase domain of NTRK genes and universal primers for adapter-ligated fragments, allowing detection of unknown fusion partners.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Align sequencing reads to the human reference genome. Employ a fusion detection algorithm to identify chimeric transcripts indicative of gene fusions.
-
-
Validation: The assay should be validated for its analytical sensitivity (limit of detection), specificity, and accuracy using reference standards and clinical samples with known fusion status.
NGS of ctDNA for Resistance Mutation Detection
-
Objective: To non-invasively detect on-target and off-target resistance mutations from a patient's plasma after progression on a TRK inhibitor.
-
Methodology:
-
Plasma Collection: Collect whole blood in specialized tubes that stabilize cell-free DNA. Separate plasma via centrifugation.
-
ctDNA Extraction: Isolate ctDNA from the plasma using a dedicated kit.
-
Library Preparation: Use a hybrid-capture-based NGS panel that covers key exons and introns of NTRK1/2/3 and common off-target resistance genes (BRAF, KRAS, MET, etc.).
-
Sequencing: Perform deep sequencing to achieve the high sensitivity required for detecting low-frequency ctDNA variants.
-
Bioinformatic Analysis: Analyze sequencing data for single nucleotide variants (SNVs), insertions/deletions, and copy number variations.
-
-
Validation: Confirm the presence of identified resistance mutations in a post-progression tumor tissue biopsy when feasible.
Conclusion
The successful application of pan-TRK inhibitors like Larotrectinib and Entrectinib is a prime example of precision oncology. The primary biomarker, NTRK gene fusion, is essential for patient selection. While several methods can detect these fusions, RNA-based NGS is considered the most comprehensive approach due to its ability to identify novel fusion partners.[12][15] For monitoring therapeutic response and guiding subsequent treatment decisions, the validation of secondary biomarkers, specifically on- and off-target resistance mutations, through methods like tissue or liquid biopsy NGS is critical. This dual biomarker strategy ensures that patients receive the maximum benefit from TRK-targeted therapies.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ajmc.com [ajmc.com]
- 12. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. rna-seqblog.com [rna-seqblog.com]
- 16. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Reproducibility of Enrupatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published preclinical data for Enrupatinib (EI-1071), a selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The information is intended to offer an objective overview of its performance relative to other CSF1R inhibitors, Pexidartinib and BLZ945, based on available experimental data. A critical aspect of preclinical research is the reproducibility of findings, a topic that will be addressed in the context of the available data.
Introduction to this compound and CSF1R Inhibition
This compound is a potent and selective, orally bioavailable, and brain-penetrant small molecule inhibitor of CSF1R[1][2]. The Colony-Stimulating Factor 1 (CSF1) and its receptor (CSF1R) signaling pathway is a critical regulator of the survival, proliferation, and differentiation of macrophages and their precursors[1][3]. In the context of cancer, this pathway is implicated in the maintenance of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis[3]. In neurodegenerative diseases like Alzheimer's, CSF1R signaling is involved in the activation of microglia, the resident immune cells of the brain, which can contribute to neuroinflammation and neuronal damage[4][5][6]. By inhibiting CSF1R, this compound aims to modulate the activity of these myeloid cells for therapeutic benefit.
Comparative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound and comparable CSF1R inhibitors. It is important to note that these data are compiled from separate publications and not from head-to-head studies, which should be taken into consideration when making direct comparisons.
In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 | Selectivity | Reference |
| This compound (EI-1071) | CSF1R | Kinase Assay | 3 nM | >100-fold vs. c-Kit, >220-fold vs. PDGFRα, >450-fold vs. FLT3, >6000-fold vs. PDGFRβ | [7] |
| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | Kinase Assay | Not explicitly stated in searched literature | Inhibits CSF1R, KIT, and FLT3 | [8] |
| BLZ945 | CSF1R | Cell Viability Assay (EOC2 cells) | 142 nM | Not explicitly stated in searched literature | [9] |
| BLZ945 | CSF1R | Cell Viability Assay (BMDMs) | 98 nM | Not explicitly stated in searched literature | [9] |
In Vivo Efficacy in Oncology Models
| Compound | Cancer Model | Animal Model | Key Findings | Reference |
| This compound (EI-1071) | Colorectal Cancer (MC38) | Syngeneic Mice | Reduced TAM infiltration. Enhanced anti-tumor activity when combined with anti-PD-1 antibody. | [1][3] |
| This compound (EI-1071) | Breast Cancer (EMT6) | Syngeneic Mice | Reduced TAM infiltration. | [3] |
| Pexidartinib (PLX3397) | Osteosarcoma | Orthotopic Xenograft | Suppressed primary tumor growth and lung metastasis. Depleted TAMs and Treg cells, and increased CD8+ T cell infiltration. | [10] |
| BLZ945 | Triple-Negative Breast Cancer Brain Metastasis (4T1-BR5) | BALB/c Mice | Reduced formation of brain metastases by 57-65%. Reduced number and size of established metastases. | [9] |
| BLZ945 | Glioma | Genetically Engineered Mouse Model | Significantly improved long-term survival. Reduced glioma cell proliferation by 67-98%. | [10] |
In Vivo Efficacy in Alzheimer's Disease Models
| Compound | Disease Model | Animal Model | Key Findings | Reference |
| This compound (EI-1071) | Alzheimer's Disease | 5xFAD and J20 Mice | Significantly enhanced cognitive function in Novel Object Recognition (NOR) and Y-maze tests. Reduced neuroinflammatory gene expression. Trend towards reduced neuronal cell death. | [4][5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using the DOT language.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Caption: Workflow for In Vitro CSF1R Kinase Inhibition Assay.
Caption: Workflow for In Vivo Syngeneic Tumor Model Studies.
Experimental Protocols
Detailed experimental protocols are often limited in conference abstracts and presentations. However, based on the available information and standard practices, the following methodologies can be inferred.
CSF1R Kinase Assay (In Vitro)
A representative method for determining the in vitro potency of a CSF1R inhibitor is the LanthaScreen™ Kinase Assay[11][12].
-
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against CSF1R kinase activity.
-
Materials: Recombinant human CSF1R kinase, a suitable substrate (e.g., a fluorescently labeled peptide), ATP, and the test compound (this compound).
-
Procedure:
-
A solution of CSF1R kinase is prepared in a kinase reaction buffer.
-
The test compound is serially diluted to various concentrations.
-
The kinase is incubated with the different concentrations of the test compound.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.
-
Syngeneic Mouse Models of Cancer (In Vivo)
Syngeneic models utilize immunocompetent mice, which are essential for studying immunomodulatory agents like this compound[3].
-
Objective: To evaluate the in vivo anti-tumor efficacy and mechanism of action of this compound.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 for MC38 tumors, BALB/c for EMT6 tumors).
-
Procedure:
-
Syngeneic tumor cells (e.g., MC38 colorectal or EMT6 breast cancer cells) are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, this compound + anti-PD-1 antibody).
-
Treatments are administered according to a predefined schedule (e.g., daily oral gavage for this compound).
-
Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) or flow cytometry (FACS) to quantify TAMs.
-
Alzheimer's Disease Mouse Model (In Vivo)
Transgenic mouse models that recapitulate aspects of Alzheimer's disease pathology are used to assess the therapeutic potential of compounds targeting neuroinflammation[4][5][6].
-
Objective: To determine the effect of this compound on cognitive function and neuropathology in a mouse model of Alzheimer's disease.
-
Animal Model: 5xFAD or J20 transgenic mice.
-
Procedure:
-
Aged transgenic mice and wild-type littermates are assigned to treatment groups (vehicle or this compound).
-
This compound is administered for a specified duration (e.g., several weeks or months).
-
Cognitive function is assessed using behavioral tests such as the Novel Object Recognition (NOR) test and the Y-maze.
-
Following behavioral testing, brain tissue is collected.
-
Brain sections are analyzed by immunofluorescent microscopy to quantify microglia activation, amyloid plaques, and neuronal markers.
-
Brain homogenates are used for RNA sequencing or quantitative PCR to analyze the expression of genes related to neuroinflammation.
-
Reproducibility of Preclinical Data
A significant challenge in preclinical research is the reproducibility of published findings. Factors contributing to a lack of reproducibility can include differences in experimental reagents and protocols, animal models, and data analysis methods. To date, there are no published studies specifically attempting to reproduce the preclinical findings for this compound.
For the data presented in this guide, it is crucial to recognize that:
-
Data is from single sources: Much of the detailed preclinical data for this compound originates from the developing company and its collaborators. Independent validation by other research groups would strengthen the confidence in these findings.
-
Importance of detailed reporting: To facilitate reproducibility, detailed reporting of experimental protocols is essential. While some information is available, more comprehensive documentation in peer-reviewed publications would be beneficial.
Researchers and drug developers should view the presented data as a promising foundation for this compound. However, further independent studies with transparently reported methodologies will be critical to fully establish the reproducibility and therapeutic potential of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 3. elixiron.com [elixiron.com]
- 4. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mitigates AD pathology in mouse models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Translational Potential of Novel Kinase Inhibitors in Gastrointestinal Stromal Tumors: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the translational potential of new therapeutic agents for Gastrointestinal Stromal Tumors (GIST), from preclinical animal models to human clinical trials. While this guide was prompted by an interest in Enrupatinib, a potent and selective CSF-1R inhibitor, a thorough review of publicly available data reveals no current preclinical or clinical studies of this compound for GIST.
However, the inhibition of the Colony-Stimulating Factor 1 Receptor (CSF-1R) pathway, which is crucial for the function of tumor-associated macrophages, presents a rational target in oncology. Notably, preclinical studies of dual KIT/CSF-1R inhibitors, such as Pexidartinib (PLX3397), have demonstrated superior efficacy compared to imatinib in GIST models, suggesting that targeting CSF-1R could be a viable strategy.[1][2][3]
Therefore, this guide will use the established therapeutic landscape of GIST as a benchmark. We will objectively compare the performance of approved tyrosine kinase inhibitors (TKIs) for GIST—Imatinib, Sunitinib, Regorafenib, Ripretinib, and Avapritinib—providing the experimental data and methodologies that would be essential for evaluating the translational potential of a new candidate like this compound, should it be investigated for this indication in the future.
Comparative Efficacy of Approved GIST Therapies: Preclinical to Clinical
The following tables summarize the quantitative data for approved GIST therapies, offering a snapshot of their efficacy from animal models to human clinical trials.
Table 1: Preclinical Efficacy in GIST Xenograft Models
| Drug | Animal Model | Primary Mutation(s) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| Imatinib | Murine GIST (KitV558del/+) | KIT Exon 11 | 50 mg/kg/day, PO | 74% decrease in tumor weight vs. control | [1] |
| Sunitinib | Imatinib-resistant GIST xenografts | KIT Exon 11 + secondary mutations | 40 mg/kg/day, PO | Significant TGI vs. control | [4] |
| Regorafenib | GIST xenograft models | Various KIT mutations | 10-30 mg/kg/day, PO | Significant tumor inhibition | [4][5] |
| Ripretinib | GIST PDX models | KIT Exon 11, 13, 17/18 | 30-60 mg/kg/day, PO | Broad activity against various mutations | [6] |
| Avapritinib | GIST PDX models | KIT Exon 11+17, Exon 9; PDGFRA D842V | 10-30 mg/kg/day, PO | Tumor shrinkage and disease stabilization | [7] |
Table 2: Clinical Efficacy in Human Trials for Advanced GIST
| Drug | Phase III Trial | Line of Therapy | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Imatinib | EORTC 62005 | First-line | ~20 months | 70-84% (clinical benefit) | [8] |
| Sunitinib | NCT00075218 | Second-line | 27.3 weeks vs. 6.4 weeks (placebo) | 7% | [5] |
| Regorafenib | GRID (NCT01271712) | Third-line | 4.8 months vs. 0.9 months (placebo) | 4.5% | [9] |
| Ripretinib | INVICTUS (NCT03353753) | Fourth-line | 6.3 months vs. 1.0 month (placebo) | 9.4% | [10] |
| Avapritinib | NAVIGATOR (NCT02508532) | PDGFRA D842V | 34.0 months | 91% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in GIST research.
Preclinical In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-tumor activity of a test compound in a GIST PDX model.
-
Animal Model: Female athymic nude mice (NMRI nu/nu), 6-8 weeks old.[12]
-
Tumor Implantation: Fresh or cryopreserved GIST tumor tissue from a patient is surgically implanted subcutaneously into the flanks of the mice.[12]
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers, calculated using the formula: (length x width²)/2.[12]
-
Treatment: When tumors reach a volume of approximately 150-200 mm³, mice are randomized into treatment and control groups. The test compound (e.g., this compound) and comparators (e.g., Imatinib) are administered orally via gavage at predetermined doses and schedules. The control group receives a vehicle solution.[1][12]
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group.
-
Secondary: Body weight changes (as a measure of toxicity), overall survival.
-
-
Post-mortem Analysis: At the end of the study, tumors are excised, weighed, and processed for histological (H&E staining), immunohistochemical (e.g., Ki-67 for proliferation, CD31 for angiogenesis), and molecular (e.g., Western blot for target pathway inhibition, DNA sequencing for mutational analysis) analyses.[1]
Phase III Clinical Trial for Advanced GIST
-
Objective: To compare the efficacy and safety of a new investigational drug against the standard of care in patients with advanced GIST who have progressed on prior therapies.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter international trial.[9]
-
Patient Population: Adult patients with a confirmed diagnosis of unresectable or metastatic GIST, who have documented radiological progression after treatment with standard therapies (e.g., imatinib and sunitinib).[9] Patients must have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Randomization and Blinding: Patients are randomized in a 2:1 ratio to receive either the investigational drug or a placebo. Both patients and investigators are blinded to the treatment assignment.[9]
-
Treatment: The investigational drug is administered orally at a predetermined dose and schedule (e.g., 160 mg daily for 3 weeks, followed by 1 week off). Treatment continues until disease progression or unacceptable toxicity.[9]
-
Endpoints:
-
Primary: Progression-free survival (PFS), assessed by an independent central radiology review according to modified Response Evaluation Criteria in Solid Tumors (mRECIST).[13]
-
Secondary: Overall survival (OS), objective response rate (ORR), duration of response, safety, and quality of life.
-
-
Assessments: Tumor assessments (CT or MRI) are performed at baseline and then every 8-12 weeks. Safety is monitored through regular clinical evaluations and laboratory tests. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Visualizing the Molecular Pathways and Experimental Workflows
Signaling Pathways in GIST
Most GISTs are driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. These mutations lead to constitutive activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival.
Caption: Key signaling pathways in KIT/PDGFRA-mutant GIST and targets of approved TKIs.
Translational Assessment Workflow
The journey from a preclinical candidate to a clinically approved drug follows a structured path. This workflow illustrates the key stages in assessing the translational potential of a new GIST therapy.
Caption: A generalized workflow for the translational assessment of a new GIST therapeutic.
Hypothetical Signaling Pathway for a CSF-1R Inhibitor in GIST
While this compound is a pure CSF-1R inhibitor, a therapeutic strategy for GIST might involve dual inhibition of both the tumor cell's driver kinase (KIT) and the tumor microenvironment (via CSF-1R on macrophages). This diagram illustrates this hypothetical dual mechanism.
References
- 1. NESS - Novel KIT/CSF1R Inhibitor is Superior to Imantinib in a Spontaneous Mouse Model of Gastrointestinal Stromal Tumor (GIST) [meeting.nesurgical.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regorafenib in gastrointestinal stromal tumors: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GIST 2.0: A Scalable Multi-trait Metric for Quantifying Population Representativeness of Individual Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Kura Oncology Reports Preclinical Data Supporting Opportunity for Ziftomenib in Treatment of Gastrointestinal Stromal Tumors (GIST) | Kura Oncology, Inc. [ir.kuraoncology.com]
- 9. Efficacy and safety of regorafenib for advanced gastrointestinal stromal tumours after failure of imatinib and sunitinib: an international, multicentre, prospective, randomised, placebo-controlled phase 3 trial (GRID) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avapritinib Approved for GIST with PDGFRA Gene Alteration - NCI [cancer.gov]
- 11. In Vivo Fluorescence Imaging of Gastrointestinal Stromal Tumors Using Fluorophore-Conjugated Anti-KIT Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
A Comparative Analysis of the Safety Profiles of Enrupatinib and Other CSF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF-1R) pathway is a critical regulator of macrophage and monocyte function, making it a compelling target for therapeutic intervention in oncology, neurodegenerative diseases, and inflammatory conditions.[1][2] The development of CSF-1R inhibitors has led to new treatment paradigms, but has also highlighted a range of safety considerations. This guide provides an objective comparison of the safety profiles of the emerging clinical candidate Enrupatinib against more established CSF-1R inhibitors like Pexidartinib, Cabiralizumab, and Emactuzumab, supported by available clinical data and a review of standard preclinical safety assessment methodologies.
Mechanism of Action and Class-Related Toxicities
CSF-1R inhibitors function by blocking the signaling cascade initiated by the binding of its ligands, CSF-1 and IL-34.[3][4] This interference disrupts the survival, proliferation, and differentiation of macrophages and related cells.[4][5] Inhibitors can be broadly categorized into small molecules (e.g., this compound, Pexidartinib) that target the intracellular kinase domain, and monoclonal antibodies (e.g., Cabiralizumab, Emactuzumab) that block the extracellular ligand-binding domain.[3]
While effective, this mechanism can lead to on-target toxicities. Common class-related adverse events include periorbital edema and elevations in liver enzymes, though the severity and frequency can vary significantly between agents.[6][7]
Comparative Clinical Safety Profiles
The following sections detail the known safety profiles of four key CSF-1R inhibitors. It is important to note that this compound is in an earlier stage of clinical development, and thus, its public safety database is less extensive than that of approved or late-stage agents.
This compound (EI-1071)
This compound is a potent, orally bioavailable, and brain-penetrant small molecule CSF-1R inhibitor currently under investigation for neurodegenerative diseases like Alzheimer's and for Tenosynovial Giant Cell Tumors (TGCT).[8][9][10] A first-in-human Phase 1 trial in healthy volunteers has been completed, where the drug was reported to be well-tolerated and demonstrated a favorable safety profile.[8][11] However, detailed quantitative data on specific adverse events from its clinical trials are not yet publicly available. Its high central nervous system penetration suggests a potential for neurologic side effects that will require careful monitoring in ongoing and future studies.[9]
Pexidartinib (Turalio®)
Pexidartinib is an oral small-molecule inhibitor approved for symptomatic TGCT not amenable to surgery.[12][13] Its clinical use is significantly constrained by a boxed warning for serious and potentially fatal hepatotoxicity .[14] This risk necessitates its availability only through a restricted Risk Evaluation and Mitigation Strategy (REMS) program.[14][15] The mechanism of liver injury is believed to involve mitochondrial dysfunction and oxidative stress within hepatocytes.[16][17]
Cabiralizumab (FPA008)
Cabiralizumab is an investigational monoclonal antibody against CSF-1R.[18] It has been studied primarily in combination with other agents, such as the anti-PD-1 antibody nivolumab, in various cancers.[19] Development in pancreatic cancer was halted after a Phase II trial did not meet its primary endpoint.[20][21] Its safety profile is characterized by immune-related adverse events and elevations in serum enzymes.
Emactuzumab (RG7155)
Emactuzumab is a humanized monoclonal antibody targeting CSF-1R, currently in late-stage clinical development for TGCT.[22][23] Published data from its Phase 1 trial suggest a manageable tolerability profile.[22] The most common side effects are dermatological and edematous in nature.
Data Presentation: Comparison of Adverse Events
The following table summarizes the incidence of common and notable treatment-emergent adverse events (AEs) reported in clinical trials for Pexidartinib, Cabiralizumab, and Emactuzumab. Data for this compound is not included due to the limited public availability of quantitative safety information.
| Adverse Event Category | Adverse Event | Pexidartinib | Cabiralizumab (Monotherapy) | Emactuzumab |
| Hepatic | Increased ALT/AST | 50-90% [13][15] | - | - |
| Grade 3/4 ALT/AST Increase | 9-10% | 38% (Serum Enzyme Elevation)[21] | - | |
| Clinically Apparent Liver Injury w/ Jaundice | 5%[13][15] | - | - | |
| Dermatological | Hair Color Changes | >20%[14][24] | - | - |
| Rash / Pruritus | >20% (Rash)[14] | 4% (Grade 3/4 Rash)[21] | 70% (Pruritus) [22][23] / 29% (Rash)[22] | |
| Constitutional | Fatigue / Asthenia | >20% [14][24] | - | 39-62% [22][25] |
| General | Edema (Periorbital, Facial, Peripheral) | >20% (Eye Edema) [14] | - | 37-49% [22][23] |
| Hematological | Decreased Neutrophils | >20%[14][24] | - | - |
| Gastrointestinal | Nausea | Common | - | 29%[22] |
| Dysgeusia (Altered Taste) | >20%[14][24] | - | - | |
| Musculoskeletal | Increased Creatine Kinase | - | Common[19] | - |
| Immune-Related | Lupus-like Events | - | - | Rare[22][25] |
Frequencies represent the percentage of patients experiencing the adverse event at any grade, unless otherwise specified. Data is compiled from multiple sources and trial populations, which may affect direct comparability.
Signaling Pathways and Experimental Workflows
CSF-1R Signaling and Inhibition
The diagram below illustrates the CSF-1R signaling pathway and the distinct mechanisms of action for small molecule inhibitors versus monoclonal antibodies.
Experimental Protocols for Safety Assessment
A robust preclinical safety evaluation is paramount in developing kinase inhibitors. The process is multi-tiered, designed to identify potential liabilities before human trials.
Workflow for Preclinical Safety Assessment of a Novel CSF-1R Inhibitor
Methodology for Key Experiments:
-
In Vitro Kinase Selectivity Profiling:
-
Objective: To determine the inhibitor's specificity for CSF-1R and identify potential off-target kinase interactions that could lead to toxicity.
-
Protocol: The test compound is screened against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). A radiometric assay is commonly used, where the transfer of radiolabeled phosphate (³³P-ATP) to a substrate is measured. The percentage of inhibition for each kinase is calculated relative to a vehicle control. Hits (kinases inhibited above a certain threshold, e.g., 50%) are then subjected to dose-response curves to determine the IC₅₀ value (the concentration required for 50% inhibition).[26]
-
-
Hepatotoxicity Assessment in Primary Human Hepatocytes (PHHs):
-
Objective: To evaluate the potential for direct drug-induced liver injury (DILI).
-
Protocol: Cryopreserved PHHs are thawed and plated. After adherence, they are treated with the test compound across a range of clinically relevant concentrations for 24-72 hours.[16] Cytotoxicity is measured by assessing ATP levels (e.g., using a luciferin/luciferase-based assay) or cell membrane integrity (LDH release).[17] Mechanistic insights can be gained by using high-content imaging to assess mitochondrial membrane potential, oxidative stress (reactive oxygen species production), and induction of apoptosis (caspase-3/7 activation).[12][13]
-
-
Cardiotoxicity Assessment using hiPSC-Cardiomyocytes:
-
Objective: To assess the potential for adverse cardiac effects, such as arrhythmia or functional impairment.
-
Protocol: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which form a spontaneously beating syncytium in culture, are used. The cells are plated on microelectrode arrays that can simultaneously measure extracellular field potentials (an indicator of electrophysiological activity) and cellular impedance (an indicator of cell contractility and viability).[27] Cells are exposed to the test compound, and changes in beat rate, arrhythmia, and conduction are monitored over time.[28][29]
-
-
In Vivo GLP Toxicology Study in a Non-Rodent Species (e.g., Beagle Dog):
-
Objective: To identify potential target organs of toxicity and establish a safe starting dose for human trials under Good Laboratory Practice (GLP) conditions.
-
Protocol: The test compound is administered daily (e.g., via oral gavage) to groups of animals at multiple dose levels (e.g., low, mid, high) and a vehicle control group for a set duration (e.g., 28 days). Cardiovascular safety is often integrated, with telemetry monitoring of electrocardiograms (ECGs) and blood pressure.[30] Regular blood samples are collected for hematology and clinical chemistry analysis (including liver enzymes and cardiac troponins). At the end of the study, a comprehensive necropsy and histopathological examination of all major organs is performed to identify any microscopic changes.[30]
-
Conclusion
The landscape of CSF-1R inhibitors presents a clear trade-off between efficacy and safety. While all agents in this class carry a risk of on-target toxicities like edema and elevated liver enzymes, the safety profiles are not uniform. Pexidartinib is distinguished by its significant risk of severe hepatotoxicity, a liability not reported with the same severity for the antibody-based therapies Cabiralizumab and Emactuzumab. These antibodies, however, are associated with a higher incidence of dermatological and edematous side effects.
This compound, as an early-stage clinical candidate, has reportedly demonstrated a favorable safety profile in initial human studies. Its future development, particularly in neurodegenerative diseases requiring chronic dosing and CNS penetration, will depend on maintaining this safety margin. The comprehensive preclinical and clinical evaluation methodologies outlined here are essential for characterizing these risks and ensuring that the therapeutic potential of novel CSF-1R inhibitors can be safely realized for patients. Continuous post-marketing surveillance will also remain critical to detect rare or delayed adverse events in broader patient populations.[31][32]
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. onclive.com [onclive.com]
- 8. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 10. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Mechanistic study of pexidartinib-induced toxicity in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic study of pexidartinib-induced toxicity in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Pexidartinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Contributions of Mitochondrial Damage and Hepatocyte Toxicity to Pexidartinib-Induced Hepatotoxicity | FDA [fda.gov]
- 17. Pexidartinib impairs liver mitochondrial functions causing cell death in primary human hepatocytes at clinically relevant concentrations | RTI [rti.org]
- 18. Cabiralizumab - TGCT Support [tgctsupport.org]
- 19. news.bms.com [news.bms.com]
- 20. targetedonc.com [targetedonc.com]
- 21. onclive.com [onclive.com]
- 22. Emactuzumab - TGCT Support [tgctsupport.org]
- 23. onclive.com [onclive.com]
- 24. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 25. CSF1R inhibition with emactuzumab in locally advanced diffuse-type tenosynovial giant cell tumours of the soft tissue: a dose-escalation and dose-expansion phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Frontiers | Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models [frontiersin.org]
- 28. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Tyrosine kinase inhibitor (TKI)-induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Adverse events of pexidartinib for the treatment of TGCT: a real-world disproportionality analysis using FDA Adverse Event Reporting System database - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Adverse events of pexidartinib for the treatment of TGCT: a real-world disproportionality analysis using FDA Adverse Event Reporting System database - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors: Enrupatinib and Key NTRK-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Enrupatinib and a selection of prominent Tropomyosin Receptor Kinase (TRK) inhibitors—Larotrectinib, Entrectinib, and Repotrectinib. It is crucial to note at the outset that this compound operates through a distinct mechanism of action, targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), and is therefore not directly comparable to TRK inhibitors in terms of its primary molecular target. This document will first elucidate the different signaling pathways and then present a comparative analysis of the TRK inhibitors based on available in vitro and in vivo experimental data.
Section 1: Understanding the Mechanisms of Action
This compound: A CSF-1R Inhibitor
This compound (also known as EI-1071) is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R)[1]. The CSF-1R signaling pathway is critical for the survival, proliferation, and differentiation of macrophages and their precursors[2]. In the context of oncology, CSF-1R is often overexpressed on tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and suppress the anti-tumor immune response[3][4]. By inhibiting CSF-1R, this compound aims to modulate the tumor microenvironment by depleting or reprogramming these pro-tumoral macrophages[3]. This mechanism is being explored in various solid tumors. Additionally, due to its ability to penetrate the blood-brain barrier and modulate microglia (the resident macrophages of the central nervous system), this compound is also under investigation for neuro-inflammatory conditions such as Alzheimer's disease[5].
NTRK Inhibitors: Targeting Oncogenic Fusions
Larotrectinib, Entrectinib, and Repotrectinib are designed to inhibit the activity of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively[6]. In certain cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene, resulting in the expression of a constitutively active TRK fusion protein. These fusion proteins are potent oncogenic drivers, activating downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways, which lead to uncontrolled cell proliferation and survival[7][8]. TRK inhibitors are a cornerstone of precision oncology, demonstrating remarkable efficacy in patients with NTRK fusion-positive cancers, irrespective of the tumor's histological type[9][10].
Section 2: Signaling Pathway Diagrams
Figure 1. CSF-1R Signaling Pathway and Inhibition by this compound.
Figure 2. NTRK Signaling Pathway and Inhibition by TRK Inhibitors.
Section 3: Comparative In Vitro Efficacy of TRK Inhibitors
The following tables summarize the in vitro potency of Larotrectinib, Entrectinib, and Repotrectinib against wild-type TRK kinases and common resistance mutations. The data is presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the kinase activity).
Table 1: In Vitro Potency Against Wild-Type TRK Kinases
| Kinase Target | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| TRKA | 5 - 6.5[11][12][13] | 1 - 1.7[12][14][15] | 0.83[16] |
| TRKB | 8.1 - 11[11][12][13] | 0.1 - 3[12][14][15] | 0.05[16] |
| TRKC | 5 - 10.6[11][12][13] | 0.1 - 5[12][14][15] | 0.1[16] |
Table 2: In Vitro Potency Against TRK Resistance Mutations
| Resistance Mutation | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| TRKA G595R (Solvent Front) | >1000 | >1000 | 0.4[17] |
| TRKC G623R (Solvent Front) | >1000 | >1000 | 0.2[17] |
Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies.
Section 4: Comparative In Vivo Efficacy of TRK Inhibitors
The anti-tumor activity of these inhibitors has been demonstrated in various preclinical xenograft models of NTRK fusion-positive cancers.
Table 3: In Vivo Efficacy in NTRK Fusion-Positive Xenograft Models
| Inhibitor | Cancer Model | NTRK Fusion | Key Findings |
| Larotrectinib | Colorectal Cancer (KM12) | TPM3-NTRK1 | Effective inhibition of tumor growth[12]. |
| Entrectinib | Colorectal Cancer (KM12) | TPM3-NTRK1 | Significant tumor growth inhibition[15]. |
| Repotrectinib | Not Specified | LMNA-NTRK1 | Tumor regression observed in models with wild-type and resistance mutations[18]. |
Note: Direct comparative in vivo studies are limited. The efficacy is generally reported as significant tumor growth inhibition or regression compared to vehicle controls.
Section 5: Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and evaluation of novel compounds.
In Vitro Kinase Assay
Figure 3. Workflow for an In Vitro Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., TRKA, TRKB, TRKC)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound (dissolved in DMSO)
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader
Procedure:
-
Reaction Setup: In a microplate, add the kinase, substrate, and kinase buffer.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically measures the amount of ADP produced or the remaining ATP.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Plot the percentage of kinase inhibition against the log concentration of the test compound and determine the IC50 value using a non-linear regression model.
Cell Viability Assay
Figure 4. Workflow for a Cell Viability Assay.
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions[19].
-
Signal Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
Figure 5. Workflow for an In Vivo Tumor Xenograft Study.
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
NTRK fusion-positive cancer cells
-
Immunocompromised mice (e.g., nude or SCID)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Section 6: Conclusion
This compound, a CSF-1R inhibitor, represents a distinct therapeutic strategy from the TRK inhibitors Larotrectinib, Entrectinib, and Repotrectinib. While this compound modulates the tumor microenvironment by targeting macrophages, the TRK inhibitors directly target the oncogenic driver in NTRK fusion-positive cancers.
Among the TRK inhibitors, all three demonstrate high potency against wild-type TRK kinases. Repotrectinib, a next-generation inhibitor, shows a significant advantage in overcoming acquired resistance mediated by solvent front mutations, which is a limitation of the first-generation inhibitors Larotrectinib and Entrectinib. The choice between these inhibitors in a clinical setting would depend on the specific NTRK fusion, the presence of resistance mutations, and the patient's clinical history. This guide provides a foundational comparison to aid researchers in the evaluation and development of novel kinase inhibitors.
References
- 1. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 2. CSF-1R - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted therapy larotrectinib could make tumors with rare NTRK fusion genes less lethal | St. Jude Research [stjude.org]
- 9. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. biospace.com [biospace.com]
- 18. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Validation of Enrupatinib's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enrupatinib's mechanism of action with other Colony Stimulating Factor-1 Receptor (CSF-1R) inhibitors. The information herein is supported by experimental data to aid in the independent validation of its therapeutic potential.
This compound (EI-1071) is a potent, selective, and orally bioavailable small molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R).[1][2] Its primary mechanism of action involves the inhibition of CSF-1R tyrosine kinase activity, which plays a crucial role in the survival, proliferation, and differentiation of microglia and macrophages.[2][3] By targeting CSF-1R, this compound aims to modulate neuroinflammation, a key pathological feature in neurodegenerative diseases such as Alzheimer's disease.[4][5] Preclinical studies have demonstrated its ability to reduce activated microglia, neuroinflammation, and neuronal injury, leading to improved memory function in animal models.[1][6]
This guide compares this compound with two other notable CSF-1R inhibitors, Pexidartinib and Sotuletinib, providing available quantitative data, detailed experimental protocols for validation, and visual representations of the signaling pathways and experimental workflows.
Comparative Analysis of CSF-1R Inhibitors
The following table summarizes the available quantitative data for this compound and its comparators, Pexidartinib and Sotuletinib. This data is essential for assessing the relative potency and selectivity of these inhibitors.
| Compound | Target | IC50 (nM) | Cell-Based Potency (EC50, nM) | Key Therapeutic Areas |
| This compound (EI-1071) | CSF-1R | <100 | Not publicly available | Alzheimer's Disease, Neuroinflammation, Idiopathic Pulmonary Fibrosis, Tenosynovial Giant Cell Tumor[7] |
| Pexidartinib (PLX3397) | CSF-1R, c-Kit, FLT3 | 13 - 20 | Not publicly available | Tenosynovial Giant Cell Tumor[8] |
| Sotuletinib (BLZ945) | CSF-1R | 1 | 67 (in BMDMs) | Glioma, Cancer Immunotherapy |
This compound's Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the CSF-1R signaling cascade in microglia. Upon binding of its ligands (CSF-1 or IL-34), CSF-1R dimerizes and autophosphorylates, initiating downstream signaling through pathways such as PI3K/Akt and MAPK/ERK. These pathways are critical for microglial proliferation, survival, and activation. By blocking the initial phosphorylation event, this compound effectively dampens these downstream signals, leading to a reduction in neuroinflammation.
Experimental Protocols for Independent Validation
To facilitate the independent validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
In Vitro Kinase Assay to Determine IC50
This assay quantifies the inhibitory potency of a compound against the target kinase.
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted this compound, recombinant human CSF-1R enzyme, and a kinase assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™ (Promega). Luminescence is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for Downstream Signaling
This method is used to assess the effect of this compound on the phosphorylation of downstream signaling proteins like Akt and ERK in microglial cells.
Protocol:
-
Cell Culture and Treatment: Plate microglial cells (e.g., BV-2 or primary microglia) and allow them to adhere. Serum-starve the cells, then pre-treat with various concentrations of this compound for 1-2 hours. Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), total Akt, total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Microglial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of microglial cells in response to CSF-1.
Protocol (MTT Assay):
-
Cell Seeding: Seed microglial cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and/or CSF-1. Include appropriate controls (untreated, vehicle, CSF-1 alone).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the control and determine the inhibitory effect of this compound.
Conclusion
This compound is a promising CSF-1R inhibitor with a mechanism of action centered on the modulation of microglial activity and neuroinflammation. The comparative data and detailed experimental protocols provided in this guide are intended to support the independent validation of its efficacy and to facilitate further research into its therapeutic potential in Alzheimer's disease and other neuroinflammatory conditions. While direct head-to-head comparative studies are not yet publicly available, the existing data suggests that this compound is a potent and selective inhibitor of CSF-1R, warranting further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
Evaluating the Synergistic Potential of Enrupatinib: A Guide for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Enrupatinib (EI-1071), a potent and selective orally bioavailable inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), has demonstrated promise in modulating microglial activity and neuroinflammation.[1][2] While its primary clinical development has focused on neurodegenerative disorders such as Alzheimer's disease, its mechanism of action holds significant therapeutic potential for oncology, particularly in combination with other anti-cancer agents.[3][4][5] This guide provides a forward-looking evaluation of potential synergistic combinations with this compound, outlines hypothetical experimental frameworks to investigate these synergies, and presents the underlying scientific rationale.
This compound: Mechanism of Action and Rationale for Combination Therapy
This compound targets CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and their precursors.[3][6] In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response. By inhibiting CSF-1R, this compound can deplete TAMs within the tumor microenvironment, thereby potentially sensitizing the tumor to other therapies.
The rationale for exploring synergistic combinations with this compound is rooted in the multifaceted role of TAMs in treatment resistance. Combining this compound with therapies that have complementary mechanisms of action could lead to enhanced tumor cell killing, overcoming resistance, and achieving more durable responses.
Potential Synergistic Combinations with this compound
Based on its mechanism of action, this compound could potentially be combined with a variety of standard and emerging cancer therapies. The following table outlines hypothetical combinations, the scientific rationale, and the tumor types that could be prioritized for investigation.
| Combination Partner | Rationale for Synergy | Potential Tumor Targets |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Depletion of immunosuppressive TAMs by this compound may enhance the efficacy of immune checkpoint inhibitors, leading to a more robust anti-tumor T-cell response. | Melanoma, Non-Small Cell Lung Cancer, Renal Cell Carcinoma, Bladder Cancer |
| Chemotherapy (e.g., Paclitaxel, Gemcitabine) | TAMs can contribute to chemotherapy resistance. Their depletion by this compound may re-sensitize tumors to the cytotoxic effects of chemotherapy. | Pancreatic Cancer, Breast Cancer, Ovarian Cancer |
| Targeted Therapies (e.g., BRAF/MEK inhibitors, EGFR inhibitors) | TAMs can promote resistance to targeted therapies through the secretion of growth factors. Combining with this compound could delay or overcome acquired resistance. | BRAF-mutant Melanoma, EGFR-mutant Non-Small Cell Lung Cancer |
| Anti-angiogenic Agents (e.g., anti-VEGF) | TAMs are a significant source of pro-angiogenic factors. Co-targeting CSF-1R and VEGF pathways may lead to a more profound inhibition of tumor angiogenesis. | Colorectal Cancer, Glioblastoma |
Hypothetical Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of this compound in combination with other therapies, a series of in vitro and in vivo experiments are necessary.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and another therapeutic agent results in synergistic, additive, or antagonistic effects on cancer cell viability and proliferation.
Methodology:
-
Cell Lines: A panel of relevant cancer cell lines for the tumor type of interest should be selected.
-
Drug Concentrations: A dose-response matrix of this compound and the combination partner should be established.
-
Cell Viability Assay: Assays such as MTT or CellTiter-Glo can be used to measure cell viability after 72 hours of treatment.
-
Data Analysis: The results should be analyzed using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Caption: Workflow for in vitro synergy assessment.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapy in a preclinical animal model.
Methodology:
-
Animal Model: Syngeneic or patient-derived xenograft (PDX) mouse models relevant to the cancer type being studied.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Combination partner alone
-
This compound + combination partner
-
-
Dosing and Administration: Dosing schedules should be optimized based on prior pharmacokinetic and pharmacodynamic studies.
-
Tumor Growth Measurement: Tumor volume should be measured regularly.
-
Endpoint Analysis: At the end of the study, tumors should be harvested for immunohistochemical (IHC) analysis of TAM infiltration (e.g., F4/80, CD163 staining) and other relevant biomarkers.
References
- 1. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 2. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. This compound - Elixiron Immunotherapeutics - AdisInsight [adisinsight.springer.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Meta-Analysis of CSF-1R Inhibitors in Clinical Trials, Featuring Enrupatinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R) is rapidly evolving, with several inhibitors demonstrating clinical utility in various indications, primarily in oncology and neuroinflammatory diseases. This guide provides a comparative meta-analysis of key clinical trial data for prominent CSF-1R inhibitors, including the emerging therapeutic, Enrupatinib (EI-1071).
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[1] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in the pathogenesis of several diseases, including various cancers where tumor-associated macrophages (TAMs) promote tumor growth and immune evasion, as well as in neuroinflammatory conditions like Alzheimer's disease where microglia, the resident macrophages of the central nervous system, contribute to neuronal damage.[2][3][4] Inhibition of CSF-1R signaling has therefore emerged as a promising therapeutic strategy.
Overview of Investigated CSF-1R Inhibitors
This guide focuses on a selection of CSF-1R inhibitors that have generated significant clinical data:
-
This compound (EI-1071): A potent and selective, orally bioavailable, and brain-penetrant small molecule inhibitor of CSF-1R.[5][6] It is currently in clinical development for Alzheimer's disease and is also being explored for Tenosynovial Giant Cell Tumors (TGCT).[7]
-
Pexidartinib (PLX3397): An oral tyrosine kinase inhibitor that targets CSF-1R, c-Kit, and FLT3.[8] It is the first and only approved systemic therapy for adult patients with symptomatic TGCT not amenable to improvement with surgery.[9]
-
ARRY-382 (PF-07265804): A selective, oral inhibitor of the CSF-1R tyrosine kinase that has been investigated in combination with immunotherapy for advanced solid tumors.[10][11]
-
Emactuzumab: A humanized monoclonal antibody that targets CSF-1R, which has shown clinical activity in TGCT.[12][13]
-
Vimseltinib: An investigational, oral, switch-control tyrosine kinase inhibitor designed to selectively and potently inhibit CSF-1R, with demonstrated activity in TGCT.[14][15]
Comparative Analysis of Clinical Trial Data
The following tables summarize the available quantitative data from clinical trials of these CSF-1R inhibitors. It is important to note that direct head-to-head comparison is limited due to the different stages of development, patient populations, and trial designs.
Table 1: Efficacy of CSF-1R Inhibitors in Tenosynovial Giant Cell Tumor (TGCT)
| Inhibitor | Trial Phase | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Key Findings & Citation |
| Pexidartinib | Phase 3 (ENLIVEN) | 61 (Pexidartinib arm) | 39% (by RECIST 1.1 at 25 weeks) | 0% | 39% | 48% | Statistically significant improvement in ORR compared to placebo (0%).[9][16] |
| Pooled Analysis | 130 | 60% (by RECIST) | 26% | 34% | - | Increased response rates with long-term treatment.[17] | |
| Emactuzumab | Phase 1 | 63 | 71% (by RECIST v1.1) | 3% | 68% | 27% | Durable responses observed at 1 and 2-year follow-up.[1][12] |
| Vimseltinib | Phase 1/2 | 32 | 72% (by RECIST v1.1) | - | 72% | - | Robust and durable antitumor activity observed.[14][15] |
| This compound | Preclinical/Phase 2 Planned | N/A | N/A | N/A | N/A | N/A | A Phase 2 trial for TGCT is being planned.[7] |
RECIST: Response Evaluation Criteria in Solid Tumors
Table 2: Efficacy of CSF-1R Inhibitors in Other Solid Tumors
| Inhibitor | Trial Phase | Cancer Type | Number of Patients | Overall Response Rate (ORR) | Key Findings & Citation |
| ARRY-382 (in combination with Pembrolizumab) | Phase 1b | Advanced Solid Tumors | 19 | 10.5% (2 PRs) | Limited clinical benefit observed, but the combination was well-tolerated.[2][10] |
| Phase 2 | Pancreatic Ductal Adenocarcinoma | 27 | 3.7% (1 PR) | The study was stopped early due to limited efficacy.[18] |
Table 3: Safety and Tolerability of CSF-1R Inhibitors
| Inhibitor | Most Common Adverse Events (Any Grade) | Serious Adverse Events | Key Findings & Citation |
| Pexidartinib | Hair color changes (67%), fatigue (54%), nausea (38%), AST/ALT increase (39%/28%) | Serious hepatotoxicity (boxed warning) | Liver function monitoring is crucial.[8] |
| ARRY-382 | Increased transaminases, increased creatine phosphokinase | Dose-limiting toxicities included increased CPK, pyrexia, and increased AST. | Generally well-tolerated in combination with pembrolizumab.[2][10] |
| Emactuzumab | Pruritus (70%), asthenia (39%), facial edema (49%), peripheral edema (44%) | Treatment discontinuation due to AEs in 14% of patients. | Manageable safety profile.[1][12] |
| Vimseltinib | Generally Grade 1/2 non-laboratory AEs. | No evidence of cholestatic hepatotoxicity. | Favorable safety profile.[14][15] |
| This compound | All treatment-emergent adverse events in the multiple dosing phase were grade 1 and unrelated to dosing. | N/A (in healthy volunteers) | Well-tolerated in a Phase 1 study with healthy volunteers.[3] |
AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase, CPK: Creatine Phosphokinase
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies employed in key studies.
Pexidartinib (ENLIVEN Phase 3 Study in TGCT)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Adult patients with symptomatic, advanced TGCT for whom surgery was not recommended.
-
Intervention: Patients were randomized to receive either pexidartinib (1000 mg/day for 2 weeks, then 800 mg/day) or placebo.
-
Primary Endpoint: Overall response rate at week 25, assessed by central review of MRI scans using RECIST v1.1.
-
Secondary Endpoints: Tumor volume score (TVS), patient-reported outcomes on pain and stiffness, and range of motion.[9][16]
This compound (Preclinical Alzheimer's Disease Model)
-
Animal Model: 5xFAD transgenic mice, which exhibit key pathologies of Alzheimer's disease.
-
Intervention: Mice were treated with this compound (EI-1071).
-
Assessments:
-
Behavioral Studies: Novel Object Recognition (NOR) and Y-maze tests to evaluate cognitive function.
-
Histopathology: Microscopic examination of amyloid-β plaques and GFP-labeled neurons in brain slices.
-
Biomarker Analysis: Immunofluorescent microscopy, RNA sequencing, and quantitative PCR to measure changes in microglia and inflammatory markers.[3]
-
ARRY-382 (Phase 1b/2 Study in Solid Tumors)
-
Study Design: An open-label, multicenter, dose-escalation (Phase 1b) and dose-expansion (Phase 2) study.
-
Patient Population: Patients with selected advanced solid tumors.
-
Intervention: ARRY-382 administered orally once daily in combination with intravenous pembrolizumab every 3 weeks.
-
Primary Endpoints: Dose-limiting toxicities (Phase 1b) and objective response rate (Phase 2).[2][10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding.
Caption: CSF-1R signaling pathway and points of inhibition.
References
- 1. onclive.com [onclive.com]
- 2. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 7. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 8. io.nihr.ac.uk [io.nihr.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term clinical activity, safety and patient-reported quality of life for emactuzumab-treated patients with diffuse-type tenosynovial giant-cell tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. curetoday.com [curetoday.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long‐term outcomes of pexidartinib in tenosynovial giant cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pfizer.com [pfizer.com]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Enrupatinib in a Laboratory Setting
Ensuring the safe and compliant disposal of investigational compounds like enrupatinib is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not just a matter of regulatory compliance but a fundamental practice to protect both personnel and the ecosystem. This guide provides a procedural framework for the proper disposal of this compound, drawing upon general principles of hazardous and pharmaceutical waste management.
This compound, a colony-stimulating factor 1 receptor (CSF1R) inhibitor used in research, must be handled with care throughout its lifecycle, including its final disposal.[1][2] While specific disposal instructions from the manufacturer's Safety Data Sheet (SDS) should always be the primary source of guidance, the following procedures outline the best practices in the absence of explicit directives.
Core Principles of this compound Waste Management
The disposal of this compound and its associated waste falls under the regulations governing chemical and pharmaceutical waste.[3][4] Key principles include waste minimization, segregation, proper containment and labeling, and disposal through licensed hazardous waste services. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[5][6]
Procedural Steps for this compound Disposal
Researchers must follow a systematic approach to ensure all this compound waste is handled safely and effectively.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired pure compounds, contaminated labware (e.g., pipette tips, vials, gloves, bench paper), and solutions containing the compound.[6]
-
Segregate this compound waste from other laboratory waste at the point of generation. This is crucial to prevent cross-contamination and to ensure proper disposal pathways are followed.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and puncture-resistant container.
-
This container should be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound Waste."
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, sealed, and shatter-resistant container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," "this compound," and the approximate concentration and solvent composition.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.[3]
-
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that incompatible wastes are segregated.
-
Keep containers sealed except when adding waste.
5. Final Disposal:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
All disposal activities must be documented in accordance with institutional and regulatory requirements.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, general regulatory thresholds for hazardous waste apply. The following table summarizes key considerations, though specific values are determined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]
| Parameter | Guideline | Regulatory Context |
| Waste Classification | Determined by characteristics (ignitability, corrosivity, reactivity, toxicity) or if listed as a hazardous waste. | Dependent on local, state, and federal regulations (e.g., EPA in the U.S.).[4] |
| Container Labeling | Must include "Hazardous Waste," chemical name, and associated hazards. | Required by regulations such as OSHA's Hazard Communication Standard and EPA's RCRA. |
| Accumulation Time Limits | Varies based on the quantity of hazardous waste generated per month. | Governed by generator status under RCRA (e.g., Very Small, Small, or Large Quantity Generator). |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound waste is a critical component of laboratory safety protocols. The following diagram illustrates this workflow.
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship of Safety and Compliance
The relationship between procedural steps, regulatory compliance, and personnel safety is hierarchical and interconnected. Adherence to established procedures is the foundation for ensuring a safe laboratory environment and meeting regulatory obligations.
Caption: Hierarchy of regulations and procedures for safe disposal.
By implementing these guidelines, laboratories can ensure the responsible management of this compound waste, thereby fostering a culture of safety and environmental stewardship. Always consult your institution's specific policies and the manufacturer's SDS for the most accurate and detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ashp.org [ashp.org]
- 8. stanfordhealthcare.org [stanfordhealthcare.org]
Safeguarding Research: A Comprehensive Guide to Handling Enrupatinib
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Enrupatinib, a potent and selective brain-penetrant CSF1R inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of research.
This compound (also known as EI-1071) is an investigational compound primarily used in research settings, particularly in studies related to neuroinflammation and Alzheimer's disease.[1][2] As with any active pharmaceutical ingredient, proper handling and disposal are crucial to protect laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound in a powder or solution form. This is based on general safety data sheet recommendations for hazardous chemicals.[3]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. A face shield may be required for procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form outside of a certified chemical fume hood to avoid inhalation of dust. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. Consider a disposable gown for procedures with a higher risk of contamination. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely preparing and using this compound.
Figure 1: this compound Handling Workflow. This diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical. The following table summarizes the recommended first-aid measures based on available safety data sheets.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the preparation of a stock solution is a common procedure.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 482.54 g/mol ).[4]
-
In a chemical fume hood, accurately weigh the calculated amount of this compound powder onto weighing paper and transfer it to a volumetric flask.
-
Add a portion of the total required volume of DMSO to the flask.
-
Gently swirl or vortex the flask to dissolve the powder completely.
-
Once dissolved, add the remaining DMSO to reach the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the stock solution to an amber vial for storage.
-
-
Storage:
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and have access to the most current Safety Data Sheet for this compound. Always consult your institution's EHS department for specific safety and disposal requirements.
References
- 1. Safety of the CSF1R Inhibitor EI‐1071 in Human and Its Pharmacological Effects to Reduce Neuroinflammation and Improve Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. oncologymedinfo.com [oncologymedinfo.com]
- 4. EI-1071 (this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
